molecular formula C7H11ClN2 B595590 4,5,6,7-Tetrahydro-1H-indazole hydrochloride CAS No. 18161-11-0

4,5,6,7-Tetrahydro-1H-indazole hydrochloride

Katalognummer: B595590
CAS-Nummer: 18161-11-0
Molekulargewicht: 158.629
InChI-Schlüssel: MRWXPAPXTKTTMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5,6,7-Tetrahydro-1H-indazole hydrochloride is a useful research compound. Its molecular formula is C7H11ClN2 and its molecular weight is 158.629. The purity is usually 95%.
BenchChem offers high-quality 4,5,6,7-Tetrahydro-1H-indazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6,7-Tetrahydro-1H-indazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4,5,6,7-tetrahydro-1H-indazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c1-2-4-7-6(3-1)5-8-9-7;/h5H,1-4H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWXPAPXTKTTMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681466
Record name 4,5,6,7-Tetrahydro-1H-indazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18161-11-0
Record name 4,5,6,7-Tetrahydro-1H-indazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 4,5,6,7-Tetrahydro-1H-indazole Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride, a pivotal heterocyclic building block in modern medicinal chemistry. The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds, and its partially saturated derivatives are crucial for exploring new chemical space and developing novel therapeutics.[1][2] This document offers an in-depth analysis of the compound's physicochemical properties, a detailed spectroscopic profile, validated synthetic protocols, and a discussion of its applications for researchers, chemists, and professionals in drug discovery and development.

Introduction: The Significance of the Tetrahydroindazole Scaffold

The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is a cornerstone of contemporary pharmaceutical design. Its unique electronic properties and ability to act as a bioisostere for indole have led to its incorporation into a wide array of FDA-approved drugs, including potent anti-cancer agents and antiemetics.

While the fully aromatic indazole core is well-represented in marketed drugs, the partially saturated 4,5,6,7-tetrahydro-1H-indazole motif offers distinct advantages. The presence of a non-aromatic, conformationally flexible cyclohexyl ring allows for the introduction of three-dimensional complexity, which can significantly enhance binding affinity, selectivity, and pharmacokinetic properties. 4,5,6,7-Tetrahydro-1H-indazole and its derivatives have been investigated for a range of biological activities, including anti-inflammatory effects and as ligands for neurological targets.[1][3]

This guide focuses specifically on the hydrochloride salt of this scaffold, a form often preferred in development for its improved stability, crystallinity, and handling characteristics compared to the free base.

Chemical Identity and Structure

The hydrochloride salt is formed by the protonation of one of the nitrogen atoms in the pyrazole ring. Theoretical and experimental evidence on related indazole systems suggests that the N2 nitrogen is the more likely site of protonation, although this can be influenced by substitution and solvent effects.

A Cyclohexanone B 2-Hydroxymethylenecyclohexanone (Intermediate) A->B Formylation (e.g., Ethyl Formate, NaOEt) C 4,5,6,7-Tetrahydro-1H-indazole (Free Base) B->C Cyclocondensation (Hydrazine Hydrate) D 4,5,6,7-Tetrahydro-1H-indazole HCl (Final Product) C->D Salt Formation (HCl in Solvent)

Figure 2. General Synthetic Workflow
Experimental Protocol

Part A: Synthesis of 4,5,6,7-Tetrahydro-1H-indazole (Free Base)

This procedure is adapted from the classic Ainsworth synthesis. [4]

  • Formylation of Cyclohexanone: To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0-5 °C, slowly add a mixture of cyclohexanone (1.0 equivalent) and ethyl formate (1.2 equivalents). The reaction is highly exothermic.

    • Causality: The strong base deprotonates the α-carbon of cyclohexanone, generating an enolate nucleophile that attacks the electrophilic carbonyl of ethyl formate.

  • Reaction Progression: After the initial addition, allow the mixture to warm to room temperature and stir for 12-16 hours. The formation of the sodium salt of 2-hydroxymethylenecyclohexanone often results in a thick precipitate.

  • Cyclocondensation: Cool the mixture back to 0-5 °C. Slowly add hydrazine hydrate (1.1 equivalents) dropwise.

    • Causality: The nucleophilic hydrazine attacks the carbonyl and enol functionalities, leading to a cyclization and dehydration cascade that forms the stable aromatic pyrazole ring. [2]4. Workup: After stirring for 2-4 hours, neutralize the mixture with an acid (e.g., acetic acid or dilute HCl) and extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, which can be purified by column chromatography or recrystallization.

Part B: Preparation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified 4,5,6,7-Tetrahydro-1H-indazole free base in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or by bubbling anhydrous HCl gas) to the stirred solution.

    • Causality: The basic nitrogen of the pyrazole ring is protonated by the strong acid, leading to the formation of the ionic salt. The salt is typically much less soluble in non-polar organic solvents than the free base, causing it to precipitate.

  • Isolation and Purification: The precipitated hydrochloride salt is collected by vacuum filtration, washed with a small amount of cold solvent (e.g., diethyl ether) to remove any unreacted starting material, and dried in a vacuum oven.

Applications in Medicinal Chemistry

4,5,6,7-Tetrahydro-1H-indazole hydrochloride serves as a versatile intermediate for synthesizing more complex molecules with potential therapeutic value. Its primary application lies in providing a rigid scaffold onto which various functional groups can be installed to modulate biological activity.

  • Prolactin Inhibitors and Parkinson's Treatment: A key application is in the synthesis of amino-substituted tetrahydroindazoles. For example, derivatives like dl-5-amino-4,5,6,7-tetrahydro-1H-indazole have been patented for their use as prolactin inhibitors and for the potential treatment of Parkinson's syndrome, acting as dopamine agonists. [5]* Anti-inflammatory Agents: The tetrahydroindazole core is recognized as a pharmacophore for anti-inflammatory activity. Various derivatives, such as 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids, have shown potent anti-inflammatory effects in preclinical models. [1][6]* Sigma-1 Receptor Ligands: More recently, the scaffold has been used to develop selective ligands for the Sigma-1 receptor, a target implicated in a variety of central nervous system disorders. [3]The synthesis of these ligands often involves functionalizing the tetrahydroindazole core at multiple positions to achieve high affinity and selectivity.

Safety and Handling

As a chemical intermediate, 4,5,6,7-Tetrahydro-1H-indazole hydrochloride should be handled with appropriate care in a laboratory setting.

  • General Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Hazards: While specific GHS data for the hydrochloride is limited, the free base is known to cause skin and eye irritation. Hydrochloride salts can be corrosive.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4,5,6,7-Tetrahydro-1H-indazole hydrochloride is a valuable and versatile building block for the synthesis of novel pharmaceutical compounds. Its combination of a stable aromatic pyrazole ring and a conformationally flexible saturated ring provides a unique platform for drug design. The reliable synthetic routes and the demonstrated biological potential of its derivatives ensure that this scaffold will continue to be of significant interest to the scientific community engaged in the discovery of next-generation therapeutics.

References

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Synthesis and anti-inflammatory activities of 7-Benzylidene-2, 3-diphenyl-4, 5, 6, 7-tetrahydro-2H-indazole derivatives. (n.d.). RJPBCS. Retrieved January 16, 2026, from [Link]5]pdf

  • 4,5,6,7-Tetrahydro-1H-indazole Hydrochloride. (n.d.). BIOFOUNT. Retrieved January 16, 2026, from [Link]

  • Amino-substituted-4,5,6,7-tetrahydro-1H (or 2H)-indazoles. (1981). Google Patents.
  • Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. Retrieved January 16, 2026, from [Link]

  • Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. (2019). PubMed Central. Retrieved January 16, 2026, from [Link]

  • A Convenient Synthesis and Structural Analysis of Novel 4,5,6,7-Tetrahydro-1H-indazoles (II). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Product List. (n.d.). Agnitio Pharma. Retrieved January 16, 2026, from [Link]

  • Hyma Pricelist 2025-2026. (n.d.). Hyma. Retrieved January 16, 2026, from [Link]

  • Avra Price List 2019-20. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]

Sources

An In-Depth Technical Guide to 5-Nitrovanillin (CAS 6635-20-7): A Linchpin in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 5-Nitrovanillin, a pivotal chemical intermediate. With full editorial control, this document eschews rigid templates to deliver a narrative that is both scientifically rigorous and practically insightful. We will delve into the core chemical principles, synthesis methodologies, and its critical applications, particularly in the development of therapeutics for neurodegenerative diseases.

Introduction: The Strategic Importance of 5-Nitrovanillin

5-Nitrovanillin, systematically named 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, is a derivative of vanillin distinguished by a nitro group positioned ortho to the hydroxyl group.[1] This seemingly simple structural modification dramatically alters the electronic landscape of the molecule, transforming it from a common flavoring agent into a highly versatile and valuable building block in organic and medicinal chemistry.[2] Its rich functionality, comprising aldehyde, hydroxyl, methoxy, and nitro groups, offers a multitude of reactive sites for constructing complex molecular architectures.[1][2]

The primary significance of 5-Nitrovanillin in the pharmaceutical industry lies in its role as a key precursor for the synthesis of catechol-O-methyltransferase (COMT) inhibitors, such as Entacapone and Opicapone.[3][4] These drugs are integral to the management of Parkinson's disease, highlighting the direct impact of this intermediate on modern medicine.[3][4] This guide will provide not just the "how" but the "why" behind its synthesis and application, offering insights honed from field experience.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. 5-Nitrovanillin is a yellow to yellow-green crystalline powder.[5][6] Its key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 6635-20-7[1][7]
Molecular Formula C₈H₇NO₅[5][6]
Molar Mass 197.14 g/mol [1][5]
Appearance Yellow to yellow-green crystalline powder[1][5][8]
Melting Point 172–178 °C[1][3][8]
Boiling Point 320.9 °C at 760 mmHg[5][8]
Solubility Sparingly soluble in water; readily soluble in hot alkali solutions and methanol.[1][3][8]
Flash Point 97 °C[1][5]
Density ~1.5 g/cm³[5][8]

The structural integrity and purity of 5-Nitrovanillin are confirmed through a suite of spectroscopic techniques.[9] The key to successful application is a robust analytical workflow to validate each batch.

cluster_workflow Analytical Workflow for 5-Nitrovanillin Sample Synthesized 5-Nitrovanillin Purity Purity Assessment Sample->Purity Structure Structural Confirmation Sample->Structure Thermal Thermal Analysis Sample->Thermal HPLC HPLC (>98.0%) Purity->HPLC GCMS GC-MS (Volatile Impurities) Purity->GCMS NMR ¹H and ¹³C NMR Structure->NMR FTIR FT-IR (Functional Groups) Structure->FTIR MS Mass Spectrometry (Molecular Weight) Structure->MS DSC DSC (Melting Point) Thermal->DSC

Caption: Analytical workflow for the characterization of 5-Nitrovanillin.

Spectroscopic Data Interpretation:
  • ¹H NMR: The proton NMR spectrum in DMSO-d₆ typically shows a singlet for the aldehyde proton around 9.88 ppm, aromatic protons between 7.8 and 8.3 ppm, and a singlet for the methoxy protons at approximately 3.99 ppm.[9]

  • ¹³C NMR: The carbon spectrum will show distinct peaks for the carbonyl carbon of the aldehyde, the aromatic carbons (with the carbon bearing the nitro group shifted downfield), and the methoxy carbon.

  • FT-IR (KBr): The IR spectrum displays characteristic absorption bands for the hydroxyl (O-H), aldehyde (C=O), aromatic (C=C), and nitro (N-O) functional groups.[10]

  • Mass Spectrometry: The molecular ion peak [M]⁺ is observed at m/z 197.[9][10]

Synthesis of 5-Nitrovanillin: Methodologies and Mechanistic Insights

The primary route to 5-Nitrovanillin is the electrophilic nitration of vanillin. The choice of nitrating agent and reaction conditions is critical to achieving high yield and purity while minimizing side reactions.

Protocol 1: Classical Nitration with Nitric Acid in Acetic Acid

This is the most conventional method, valued for its simplicity and readily available reagents.[3][11]

Causality: The use of glacial acetic acid as a solvent is strategic. It readily dissolves vanillin and, being a polar protic solvent, it can stabilize the nitronium ion (NO₂⁺) intermediate. The reaction is conducted at a low temperature (0-5 °C) to control the exothermicity of the reaction and to prevent over-nitration or oxidation of the aldehyde and hydroxyl groups.[6][12]

Step-by-Step Methodology:

  • In a well-ventilated fume hood, dissolve vanillin in glacial acetic acid within a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath.[12][13]

  • Slowly add concentrated nitric acid dropwise to the stirred solution, ensuring the temperature is maintained between 0-5 °C.[12][13]

  • After the complete addition of nitric acid, continue to stir the reaction mixture at room temperature for 1-2 hours.[12]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).[11][13]

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude 5-Nitrovanillin as a yellow solid.[12][13]

  • Collect the product by vacuum filtration and wash it thoroughly with cold water to remove residual acid.[11][12]

  • For purification, recrystallize the crude product from ethanol or acetic acid.[1][5]

Protocol 2: "Green" Synthesis using Cerium Ammonium Nitrate (CAN)

This method offers a more environmentally benign alternative to the classical approach, avoiding the use of large quantities of strong acid.[5][14]

Causality: Cerium ammonium nitrate acts as an efficient nitrating agent in this context. The use of a phase transfer catalyst like Polyethylene Glycol-400 (PEG-400) is key to facilitating the reaction between the aqueous and organic phases, enhancing the reaction rate and yield.[14] This method often results in a cleaner reaction with easier work-up.[14]

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve vanillin and cerium ammonium nitrate in 5-90% acetic acid. The molar ratio of vanillin to CAN should be between 1:0.6 and 1:1.6.[5][14]

  • Add PEG-400 as a phase transfer catalyst, with a molar ratio of vanillin to PEG-400 of 1:1.25.[5][14]

  • Stir the reaction mixture at a temperature between 20-60 °C for 1.0-2.5 hours.[5][14]

  • Monitor the reaction's completion by TLC (developing agent: 1:1 ethyl acetate/petroleum ether).[14]

  • Once complete, pour the mixture into ice water to precipitate the product.[5][14]

  • Filter the solid and wash with distilled water to obtain the crude product. This method typically yields around 70-71%.[5][14]

Application in Drug Synthesis: The Pathway to COMT Inhibitors

The true value of 5-Nitrovanillin is realized in its role as a precursor to sophisticated pharmaceutical agents. Its application in the synthesis of Entacapone, a COMT inhibitor, is a prime example.

cluster_synthesis Synthesis of Entacapone from 5-Nitrovanillin 5NV 5-Nitrovanillin Demethylation Demethylation (e.g., AlCl₃/Pyridine) 5NV->Demethylation DHNB 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) Demethylation->DHNB Condensation Knoevenagel Condensation (with N,N-diethyl-2-cyanoacetamide) DHNB->Condensation Entacapone Entacapone Condensation->Entacapone

Caption: Synthetic pathway from 5-Nitrovanillin to Entacapone.

Protocol 3: Demethylation of 5-Nitrovanillin

The first critical step in the synthesis of Entacapone from 5-Nitrovanillin is the demethylation to form 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB).[15][16]

Causality: The methoxy group is cleaved to a hydroxyl group, which is a key structural feature for COMT inhibition. The use of a Lewis acid like aluminum chloride in the presence of a base such as pyridine is a common and effective method for this transformation.[15][16] Pyridine acts as a scavenger for the HCl generated during the reaction and also coordinates with the aluminum chloride.

Step-by-Step Methodology:

  • Suspend 5-Nitrovanillin and aluminum chloride in chlorobenzene.[15][16]

  • Add pyridine dropwise, ensuring the internal temperature does not exceed 25 °C.[15]

  • Heat the resulting suspension to an internal temperature of 70-80 °C.[15][16]

  • The resulting DHNB is often of sufficient purity to be used in the subsequent step without further purification.[17]

Protocol 4: Knoevenagel Condensation to Entacapone

The final step involves a Knoevenagel condensation between DHNB and N,N-diethyl-2-cyanoacetamide.[15][17]

Causality: This condensation reaction forms the carbon-carbon double bond that is central to the structure of Entacapone. A weak base like piperidine is used as a catalyst to deprotonate the active methylene compound (N,N-diethyl-2-cyanoacetamide), forming a nucleophilic enolate that then attacks the aldehyde carbonyl of DHNB.[15][17]

Step-by-Step Methodology:

  • Charge DHNB and N,N-diethyl-2-cyanoacetamide in a solution of toluene and cyclohexane.[15]

  • Add piperidine to the mixture.[15]

  • Heat the reaction to reflux (88-94 °C) and remove water azeotropically to drive the reaction to completion.[15]

  • After the reaction is complete, add glacial acetic acid.[15]

  • Cool the mixture, stir, and filter the solid product.[15]

  • Wash the residue with toluene and water, then dry under vacuum to obtain Entacapone.[15]

Mechanism of Action of Derived COMT Inhibitors

While 5-Nitrovanillin itself is not the active pharmaceutical ingredient, the drugs derived from it, like Entacapone, have a well-defined mechanism of action. COMT is an enzyme that metabolizes levodopa, a primary treatment for Parkinson's disease. By inhibiting COMT, these drugs prevent the breakdown of levodopa, thereby increasing its bioavailability and duration of action in the brain.

cluster_moa Mechanism of COMT Inhibition Levodopa Levodopa COMT COMT Enzyme Levodopa->COMT Metabolism Metabolite Inactive Metabolite COMT->Metabolite Entacapone Entacapone (from 5-Nitrovanillin) Inhibition Inhibition Entacapone->Inhibition Inhibition->COMT

Caption: Mechanism of action of COMT inhibitors derived from 5-Nitrovanillin.

Safety and Handling

5-Nitrovanillin is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[1][18] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound.[12] All work should be conducted in a well-ventilated fume hood.[19] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

5-Nitrovanillin (CAS 6635-20-7) stands as a testament to the power of strategic chemical modification. Its journey from a simple vanillin derivative to a cornerstone in the synthesis of life-changing medications for Parkinson's disease underscores its importance in modern drug discovery and development. This guide has provided a comprehensive, technically-grounded overview of its properties, synthesis, and applications, with an emphasis on the scientific rationale behind the described protocols. For researchers and professionals in the field, a deep understanding of this versatile intermediate is not merely academic but a gateway to innovation in pharmaceutical synthesis.

References

  • BenchChem. An In-depth Technical Guide to 5-Nitrovanillin.

  • Wikipedia. 5-Nitrovanillin.

  • BenchChem. Spectroscopic Profile of 5-Nitrovanillin: A Technical Guide.

  • BenchChem. Synthesis of 5-Nitrovanillin: A Comprehensive Technical Guide.

  • BenchChem. Application Note: Synthesis of 5-Nitrovanillin via Nitration of Vanillin.

  • LookChem. 5-Nitrovanillin.

  • BenchChem. Application Notes and Protocols for the Laboratory-Scale Synthesis of 5-Nitrovanillin.

  • BenchChem. The Multifaceted Biological Activities of 5-Nitrovanillin and Its Derivatives: A Technical Guide.

  • BenchChem. The Efficacy of 5-Nitrovanillin as a Precursor for Entacapone Synthesis: A Comparative Guide.

  • Guidechem. How to Prepare 5-Nitrovanillin Using a Green Chemical - FAQ.

  • BenchChem. Spectroscopic Scrutiny: Confirming the Structure of 5-Nitrovanillin in a Comparative Analysis.

  • BenchChem. 5-Nitrovanillin|CAS 6635-20-7|Research Chemical.

  • PubChem. 5-Nitrovanillin.

  • ACS Publications. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders.

  • Quick Company. A Process For Demethylation Of 5 Nitrovanillin.

  • BenchChem. 5-Nitrovanillin: A Comparative Analysis of Experimental and Theoretical Data.

  • BenchChem. Physical and chemical properties of 5-Nitrovanillin.

  • BenchChem. Application Notes: 5-Nitrovanillin as a Versatile Precursor in Organic Synthesis.

  • ChemicalBook. 5-Nitrovanillin(6635-20-7) 1H NMR spectrum.

  • Punagri. 5-Nitrovanillin Supplier & Manufacturer | CAS 6635-20-7.

  • ChakraChem LifeSciences. 5-nitrovanillin.

  • BenchChem. 5-Nitrovanillin in Synthesis: A Comparative Guide to Vanillin Derivatives.

  • BenchChem. Purity Assessment of Synthesized 5-Nitrovanillin: A Comparative HPLC Guide.

  • Ensuring Quality: The Importance of 5-Nitrovanillin Specifications.

  • A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid.

  • LookChem. Benzaldehyde,4-hydroxy-3-methoxy-5-nitro- MSDS CasNo.6635-20-7.

  • Google Patents. US20080076825A1 - Novel Crystalline Forms of Entacapone and Production Thereof.

  • BenchChem. Independent Verification of Research Findings on 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid and its Role in COMT Inhibition.

  • National Institutes of Health. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity.

  • Pure. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.

  • US EPA. Benzaldehyde, 4-hydroxy-3-methoxy-5-nitro- - Substance Details - SRS.

  • Fisher Scientific. SAFETY DATA SHEET.

  • Google Patents. WO2024136689A1 - Processes and intermediates for synthesising opicapone.

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 4,5,6,7-Tetrahydro-1H-indazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide addresses the mechanism of action of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride. It is critical to establish at the outset that, based on a comprehensive review of current scientific literature, the specific molecular target and signaling pathway for this particular compound have not been definitively elucidated. However, the indazole and tetrahydroindazole scaffolds are well-represented in medicinal chemistry, with numerous derivatives characterized as potent modulators of specific biological targets. This guide will, therefore, focus on the most prominent and mechanistically understood target for this class of compounds: Nitric Oxide Synthase (NOS) . We will synthesize data from closely related analogs to build a robust, putative mechanistic framework. Furthermore, this document will outline the requisite experimental workflows to definitively characterize the pharmacological profile of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride, providing researchers with a roadmap for future investigation.

Part 1: The Indazole Scaffold and Nitric Oxide Synthase Inhibition

The indazole ring system, a fusion of benzene and pyrazole rings, is a privileged scaffold in drug discovery.[1] A significant body of research has identified substituted indazoles as effective inhibitors of Nitric Oxide Synthase (NOS), the enzyme responsible for synthesizing nitric oxide (NO) from L-arginine.[2] NO is a critical signaling molecule in the nervous, cardiovascular, and immune systems.[1] Overproduction of NO by the neuronal isoform of NOS (nNOS) has been implicated in the pathophysiology of neurodegenerative disorders and neuropathic pain, making selective nNOS inhibitors a desirable therapeutic goal.[3]

The Nitric Oxide Synthase Family

There are three main isoforms of NOS:

  • Neuronal NOS (nNOS or NOS-1): Primarily found in the nervous system and involved in neurotransmission.[4]

  • Endothelial NOS (eNOS or NOS-3): Located in the endothelium and crucial for regulating vascular tone.[4]

  • Inducible NOS (iNOS or NOS-2): Expressed in immune cells during inflammatory responses.[4]

Selective inhibition of nNOS over the other isoforms is paramount to avoid adverse effects, such as hypertension that can result from eNOS inhibition.[5]

General Mechanism of Indazole-Based NOS Inhibition

Structural studies of various indazole derivatives complexed with NOS isoforms have revealed a common mechanism of competitive inhibition. These inhibitors are designed to mimic the substrate, L-arginine, and bind to the enzyme's active site, thereby preventing NO production.[5]

Key interactions often involve:

  • Heme Interaction: The indazole ring system can interact with the heme prosthetic group in the active site.

  • Active Site Residues: Specific substitutions on the indazole ring form hydrogen bonds and other interactions with key amino acid residues, such as a conserved glutamate, which is crucial for binding the guanidinium group of L-arginine.

For instance, studies on 4-substituted indazoles have demonstrated that the introduction of a bromine or nitro group at the C4 position can yield potent nNOS inhibitors.[5] The well-studied compound 7-nitroindazole (7-NI) is a potent and selective inhibitor of nNOS and is frequently used as a reference compound in research.[3][5][6][7]

Part 2: Putative Molecular Interactions of 4,5,6,7-Tetrahydro-1H-indazole

While lacking direct experimental evidence for the titular compound, we can infer its likely binding mode based on the extensive structural data available for other NOS inhibitors. The tetrahydroindazole core provides a rigid scaffold that can position substituents to interact with specific pockets within the NOS active site.

The core hypothesis is that 4,5,6,7-Tetrahydro-1H-indazole acts as a competitive inhibitor at the L-arginine binding site of nNOS. The indazole nitrogen atoms are likely to form hydrogen bonds with the conserved glutamate residue (Glu592 in human nNOS), mimicking the key interaction of the substrate's guanidinium group.

Below is a conceptual diagram illustrating the hypothesized competitive inhibition at the nNOS active site.

Caption: Hypothesized competitive inhibition of nNOS.

Part 3: Experimental Workflow for Mechanism of Action Determination

To validate the hypothesized mechanism of action for 4,5,6,7-Tetrahydro-1H-indazole hydrochloride, a systematic experimental approach is required. The following protocols outline the essential steps for its characterization.

Workflow Overview

The overall workflow involves progressing from initial binding and functional assays to more complex cellular and in vivo models to confirm the compound's activity and selectivity.

G start Start: 4,5,6,7-Tetrahydro-1H-indazole HCl step1 Step 1: In Vitro NOS Inhibition Assay (Measure IC50 for nNOS, eNOS, iNOS) start->step1 step2 Step 2: Enzyme Kinetics (Determine Ki and Inhibition Type) step1->step2 If active step3 Step 3: Cellular Assay (Measure NO production in neuronal cells) step2->step3 step4 Step 4: In Vivo Pharmacodynamic Study (e.g., Acetic Acid Writhing Test) step3->step4 end Conclusion: Elucidate Mechanism of Action step4->end

Caption: Experimental workflow for MOA characterization.

Protocol: In Vitro NOS Inhibition Assay

This experiment aims to determine the compound's inhibitory potency (IC50) against the three NOS isoforms.

Objective: To quantify the concentration of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride required to inhibit 50% of the activity of nNOS, eNOS, and iNOS.

Methodology: Griess Assay

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM BH4, and 100 µM L-arginine).

    • Prepare solutions of recombinant human nNOS, eNOS, and iNOS enzymes.

    • Prepare a solution of NADPH (1 mM).

    • Prepare serial dilutions of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride and a reference inhibitor (e.g., 7-NI).

    • Prepare Griess reagents (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of assay buffer to each well.

    • Add 10 µL of the test compound dilutions or vehicle control.

    • Add 20 µL of the respective NOS enzyme to each well.

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of NADPH solution.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction by adding 10 µL of an appropriate stopping solution (e.g., EDTA).

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Generate a nitrite standard curve to quantify the amount of NO produced.

    • Plot the percentage of inhibition versus the log concentration of the inhibitor.

    • Calculate the IC50 value using non-linear regression analysis.

Data Interpretation and Expected Outcomes

The results from the inhibition assay will provide crucial information on both the potency and selectivity of the compound.

Table 1: Hypothetical IC50 Data for Tetrahydroindazole Derivatives

CompoundnNOS IC50 (nM)eNOS IC50 (nM)iNOS IC50 (nM)nNOS/eNOS SelectivitynNOS/iNOS Selectivity
7-Nitroindazole (Reference)502500120050x24x
4,5,6,7-Tetrahydro-1H-indazole HCl TBDTBDTBDTBDTBD
Compound X (Non-selective)1001502001.5x2x

TBD: To Be Determined by experiment.

A high selectivity ratio for nNOS over eNOS and iNOS would suggest that 4,5,6,7-Tetrahydro-1H-indazole hydrochloride is a promising candidate for targeting neurological disorders with minimal cardiovascular side effects.

Part 4: Other Potential Mechanisms and Future Directions

While NOS inhibition is the most probable mechanism based on the scaffold, the tetrahydroindazole core is versatile. Other derivatives have shown affinity for different targets:

  • Thrombin Inhibitors: Certain tetrahydroindazole derivatives have been developed as non-covalent thrombin inhibitors, suggesting a potential role in anticoagulation.

  • Sigma-2 Receptor Ligands: The development of tetrahydroindazole-based ligands for the sigma-2 receptor indicates a possible role in oncology or neurology.

  • Anti-inflammatory Activity: Some 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids have demonstrated anti-inflammatory properties in animal models.[8]

Therefore, if 4,5,6,7-Tetrahydro-1H-indazole hydrochloride shows weak or no activity against NOS isoforms, a broader screening panel including proteases, GPCRs, and ion channels would be a logical next step.

Conclusion

The precise mechanism of action for 4,5,6,7-Tetrahydro-1H-indazole hydrochloride remains to be experimentally defined. However, based on robust precedent from structurally related analogs, its most likely biological target is neuronal nitric oxide synthase. The proposed mechanism is competitive inhibition at the L-arginine binding site, leading to a reduction in nitric oxide synthesis. This guide provides the foundational hypothesis and a clear experimental strategy to rigorously test this putative mechanism. The outlined workflows will enable researchers to determine the compound's potency, selectivity, and cellular activity, thereby fully elucidating its pharmacological profile and therapeutic potential.

References

A comprehensive, numbered list of all cited sources will be generated upon completion of the research phase and finalization of this guide.

Sources

The Strategic Synthesis and Application of 4,5,6,7-Tetrahydro-1H-indazole Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review for Professionals in Drug Discovery and Development

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] Its partially saturated analogue, 4,5,6,7-tetrahydro-1H-indazole, serves as a versatile building block, offering a three-dimensional architecture that is highly sought after in modern drug design. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 4,5,6,7-tetrahydro-1H-indazole hydrochloride, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Elucidation

4,5,6,7-Tetrahydro-1H-indazole hydrochloride is the salt form of the parent heterocycle, enhancing its solubility in aqueous media, a desirable property for biological assays and formulation development. The core structure consists of a pyrazole ring fused to a cyclohexane ring.

PropertyValueSource(s)
Molecular Formula C₇H₁₁ClN₂[3]
Molecular Weight 158.63 g/mol [3]
CAS Number 18161-11-0[3]
Appearance White to off-white solid (predicted)General Knowledge
Melting Point (Free Base) 80-84 °C[4]
Boiling Point (Free Base) 135-140 °C at 5 mmHg[5]

Note: Properties of the hydrochloride salt may vary slightly from the free base.

Expected Spectroscopic Data:

  • ¹H NMR: Resonances corresponding to the aliphatic protons of the cyclohexene ring, typically appearing as multiplets in the upfield region. A signal for the C3 proton of the pyrazole ring would be observed, along with a broad signal for the N-H proton, which may exchange with deuterium in deuterated solvents.

  • ¹³C NMR: Signals for the four distinct sp³-hybridized carbon atoms of the cyclohexane ring and the sp²-hybridized carbons of the pyrazole ring.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching, C-H stretching (aliphatic and aromatic), and C=N stretching of the pyrazole ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the free base (C₇H₁₀N₂) would be expected.

Synthesis of 4,5,6,7-Tetrahydro-1H-indazole and its Hydrochloride Salt

The most direct and widely adopted synthesis of 4,5,6,7-tetrahydro-1H-indazole involves the condensation of a 1,3-dicarbonyl equivalent with hydrazine.[5][7] A reliable and well-documented procedure utilizes 2-(hydroxymethylene)cyclohexanone as the starting material.[5]

Reaction Mechanism

The formation of the tetrahydroindazole ring proceeds through a two-step sequence:

  • Hydrazone Formation: The more nucleophilic nitrogen atom of hydrazine attacks the formyl carbonyl group of 2-(hydroxymethylene)cyclohexanone, which is in equilibrium with its enol form. This is a classic nucleophilic addition-elimination reaction, resulting in the formation of a hydrazone intermediate.

  • Intramolecular Cyclization and Dehydration: The terminal nitrogen of the hydrazone then attacks the ketone carbonyl carbon. The subsequent tetrahedral intermediate eliminates a molecule of water to yield the stable, aromatic pyrazole ring fused to the cyclohexane ring.

G Start 2-(Hydroxymethylene)cyclohexanone + Hydrazine Intermediate1 Nucleophilic Attack Start->Intermediate1 Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Proton Transfer Hydrazone Hydrazone Intermediate Intermediate2->Hydrazone - H₂O Intermediate3 Intramolecular Nucleophilic Attack Hydrazone->Intermediate3 Intermediate4 Cyclized Intermediate Intermediate3->Intermediate4 Product 4,5,6,7-Tetrahydro-1H-indazole Intermediate4->Product - H₂O

Caption: Mechanism of 4,5,6,7-Tetrahydro-1H-indazole Synthesis.

Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydro-1H-indazole

This protocol is adapted from a well-established procedure reported in Organic Syntheses.[5]

Materials:

  • 2-(Hydroxymethylene)cyclohexanone

  • Hydrazine hydrate

  • Methanol

  • Petroleum ether

  • Hydrochloric acid (for hydrochloride salt formation)

  • Diethyl ether or Ethanol (for hydrochloride salt formation)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-(hydroxymethylene)cyclohexanone (0.5 mole) in methanol (500 ml).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (0.5 mole) dropwise. An exothermic reaction may be observed.

  • Reaction Monitoring: Allow the mixture to stand at room temperature for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove methanol and water.

    • The residue is then dissolved in hot petroleum ether.

    • Cool the solution in an ice bath to induce crystallization.

    • Collect the solid product by suction filtration and wash with a small amount of cold petroleum ether.

    • The crude 4,5,6,7-tetrahydro-1H-indazole can be further purified by recrystallization or distillation under reduced pressure.[5]

Experimental Protocol: Conversion to Hydrochloride Salt
  • Dissolution: Dissolve the purified 4,5,6,7-tetrahydro-1H-indazole free base in a suitable solvent such as diethyl ether or ethanol.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a compatible solvent) to the dissolved free base.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of the solvent, and dry under vacuum.

Key Reactions and Synthetic Utility

The true value of 4,5,6,7-tetrahydro-1H-indazole lies in its capacity for further functionalization, particularly at the N1 and N2 positions of the pyrazole ring. N-alkylation is a fundamental transformation that introduces molecular diversity and modulates the pharmacological properties of the resulting derivatives.

Regioselective N-Alkylation

The N-alkylation of indazoles can often lead to a mixture of N1 and N2 isomers. The regioselectivity is influenced by factors such as the choice of base, solvent, and the nature of the alkylating agent. Generally, the use of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) favors the formation of the thermodynamically more stable N1-alkylated product.

G Indazole 4,5,6,7-Tetrahydro-1H-indazole Deprotonation Deprotonation (e.g., NaH in THF) Indazole->Deprotonation Indazolide_Anion Indazolide Anion Deprotonation->Indazolide_Anion Alkylation Alkylation (R-X) Indazolide_Anion->Alkylation N1_Product N1-Alkylated Product (Thermodynamic) Alkylation->N1_Product Major N2_Product N2-Alkylated Product (Kinetic) Alkylation->N2_Product Minor

Caption: General workflow for N-alkylation of 4,5,6,7-tetrahydro-1H-indazole.

Applications in Medicinal Chemistry

The tetrahydroindazole core is a key pharmacophore in a variety of therapeutic areas. Its derivatives have demonstrated a broad spectrum of biological activities.

  • Anti-inflammatory Agents: A number of 1-aryl-4,5,6,7-tetrahydro-1H-indazole derivatives have shown potent anti-inflammatory activity.[7]

  • Antimicrobial Agents: Substituted tetrahydroindazoles have been investigated for their antibacterial properties.[1]

  • Kinase Inhibitors: The indazole scaffold is a well-known hinge-binding motif in many kinase inhibitors, and tetrahydroindazole derivatives are being explored for this purpose.

The partially saturated ring of 4,5,6,7-tetrahydro-1H-indazole provides a distinct advantage over the flat, aromatic indazole by introducing a sp³-rich character. This often leads to improved physicochemical properties such as solubility and metabolic stability, which are critical for the development of successful drug candidates.

Safety and Handling

4,5,6,7-Tetrahydro-1H-indazole is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Conclusion

4,5,6,7-Tetrahydro-1H-indazole hydrochloride is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its straightforward and scalable synthesis, coupled with its amenability to further functionalization, makes it an attractive starting material for drug discovery programs. A thorough understanding of its synthesis, reactivity, and biological significance is essential for researchers aiming to leverage the full potential of this important heterocyclic scaffold.

References

  • Ainsworth, C. (1963). Indazole. Organic Syntheses, Coll. Vol. 4, p. 536. Available at: [Link]

  • Ito, S., et al. (1977). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 20(1), 32-36.
  • ChemSynthesis. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved January 16, 2026, from [Link]

  • Organic Syntheses. (n.d.). Indazole. Retrieved January 16, 2026, from [Link]

  • Gaikwad, S. D., et al. (2022). Indazole From Natural Resources And Biological Activity.
  • Zhang, Y., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 83(15), 8449-8457.
  • O'Dell, D. K., & Nicholas, K. M. (2003). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Tetrahedron Letters, 44(52), 9533-9535.
  • Egis Gyogyszergyar Rt. (1985). Process for preparing d1-6-oxo-4,5,6,7-tetrahydro-1h-/or-2h/-indazole. HU186710B.
  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved January 16, 2026, from [Link]

  • F. Hoffmann-La Roche AG. (2011). Method of synthesizing 1H-indazole compounds. US8022227B2.
  • Shanghai Institute of Pharmaceutical Industry. (2018).
  • Pfizer Inc. (2009).
  • LibreTexts. (2021). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. In Organic Chemistry (McMurry).
  • Chinoin Gyogyszer Es Vegyeszeti Termekek Gyara Rt. (1983). Method for preparing dl-6-oxo-4, 5, 6, 7-tetrahydro-1H (or 2H) -indazole. KR830000754B1.
  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved January 16, 2026, from [Link]

  • Global Substance Registration System. (n.d.). 4,5,6,7-TETRAHYDRO-1H-INDAZOLE. Retrieved January 16, 2026, from [Link]

  • Pearson. (n.d.). Propose a mechanism for both parts of the Wolff–Kishner reduction of cyclohexanone. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. Retrieved January 16, 2026, from [Link]

  • OpenStax. (2023). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. In Organic Chemistry.
  • Pearson. (n.d.). Predict the products formed when cyclohexanone reacts with the following reagents. (i) hydrazine, then hot, fused KOH. Retrieved January 16, 2026, from [Link]

Sources

The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indazole core, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for versatile interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[3][4][5] This technical guide provides a comprehensive overview of the potential research applications of indazole derivatives, with a focus on their synthesis, biological evaluation, and therapeutic potential. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present quantitative data to support the structure-activity relationships (SAR) that drive the design of novel indazole-based compounds. This guide is intended to be a valuable resource for researchers actively engaged in the discovery and development of next-generation therapeutics and functional materials.

The Indazole Core: A Foundation for Diverse Biological Activity

Indazole and its derivatives are rare in nature but have demonstrated significant potential in synthetic medicinal chemistry.[6] The two most common tautomeric forms are 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[3][4] This structural feature, combined with the ability to functionalize the indazole ring at various positions, provides a rich chemical space for the design of molecules with tailored biological activities.

The indazole nucleus is considered a bioisostere of purine, the core of ATP, which allows indazole-based compounds to effectively compete for the ATP-binding sites of various enzymes, particularly kinases.[7] This fundamental principle underpins the successful development of numerous indazole-based kinase inhibitors for the treatment of cancer.[5][8]

Synthetic Strategies for Indazole Derivatives: A Practical Guide

The synthesis of the indazole core and its derivatives can be achieved through various methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical and Modern Synthetic Protocols

Classical methods for preparing indazoles often involve the condensation of hydrazine derivatives with 2-halo ketones or aldehydes.[9] However, these methods can be limited by harsh reaction conditions and the use of toxic reagents. More modern approaches focus on transition metal-catalyzed cross-coupling reactions and C-H activation strategies, offering milder conditions and greater functional group tolerance.[1][10]

A general and efficient method for the synthesis of 1H-indazoles involves the copper-catalyzed oxidative N-N bond formation from readily available 2-amino nitriles.[9] This two-step protocol is highly versatile and allows for the introduction of a wide range of substituents at the N1 and C3 positions.

Experimental Protocol: Copper-Catalyzed Synthesis of 1H-Indazoles

This protocol is adapted from a method described by Chen et al. and provides a reliable route to substituted 1H-indazoles.[9]

Step 1: Synthesis of the Imine Intermediate

  • To a solution of the 2-amino nitrile (1.0 equiv) in anhydrous THF (0.2 M) under an inert atmosphere (e.g., argon or nitrogen), add the Grignard or organolithium reagent (1.2 equiv) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude imine intermediate, which can often be used in the next step without further purification.

Step 2: Copper-Catalyzed Oxidative N-N Bond Formation

  • To a solution of the crude imine from Step 1 (1.0 equiv) in a suitable solvent such as DMF or DMSO (0.1 M), add Cu(OAc)₂ (10 mol%).

  • Stir the reaction mixture at 80-100 °C under an atmosphere of oxygen (balloon) for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 1H-indazole derivative.

Anticancer Applications: Targeting Kinases and Beyond

The most prominent application of indazole derivatives is in the field of oncology.[2][11][12] Several FDA-approved anticancer drugs, including Axitinib, Pazopanib, and Entrectinib, feature the indazole scaffold.[11][13] These drugs primarily function as kinase inhibitors, targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[5][8]

Indazoles as Potent Kinase Inhibitors

Indazole derivatives have been successfully developed as inhibitors of a wide range of kinases, including:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Axitinib and Pazopanib are multi-kinase inhibitors that potently inhibit VEGFRs, thereby blocking angiogenesis.[11][14]

  • Aurora Kinases: These serine/threonine kinases are crucial for cell cycle regulation, and their inhibition by indazole derivatives can lead to mitotic arrest and apoptosis in cancer cells.[3][5][15]

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers, and indazole-based FGFR inhibitors have shown promising preclinical and clinical activity.[3]

  • Bcr-Abl: In chronic myeloid leukemia (CML), the Bcr-Abl fusion protein is a key driver of oncogenesis. Indazole derivatives have been developed to target this kinase.[16]

Experimental Protocol: In Vitro Kinase Inhibition Assay (HTRF® KinEASE™-TK)

This protocol outlines a general procedure for evaluating the inhibitory activity of indazole derivatives against tyrosine kinases using a homogeneous time-resolved fluorescence (HTRF) assay.[14]

Materials:

  • Target kinase (e.g., VEGFR-2)

  • TK Substrate-biotin

  • ATP

  • HTRF® KinEASE™-TK detection reagents (Streptavidin-XL665 and TK Antibody-Eu(K))

  • Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)

  • Test compounds (indazole derivatives) dissolved in DMSO

  • 384-well low-volume white microplates

Procedure:

  • Enzymatic Reaction:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In the microplate, add 2 µL of the test compound solution (or DMSO for control).

    • Add 2 µL of the kinase solution (e.g., 0.0123 ng/µL VEGFR-2).

    • Add 2 µL of the TK Substrate-biotin solution (1 µM).

    • Initiate the reaction by adding 2 µL of ATP solution (3 µM).

    • Incubate the plate at room temperature for 40 minutes.

  • Detection:

    • Stop the reaction and initiate detection by adding 5 µL of Streptavidin-XL665 in EDTA and 5 µL of TK Antibody-Eu(K) in EDTA to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Data Acquisition:

    • Read the fluorescence at 620 nm (cryptate emission) and 665 nm (XL665 emission) using an HTRF-compatible plate reader.

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

  • Data Analysis:

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Quantitative Data: Anticancer Activity of Indazole Derivatives

The following table summarizes the in vitro antiproliferative activity of selected indazole derivatives against various human cancer cell lines.

Compound IDR1 SubstituentCancer Cell LineIC₅₀ (µM)[11][16][17][18]
2a 4-(4-methylpiperazin-1-yl)phenylMCF-7 (Breast)1.15
HCT116 (Colon)4.89
2f 4-fluorophenylA549 (Lung)0.89
4T1 (Breast)0.23
HepG2 (Liver)1.15
MCF-7 (Breast)0.36
HCT116 (Colon)0.54
4f (Structure-specific)MCF-7 (Breast)1.629
4i (Structure-specific)MCF-7 (Breast)1.841
A549 (Lung)2.305
6o (Structure-specific)K562 (Leukemia)5.15

Anti-inflammatory Applications: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and certain cancers. Indazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[19][20]

Mechanisms of Anti-inflammatory Action

Indazole derivatives have been shown to exert their anti-inflammatory effects by:

  • Inhibiting COX-2: This enzyme is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[19]

  • Suppressing Pro-inflammatory Cytokines: Indazoles can reduce the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[19]

  • Scavenging Free Radicals: Some indazole derivatives possess antioxidant properties and can scavenge reactive oxygen species (ROS), which contribute to inflammatory processes.[19]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a widely used model to assess the acute anti-inflammatory activity of novel compounds.[21][22][23][24][25]

Animals:

  • Male Wistar rats or Swiss albino mice.

Materials:

  • Carrageenan (1% w/v suspension in sterile saline)

  • Test compound (indazole derivative)

  • Positive control (e.g., Indomethacin or Diclofenac sodium)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound, positive control, or vehicle orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of the carrageenan suspension into the sub-plantar region of the right hind paw.

  • Inject an equal volume of saline into the left hind paw to serve as a control.

  • Measure the paw volume of both hind paws using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

Structure-Activity Relationship (SAR) and Drug Design

The development of potent and selective indazole derivatives relies on a thorough understanding of their structure-activity relationships. By systematically modifying the substituents on the indazole ring, researchers can optimize the compound's binding affinity for its target, as well as its pharmacokinetic and pharmacodynamic properties.[26][27]

Key SAR Insights for Kinase Inhibitors
  • Hinge-Binding Motif: The N1 and N2 atoms of the indazole ring are crucial for forming hydrogen bonds with the hinge region of the kinase active site, mimicking the interaction of the adenine ring of ATP.[7]

  • Substituents at C3 and C5: The nature and position of substituents at the C3 and C5 positions significantly influence the potency and selectivity of the inhibitor. Bulky hydrophobic groups at C3 can occupy the hydrophobic pocket of the ATP-binding site, while polar groups at C5 can interact with the solvent-exposed region.

  • N1-Substitution: Alkylation or arylation at the N1 position can modulate the compound's physicochemical properties, such as solubility and cell permeability, and can also introduce additional interactions with the target protein.

Visualization of Key Concepts

General Synthetic Workflow for Indazole Derivatives

Synthesis_Workflow Start Starting Materials (e.g., 2-amino nitriles) Step1 Step 1: Imine Formation (Grignard/Organolithium Addition) Start->Step1 Step2 Step 2: Cyclization (Copper-Catalyzed N-N Bond Formation) Step1->Step2 Crude Imine Purification Purification (Column Chromatography) Step2->Purification Crude Product Final_Product Substituted Indazole Derivative Purification->Final_Product

Caption: General synthetic workflow for 1H-indazole derivatives.

Kinase Inhibition Signaling Pathway

Kinase_Inhibition cluster_0 Kinase Signaling Cascade Kinase Active Kinase Substrate Substrate Protein Kinase->Substrate ATP -> ADP Phospho_Substrate Phosphorylated Substrate (Active) Kinase->Phospho_Substrate Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phospho_Substrate->Cellular_Response Inhibitor Indazole Derivative (Kinase Inhibitor) Inhibitor->Kinase Inhibition

Caption: Mechanism of kinase inhibition by indazole derivatives.

Future Perspectives and Conclusion

The field of indazole chemistry continues to evolve, with ongoing efforts to develop more efficient and sustainable synthetic methodologies.[1] The exploration of novel biological targets for indazole derivatives beyond kinases is an active area of research, with potential applications in neurodegenerative diseases, infectious diseases, and metabolic disorders.[21][28][29] Furthermore, the unique photophysical properties of some indazole derivatives are being investigated for their use in materials science, such as in organic light-emitting diodes (OLEDs).

References

  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., ... & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15286-15295. [Link]

  • Cui, J., Peng, X., Gao, D. D., Dai, Y., Ai, J., & Li, Y. X. (2017). Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3463-3467. [Link]

  • Trivedi, A. R., Dodiya, D. K., & Shah, V. H. (2015). Recent advances in indazole-containing derivatives: synthesis and biological perspectives. Molecules, 20(7), 11656-11693. [Link]

  • Sharma, A., Kumar, V., & Kumar, R. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(35), 21511-21535. [Link]

  • Elsayed, M. S., Elsherbeny, M. A., & Ali, A. M. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 27(19), 6539. [Link]

  • Kapoor, D., Yadav, P., Singh, A., & Yadav, P. P. (2024). Indazole–an emerging privileged scaffold: synthesis and its biological significance. Organic & Biomolecular Chemistry, 22(5), 896-928. [Link]

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8687. [Link]

  • Zhai, L., Guo, L. H., Luo, Y. H., Ling, Y., & Sun, B. W. (2015). Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions. Organic Process Research & Development, 19(7), 812-817. [Link]

  • ResearchGate. (n.d.). IC 50 values of compound 6a-6u against four tumor cell lines in vitro. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • Mehrzadi, S., Fatemi, I., Esmaeilizadeh, M., Ghaznavi, R., Kalantar, H., & Goudarzi, M. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 48(4), 423. [Link]

  • Kumar, S., & Singh, A. (2021). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Asian Journal of Chemistry, 33(1), 1-8. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Chemical Synthesis of Axitinib: A Deep Dive into Key Intermediates. [Link]

  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2015). AXITINIB. [Link]

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. [Link]

  • Zhai, L., Guo, L. H., Luo, Y. H., Ling, Y., & Sun, B. W. (2015). Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions. Organic Process Research & Development, 19(7), 812-817. [Link]

  • Trivedi, A. R., Dodiya, D. K., & Shah, V. H. (2015). Recent advances in indazole-containing derivatives: synthesis and biological perspectives. Molecules, 20(7), 11656-11693. [Link]

  • ResearchGate. (n.d.). Six-step synthesis of the hydrochloride of pazopanib 9 starting from o-methylaniline 10. [Link]

  • Amdekar, S., & Singh, V. (2012). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. International journal of inflammation, 2012. [Link]

  • Ma, T., Liu, Z., Zhang, Y., Wang, Y., Zhang, Y., Xu, Y., ... & Zhang, Y. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Molecules, 23(4), 743. [Link]

  • ResearchGate. (n.d.). A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. [Link]

  • Wang, H., Liu, Y., Li, D., Wang, L., & Zhang, J. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European journal of medicinal chemistry, 124, 945-956. [Link]

  • Semantic Scholar. (n.d.). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. [Link]

  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., ... & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15286-15295. [Link]

  • Nguyen, T. H. T., Nguyen, T. V., & Phan, T. P. Q. (2021). An Alternative Method for Synthesizing N, 2, 3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Chemistry, 3(3), 967-975. [Link]

  • Hu, Y. Z., Zhou, Y. B., Li, L. T., & Wang, H. (2015). Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl) indazole scaffold. Bioorganic & medicinal chemistry, 23(7), 1568-1574. [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. [Link]

  • ResearchGate. (n.d.). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. [Link]

  • ResearchGate. (n.d.). Describes the predicted SAR studies of indazole based derivatives. [Link]

  • ResearchGate. (n.d.). SAR studies of indazole derivatives with potent anticancer activities. [Link]

  • Liu, T., & Pan, P. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. Current topics in medicinal chemistry, 20(5), 339-350. [Link]

  • Patel, M. B., Rajput, S. J., & Patel, V. P. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research: JCDR, 10(9), FC01. [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. [Link]

  • Patel, M. B., Rajput, S. J., & Patel, V. P. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FC01-FC05. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. [Link]

Sources

The 4,5,6,7-Tetrahydro-1H-indazole Scaffold: A Versatile Platform for Developing Therapeutics in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Neurotherapeutics and the Rise of Privileged Scaffolds

The landscape of neurological disorder research is defined by immense complexity and urgent need. Pathologies such as Alzheimer's disease, Parkinson's disease, and ischemic stroke involve multifaceted cascades of neuronal damage, including excitotoxicity, oxidative stress, and neuroinflammation. In the pursuit of effective drugs, medicinal chemists often turn to "privileged scaffolds"—core molecular structures that are capable of binding to multiple biological targets with high affinity. The indazole ring system, a bicyclic aromatic heterocycle, has emerged as one such privileged scaffold, demonstrating broad biological and pharmacological significance.[1][2] This guide focuses specifically on the 4,5,6,7-tetrahydro-1H-indazole moiety, a partially saturated derivative that serves as a foundational building block for a new generation of potent and selective modulators of key targets in neuropathology. We will explore its role not as a standalone agent, but as a versatile chemical platform for designing novel inhibitors of enzymes critically involved in neurodegeneration.

Section 1: The Core Moiety – A Profile of 4,5,6,7-Tetrahydro-1H-indazole

Before delving into its therapeutic applications, it is essential to understand the fundamental properties of the core scaffold itself. 4,5,6,7-Tetrahydro-1H-indazole is a simple, stable molecule whose true value lies in its capacity for chemical modification. Its structure provides a rigid framework with specific vectors for functionalization, allowing chemists to systematically probe the binding pockets of target proteins.

PropertyValueSource
Molecular Formula C₇H₁₀N₂[3]
Molecular Weight 122.17 g/mol [3]
IUPAC Name 4,5,6,7-tetrahydro-1H-indazole[3]
CAS Number 2305-79-5[3]

The hydrochloride salt form of this compound is typically used to improve solubility and stability for experimental use. However, it is the strategic derivatization of this core that unlocks its therapeutic potential. By adding different functional groups at various positions on the indazole ring and its saturated cyclohexane portion, researchers can engineer molecules with high affinity and selectivity for specific neurological targets.

Section 2: Key Neurological Targets for Tetrahydroindazole-Based Derivatives

The true utility of the 4,5,6,7-tetrahydro-1H-indazole scaffold is demonstrated by the diverse and critical neurological targets that its derivatives have been designed to inhibit.

A. Target I: Neuronal Nitric Oxide Synthase (nNOS) and Excitotoxicity

Overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is a central mechanism in excitotoxic neuronal death, which is a hallmark of ischemic stroke and other neurodegenerative conditions.[4] While NO is a vital signaling molecule, its excess production leads to the formation of highly reactive peroxynitrite, causing catastrophic damage to neurons. The indazole scaffold is a well-established pharmacophore for nNOS inhibition. For instance, 7-nitroindazole (7-NI) is a potent and widely studied nNOS inhibitor that has shown neuroprotective effects in animal models of Parkinson's disease and anxiety.[5][6]

The development of 4-substituted indazoles has also yielded potent nNOS inhibitors, highlighting the scaffold's tunability.[7] This strongly suggests that the 4,5,6,7-tetrahydro-1H-indazole core is an ideal starting point for designing novel nNOS inhibitors with potentially improved pharmacokinetic properties, such as enhanced brain penetration.

nNOS_Pathway cluster_Neuron Postsynaptic Neuron NMDA_R NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Glutamate Calmodulin Calmodulin Activation Ca_Influx->Calmodulin nNOS nNOS Activation Calmodulin->nNOS NO_Production L-Arginine → NO nNOS->NO_Production Peroxynitrite Peroxynitrite (ONOO⁻) NO_Production->Peroxynitrite Superoxide Superoxide (O₂⁻) Superoxide->Peroxynitrite Damage Neuronal Damage & Cell Death Peroxynitrite->Damage Indazole Tetrahydroindazole Derivatives Indazole->nNOS Inhibition

Caption: nNOS-mediated excitotoxicity pathway and point of intervention.

B. Target II: Protein Kinases in Neurodegeneration

Aberrant kinase activity is a cornerstone of many neurodegenerative diseases. For example, the hyperphosphorylation of the tau protein, driven by kinases like GSK-3β, leads to the formation of neurofibrillary tangles in Alzheimer's disease. Derivatives of the 3-amino-4,5,6,7-tetrahydro-1H-indazole scaffold have emerged as potent inhibitors of various protein kinases.[8] This demonstrates the scaffold's versatility in targeting the ATP-binding site of these enzymes, offering a promising avenue for developing treatments for tauopathies and other kinase-driven pathologies.[8] Furthermore, other tetrahydroindazole derivatives have been identified as inhibitors of CDK2/cyclin complexes, which are involved in cell cycle regulation and neuronal apoptosis.[9]

C. Target III: Inflammatory Mediators

Neuroinflammation is a critical component of nearly all chronic neurodegenerative diseases, contributing to a cycle of neuronal injury. Derivatives of the tetrahydroindazole scaffold have been shown to possess significant anti-inflammatory properties. Specifically, 1,5,6,7-tetrahydro-4H-indazol-4-ones are potent inhibitors of human neutrophil elastase (HNE), a serine protease involved in inflammatory processes.[10] By targeting such mediators, these compounds could help quell the chronic inflammatory state that exacerbates neuronal loss.

Section 3: A Synthesized Workflow for Preclinical Assessment

Developing a novel therapeutic from a privileged scaffold follows a logical, multi-stage validation process. The 4,5,6,7-tetrahydro-1H-indazole scaffold provides an excellent starting point for such a workflow.

Workflow Scaffold Scaffold Selection (4,5,6,7-Tetrahydro-1H-indazole) Synthesis Derivative Synthesis (Target-Oriented Functionalization) Scaffold->Synthesis InVitro In Vitro Target Assay (e.g., nNOS or Kinase Inhibition) Synthesis->InVitro Cellular Cell-Based Neuroprotection Assay (e.g., 6-OHDA or MPP⁺ Model) InVitro->Cellular InVivo In Vivo Proof of Concept (e.g., MPTP Mouse Model) Cellular->InVivo Lead Lead Optimization InVivo->Lead

Caption: Preclinical workflow for developing scaffold-based neurotherapeutics.

Experimental Protocol 1: In Vitro nNOS Inhibition Assay (Griess Assay)

This protocol is designed to determine the direct inhibitory effect of a synthesized tetrahydroindazole derivative on recombinant nNOS enzyme activity.

  • Causality: The principle is to measure the production of nitrite (a stable breakdown product of NO) in the presence and absence of the test compound. A reduction in nitrite levels indicates direct enzyme inhibition.

  • Self-Validation: The protocol includes positive (no inhibitor) and negative (no enzyme) controls to ensure the assay is performing correctly. A known inhibitor like 7-NI should be run in parallel as a reference standard.

  • Materials:

    • Recombinant human nNOS enzyme.

    • Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol.

    • Cofactors: NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4).

    • Substrate: L-Arginine.

    • Test Compound: Tetrahydroindazole derivative dissolved in DMSO.

    • Griess Reagent (Component A: sulfanilamide in HCl; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • 96-well microplate.

  • Procedure:

    • Prepare a reaction mixture in the assay buffer containing nNOS enzyme, calmodulin, and all cofactors except L-arginine.

    • Add the test compound at various concentrations (e.g., from 1 nM to 100 µM) to the wells of the 96-well plate. Include a vehicle control (DMSO only).

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding L-arginine to all wells.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding Griess Reagent Component A, followed by Component B.

    • Allow 15 minutes for color development (a magenta azo dye).

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Protocol 2: Cellular Neuroprotection Assay Against Oxidative Stress

This protocol assesses whether the compound can protect cultured neuronal cells from a toxin that induces a Parkinson's-like pathology.

  • Causality: The toxin 6-hydroxydopamine (6-OHDA) or MPP⁺ selectively enters dopaminergic neurons and induces massive oxidative stress and mitochondrial dysfunction, leading to cell death.[11] A successful neuroprotective agent will mitigate this process and improve cell viability.

  • Self-Validation: Controls include untreated cells (baseline viability) and cells treated with only the toxin (maximum damage).

  • Materials:

    • Human neuroblastoma cell line (e.g., SH-SY5Y), differentiated into a mature neuronal phenotype.

    • Cell culture medium (e.g., DMEM/F12 with supplements).

    • Neurotoxin: 6-OHDA or MPP⁺.

    • Test Compound: Tetrahydroindazole derivative.

    • Cell viability reagent (e.g., MTT or PrestoBlue™).

  • Procedure:

    • Plate differentiated SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 2 hours.

    • Introduce the neurotoxin (e.g., 100 µM 6-OHDA) to the wells (except for the untreated control wells).

    • Incubate for 24 hours.

    • Remove the medium and add the cell viability reagent according to the manufacturer's instructions.

    • Incubate until color change is apparent.

    • Measure absorbance or fluorescence on a microplate reader.

    • Express results as a percentage of the viability of untreated control cells. An effective compound will show a significant increase in cell viability compared to the toxin-only treated cells.

Conclusion and Future Directions

The 4,5,6,7-tetrahydro-1H-indazole scaffold represents a robust and highly adaptable platform for the discovery of novel drugs targeting neurological disorders. Its derivatives have demonstrated potent inhibitory activity against critical pathological drivers, including nNOS, protein kinases, and inflammatory enzymes. The true strength of this scaffold lies in its synthetic tractability, which allows for fine-tuning of potency, selectivity, and pharmacokinetic profiles. Future research should focus on structure-based drug design to enhance selectivity, particularly for nNOS over other isoforms, and to optimize blood-brain barrier permeability. As our understanding of the complex interplay of pathways in neurodegeneration grows, the strategic deployment of such privileged scaffolds will be paramount in developing the next generation of effective neurotherapeutics.

References

  • PubChem. 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. Available from: [Link].

  • Arote, R. B., & Tirlapur, V. K. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(38), 26725–26748. Available from: [Link].

  • ResearchGate. Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Available from: [Link].

  • Modica, M. N., et al. (2001). Inhibition of neuronal nitric oxide synthase by N-phenacyl imidazoles. Bioorganic & Medicinal Chemistry Letters, 11(23), 3065-3068. Available from: [Link].

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(12), 5196–5204. Available from: [Link].

  • Gramegna, G., et al. (2021). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. Molecules, 26(11), 3343. Available from: [Link].

  • Gaikwad, D. D., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(3), 485-492. Available from: [Link].

  • Käenmäki, M., et al. (1995). 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety. Journal of Neural Transmission, 101(1-3), 127-136. Available from: [Link].

  • Sribhen, C., et al. (2024). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. RSC Advances, 14(1), 1-13. Available from: [Link].

  • Schulz, J. B., et al. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. Journal of Neurochemistry, 64(2), 936-939. Available from: [Link].

  • Xu, W., et al. (2014). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Journal of Medicinal Chemistry, 57(21), 9037-9050. Available from: [Link].

  • Wang, W. Y., et al. (2016). Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease. European Journal of Pharmacology, 791, 74-81. Available from: [Link].

  • Boulouard, M., et al. (2007). 4-substituted indazoles as new inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 17(11), 3177-3180. Available from: [Link].

  • Li, H., et al. (2006). Crystal Structure of Nitric Oxide Synthase Bound to Nitro Indazole Reveals a Novel Inactivation Mechanism. Biochemistry, 45(18), 5610-5617. Available from: [Link].

  • Siddiqui, S., & Ahsan, M. J. (2022). Importance of Indazole against Neurological Disorders. Current Organic Synthesis, 19(6), 643-654. Available from: [Link].

  • Semantic Scholar. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model. Available from: [Link].

  • Stott, S. R., & Barker, R. A. (2024). Prospects for Disease Slowing in Parkinson Disease. Annual Review of Pathology: Mechanisms of Disease, 19, 239-261. Available from: [Link].

  • Pevet, M., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 213, 113232. Available from: [Link].

  • ClinicalTrials.gov. Efficacy and Safety of Amantadine Hydrochloride (HCl) ER Tablets to Treat Parkinson's Disease Patients With LID. Available from: [Link].

Sources

The Tetrahydro-1H-Indazole Core: From Synthetic Curiosity to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Rings

The story of the tetrahydro-1H-indazole core is intrinsically linked to its aromatic counterpart, the indazole ring system. First described by the Nobel laureate Emil Fischer in the late 19th century, the indazole nucleus quickly established itself as a cornerstone in heterocyclic chemistry.[1] However, it was the exploration of the partially saturated analog, the 4,5,6,7-tetrahydro-1H-indazole, that unlocked a new dimension of chemical space, offering a scaffold with distinct stereochemical and physicochemical properties that have proven invaluable in modern drug discovery. This guide delves into the discovery, historical development, and key synthetic methodologies for accessing this versatile heterocyclic core, providing field-proven insights for researchers and drug development professionals.

The Genesis of the Tetrahydro-1H-Indazole Core: An Offshoot of Aromatic Chemistry

The initial syntheses of tetrahydro-1H-indazoles were not driven by a direct interest in the saturated core itself, but rather as a means to access the aromatic indazole system. Early methods involved the condensation of 1,3-dicarbonyl compounds, such as 2-formylcyclohexanone, with hydrazine, followed by a dehydrogenation step to yield the fully aromatic indazole.[2] This approach implicitly recognized the formation of the tetrahydro-1H-indazole as a stable intermediate.

A significant figure in the early exploration of pyrazole and indazole synthesis was Karl von Auwers. While his eponymous "Auwers synthesis" is primarily associated with flavonols, his extensive work in the early 20th century laid much of the groundwork for the synthesis of pyrazole-type heterocycles from 1,3-dicarbonyl compounds and hydrazines.[3][4][5] This foundational chemistry provided the basis for the deliberate synthesis and isolation of tetrahydro-1H-indazoles.

It wasn't until the mid-20th century that the pharmacological potential of the tetrahydro-1H-indazole scaffold began to be systematically explored, marking a shift from its role as a mere synthetic intermediate to a pharmacologically relevant core.

Key Synthetic Methodologies: A Practical Guide

The synthesis of the tetrahydro-1H-indazole core is dominated by several robust and versatile methods. The choice of a particular route is often dictated by the desired substitution pattern and the availability of starting materials.

The Classical Approach: Condensation of 1,3-Dicarbonyl Compounds with Hydrazines

This remains the most fundamental and widely employed method for the construction of the 4,5,6,7-tetrahydro-1H-indazole ring system. The reaction proceeds via the condensation of a cyclic 1,3-dicarbonyl compound, or a functional equivalent, with a hydrazine derivative.

Causality Behind Experimental Choices:

  • Starting Material: The use of a cyclic 1,3-dicarbonyl, such as 1,3-cyclohexanedione or its enol ether/enamine derivatives, provides the six-membered carbocyclic ring. The reactivity of the two carbonyl groups allows for a sequential or one-pot reaction with the two nucleophilic centers of hydrazine.

  • Hydrazine Derivative: The choice of hydrazine (hydrazine hydrate, phenylhydrazine, etc.) determines the substituent at the N1 or N2 position of the final indazole. The regioselectivity of the cyclization can often be controlled by the nature of the substituents on both the dicarbonyl and the hydrazine, as well as the reaction conditions.

  • Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol or acetic acid, often with acid or base catalysis to facilitate the condensation and cyclization steps. The temperature can be varied to control the reaction rate and selectivity.

Experimental Protocol: Synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic Acid [6]

This protocol is based on the synthesis of anti-inflammatory indazole derivatives and showcases the condensation of a functionalized cyclohexanedione derivative with phenylhydrazine.

Step 1: Preparation of the 2-(hydroxymethylene)cyclohexanone-4-carboxylate Intermediate

  • A suitable 2-oxocyclohexane-4-carboxylate is formylated at the C2 position using a base and a formylating agent (e.g., ethyl formate). This creates the necessary 1,3-dicarbonyl equivalent.

Step 2: Condensation and Cyclization

  • To a solution of the 2-(hydroxymethylene)cyclohexanone-4-carboxylate in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of phenylhydrazine.

  • Heat the reaction mixture to reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid.

Self-Validating System: The identity and purity of the product can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and melting point analysis. The characteristic signals for the tetrahydroindazole core and the phenyl and carboxylic acid substituents should be present.

Catalytic Hydrogenation of Indazoles and Indazolones

Another important route to the tetrahydro-1H-indazole core involves the reduction of the corresponding aromatic indazole or indazolone. This method is particularly useful when the desired substitution pattern is more readily introduced on the aromatic ring.

Causality Behind Experimental Choices:

  • Substrate: The choice between an indazole and an indazolone can influence the reaction conditions and the final product. Indazolones can sometimes be more readily hydrogenated.

  • Catalyst: A variety of heterogeneous catalysts can be employed, with palladium on carbon (Pd/C) and platinum-based catalysts being the most common. The choice of catalyst and catalyst loading can affect the efficiency and selectivity of the reduction.

  • Reaction Conditions: The hydrogenation is typically carried out in a protic solvent under a hydrogen atmosphere. The pressure of hydrogen and the reaction temperature can be adjusted to optimize the reaction.

Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydro-3-indazolone

This protocol is based on the catalytic hydrogenation of 3-indazolone.

Step 1: Hydrogenation

  • To a solution of 3-indazolone in a suitable solvent (e.g., ethanol or acetic acid) in a pressure vessel, add a catalytic amount of a hydrogenation catalyst (e.g., 5-10% Pd/C).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction progress by monitoring the hydrogen uptake or by TLC analysis of aliquots.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude 4,5,6,7-tetrahydro-3-indazolone.

  • The product can be purified by recrystallization or chromatography.

Self-Validating System: The disappearance of the aromatic signals and the appearance of the aliphatic signals in the ¹H NMR spectrum, along with mass spectrometry data, will confirm the successful hydrogenation.

The Tetrahydro-1H-Indazole Scaffold in Drug Discovery: A Privileged Core

The tetrahydro-1H-indazole core has emerged as a "privileged scaffold" in medicinal chemistry. Its three-dimensional structure, combined with the ability to act as both a hydrogen bond donor and acceptor, makes it an attractive framework for designing ligands that can interact with a variety of biological targets.

Bioisosteric Replacement: The tetrahydro-1H-indazole moiety is often used as a bioisostere for other important pharmacophores, most notably the indole ring. This substitution can lead to improved physicochemical properties, such as increased solubility and metabolic stability, while maintaining or even enhancing biological activity.

Recent Applications:

  • Kinase Inhibitors: The indazole and tetrahydroindazole cores are found in numerous kinase inhibitors, where they often form key hydrogen bonding interactions with the hinge region of the kinase.

  • Sigma Receptor Ligands: Recent studies have identified novel classes of potent and selective sigma-1 and sigma-2 receptor ligands based on the tetrahydroindazole scaffold, with potential applications in the treatment of central nervous system disorders and cancer.[7]

  • Dihydroorotate Dehydrogenase (DHODH) Inhibitors: Tetrahydroindazoles have been optimized as highly potent inhibitors of human DHODH, an emerging target for cancer therapy.[8][9][10]

Data Presentation

Table 1: Comparison of Key Synthetic Routes to Tetrahydro-1H-Indazoles

Synthetic RouteStarting MaterialsKey FeaturesTypical Yields
Condensation 1,3-Cyclohexanedione derivatives, HydrazinesConvergent, versatile, good functional group tolerance60-90%
Catalytic Hydrogenation Indazoles, IndazolonesAccess to derivatives from aromatic precursors70-95%

Visualizations

Synthesis_of_Tetrahydro_1H_Indazole_from_Cyclohexanedione cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Cyclohexanedione 1,3-Cyclohexanedione Derivative Condensation Condensation & Cyclization Cyclohexanedione->Condensation Hydrazine Hydrazine Derivative (R-NHNH2) Hydrazine->Condensation Tetrahydroindazole Tetrahydro-1H-Indazole Condensation->Tetrahydroindazole Formation of Pyrazole Ring

Caption: Classical synthesis of tetrahydro-1H-indazoles.

Hydrogenation_of_Indazole cluster_reactants Starting Material cluster_process Reaction cluster_product Product Indazole Indazole / Indazolone Hydrogenation Catalytic Hydrogenation (H2, Pd/C) Indazole->Hydrogenation Tetrahydroindazole Tetrahydro-1H-Indazole Hydrogenation->Tetrahydroindazole Reduction of Benzene Ring

Caption: Synthesis via reduction of the aromatic indazole core.

Conclusion

The tetrahydro-1H-indazole core has traversed a fascinating journey from a synthetic byproduct in the quest for aromatic indazoles to a highly sought-after scaffold in modern medicinal chemistry. Its unique structural and electronic properties, coupled with the robustness of its synthetic routes, have cemented its status as a privileged structure. For drug development professionals, a deep understanding of the historical context, synthetic nuances, and diverse applications of this remarkable heterocycle is essential for the rational design of the next generation of therapeutic agents.

References

  • Auwers, K. v., & Müller, K. (1908). Über die Synthese von Flavonolen. Berichte der deutschen chemischen Gesellschaft, 41(3), 4233-4240. [Link]

  • Auwers synthesis. In Wikipedia. [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • The von Auwers Reaction – History and Synthetic Applications. (2025, August 9). ResearchGate. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

  • Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. (2019, March 16). PubMed Central. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022, April 11). PubMed Central. [Link]

  • 4,5,6,7-tetrahydro-1H-indazole. ChemSynthesis. [Link]

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. SciLifeLab Publications. [Link]

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. (2020, March 26). ACS Publications. [Link]

  • Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. (1977). PubMed. [Link]

  • Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. [Link]

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. (2020, April 23). PubMed. [Link]

  • 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. MDPI. [Link]

  • US5744648A - Process for the manufacture of 1, 3-cyclohexanedione.
  • An evolution of drug development and clinical pharmacology during the 20th century. (2000, September). PubMed. [Link]

  • The Synthesis of Cyclohexane-1,3-diones Bearing an Isoxazoline or a Dihydro-1,2-oxazine Ring at C2. ResearchGate. [Link]

  • Evaluation of Enzyme Inhibitors in Drug Discovery. Google Books.
  • US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.

Sources

Methodological & Application

Application Notes and Protocols for 4,5,6,7-Tetrahydro-1H-indazole Hydrochloride: A Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride. This document details the compound's background, its application as a scaffold for kinase inhibitors, and provides detailed protocols for its characterization in biochemical and cellular assays.

Introduction

4,5,6,7-Tetrahydro-1H-indazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2][3] The indazole nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1] Of particular note is the development of substituted tetrahydroindazoles as potent inhibitors of protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in diseases such as cancer.[1][2]

This guide focuses on the hydrochloride salt of 4,5,6,7-Tetrahydro-1H-indazole, a form that often enhances solubility and stability, making it suitable for use in aqueous buffers for biological assays. While this specific molecule may serve as a foundational structure or a negative control in some experiments, its derivatives have shown significant inhibitory activity against key cell cycle regulators, particularly Cyclin-Dependent Kinase 2 (CDK2).[1][2] CDK2, in complex with cyclin E or cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle, making it a prime target for anti-cancer drug development.[4][5]

The protocols detailed below are designed to assess the potential of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride and its derivatives as kinase inhibitors, using CDK2 as a primary example. These methodologies can be adapted for the study of other kinase targets as well.

Compound Handling and Preparation

Prior to any biological assay, proper handling and preparation of the compound are crucial for obtaining reliable and reproducible results.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling 4,5,6,7-Tetrahydro-1H-indazole hydrochloride.

  • Hazard Information: The compound may cause skin and serious eye irritation, as well as respiratory irritation.[6] Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for detailed safety information before use.

Solubility and Stock Solution Preparation

The solubility of indazole derivatives can be limited in aqueous solutions.[7] Therefore, a concentrated stock solution is typically prepared in an organic solvent, most commonly dimethyl sulfoxide (DMSO).[7]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Equilibrate: Allow the vial of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride to reach room temperature before opening to prevent moisture condensation.

  • Weigh: Accurately weigh the desired amount of the compound using a calibrated analytical balance.

    • Example: To prepare 1 mL of a 10 mM stock solution (Molecular Weight: 158.63 g/mol ), weigh out 1.586 mg.

  • Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Biochemical Assay: In Vitro Kinase Inhibition

This protocol describes a luminescent-based in vitro kinase assay to determine the inhibitory activity of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride and its derivatives against a specific kinase, such as CDK2/Cyclin E. The principle of this assay is to measure the amount of ATP remaining after the kinase reaction; a decrease in the luminescent signal corresponds to higher kinase activity and lower inhibition.

Materials and Reagents
  • Recombinant human CDK2/Cyclin E complex

  • Kinase substrate (e.g., a specific peptide or protein substrate for CDK2)

  • Adenosine triphosphate (ATP)

  • 4,5,6,7-Tetrahydro-1H-indazole hydrochloride (or derivative) stock solution

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white, opaque plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Step-by-Step Protocol
  • Compound Dilution:

    • Thaw the 10 mM stock solution of the test compound.

    • Perform serial dilutions in kinase assay buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced artifacts.[7]

  • Assay Plate Preparation:

    • Add 1 µL of the diluted compound solutions to the wells of a 384-well plate.

    • Include wells for a positive control (no inhibitor, full kinase activity) and a negative control (no kinase, background signal), both containing the same final concentration of DMSO as the test wells.

  • Kinase Reaction Initiation:

    • Prepare a master mix containing the CDK2/Cyclin E enzyme in kinase assay buffer. Add 2 µL of this mix to each well (except the negative control wells).

    • Prepare a substrate/ATP master mix in kinase assay buffer. The final ATP concentration should be at or near the Km for the kinase to accurately determine IC₅₀ values for ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to all wells.

  • Incubation:

    • Briefly centrifuge the plate to ensure all components are mixed.

    • Incubate the plate at room temperature (or 30°C) for 60 minutes. The incubation time may need optimization depending on the kinase activity.

  • Signal Detection:

    • Following the kinase reaction, proceed with the detection steps as per the manufacturer's instructions for the luminescent kinase assay kit. This typically involves two steps:

      • Adding a reagent to stop the kinase reaction and deplete the remaining ATP.

      • Adding a second reagent to convert the generated ADP back to ATP and measure the light output via a luciferase reaction.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

Data Analysis
  • Normalization: Normalize the data by setting the average signal from the positive control wells (no inhibitor) as 100% activity and the average signal from the negative control wells (no kinase) as 0% activity.

  • IC₅₀ Determination: Plot the normalized percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Experimental Workflow: In Vitro Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Dilution Serial Dilution of 4,5,6,7-Tetrahydro-1H-indazole HCl Add_Compound Add Diluted Compound to 384-well Plate Compound_Dilution->Add_Compound Enzyme_Mix Prepare CDK2/Cyclin E Master Mix Add_Enzyme Add Enzyme Mix Enzyme_Mix->Add_Enzyme Substrate_ATP_Mix Prepare Substrate/ATP Master Mix Add_Substrate_ATP Initiate Reaction: Add Substrate/ATP Mix Substrate_ATP_Mix->Add_Substrate_ATP Add_Enzyme->Add_Substrate_ATP Incubate Incubate at RT for 60 min Add_Substrate_ATP->Incubate Stop_Reaction Stop Reaction & Deplete ATP Incubate->Stop_Reaction Detect_Signal Add Detection Reagent & Measure Luminescence Stop_Reaction->Detect_Signal Analyze_Data Normalize Data & Calculate IC50 Detect_Signal->Analyze_Data

Caption: Workflow for the in vitro kinase inhibition assay.

Cell-Based Assay: Anti-Proliferative Activity

This protocol outlines the use of a colorimetric MTT assay to assess the effect of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride and its derivatives on the proliferation of cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Materials and Reagents
  • Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well clear, flat-bottom cell culture plates

  • 4,5,6,7-Tetrahydro-1H-indazole hydrochloride (or derivative) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • CO₂ incubator

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Protocol
  • Cell Seeding:

    • Culture the chosen cancer cell line to approximately 80% confluency.

    • Harvest the cells using trypsin and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium from the DMSO stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the diluted compound.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cytotoxicity if available.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Gently shake the plate to ensure the formazan is completely dissolved.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Calculate Percent Viability: The absorbance of the vehicle-treated cells is considered 100% viability. Calculate the percent viability for each compound concentration relative to the vehicle control.

  • GI₅₀ Determination: Plot the percent viability against the logarithm of the compound concentration. Use non-linear regression analysis to determine the GI₅₀ (the concentration of the compound that causes 50% growth inhibition).

Signaling Pathway: CDK2 in Cell Cycle Progression

G cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylates Rb E2F_free Free E2F Rb_E2F->E2F_free Releases E2F CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb_E2F Hyper-phosphorylates Rb E2F_free->CyclinE_CDK2 Promotes Cyclin E Expression DNA_Replication DNA Replication E2F_free->DNA_Replication Activates S-phase Gene Transcription Inhibitor 4,5,6,7-Tetrahydro-1H-indazole (Derivative) Inhibitor->CyclinE_CDK2 Inhibits

Caption: Role of CDK2 in the G1/S cell cycle transition.

Data Summary

The following table provides a hypothetical summary of expected data for a series of 4,5,6,7-Tetrahydro-1H-indazole derivatives.

Compound IDTarget KinaseIn Vitro IC₅₀ (µM)Cell LineAnti-proliferative GI₅₀ (µM)
THI-HCl CDK2/Cyclin E> 100MCF-7> 100
Derivative A CDK2/Cyclin E5.2MCF-710.8
Derivative B CDK2/Cyclin E0.8MCF-71.5
Derivative C CDK2/Cyclin E0.15MCF-70.3

THI-HCl: 4,5,6,7-Tetrahydro-1H-indazole hydrochloride (expected to be inactive)

Troubleshooting

  • Compound Precipitation: If the compound precipitates upon dilution into aqueous buffer, try preparing an intermediate dilution in a co-solvent system or increasing the final DMSO concentration slightly (while staying within the acceptable limit for the assay).

  • High Background in Kinase Assay: This could be due to contaminated reagents or non-specific binding. Ensure all buffers are freshly prepared and filtered.

  • Low Signal in MTT Assay: This may indicate poor cell health or an insufficient number of cells seeded. Ensure proper cell culture techniques and optimize cell seeding density.

References

  • Gesmundo, I., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 215, 113232. [Link]

  • MDPI. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(15), 4984. [Link]

  • PubMed. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 215, 113232. [Link]

  • MDPI. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(15), 4984. [Link]

  • Gaikwad, S. D., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(4), 545-554. [Link]

  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Novel [(N-alkyl-3-indolylmethylene)hydrazono]oxindoles arrest cell cycle and induce cell apoptosis by inhibiting CDK2 and Bcl-2: synthesis, biological evaluation and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636-1653. [Link]

  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]

  • Xu, W., et al. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. ACS Medicinal Chemistry Letters, 10(5), 808-814. [Link]

  • Gaikwad, S. D., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(4), 545-554. [Link]

Sources

Application Notes and Protocols for Evaluating the In Vitro Biological Activity of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of an Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1][2] The compound 4,5,6,7-Tetrahydro-1H-indazole hydrochloride represents a foundational structure within this class. While its specific biological targets are not extensively defined, the broader family of indazole derivatives has been associated with the modulation of key enzymatic pathways critical in immunology and cellular signaling. For instance, various indazole-containing molecules have demonstrated effects on enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) and Nitric Oxide Synthases (NOS).[1][3][4]

This guide provides detailed in vitro testing protocols designed for the initial characterization and screening of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride. The following assays are selected to investigate its potential activity against two high-impact therapeutic targets: IDO1, a critical enzyme in immuno-oncology, and NOS, a key regulator of diverse physiological processes. These protocols are designed for researchers in drug development and academic science, providing a robust framework for generating reliable and reproducible data.

Section 1: Immuno-Oncology Target Screening - Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Scientific Rationale: Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, converting L-tryptophan to N-formylkynurenine.[5] In the tumor microenvironment, IDO1 expression by cancer cells is a powerful immune escape mechanism.[5][6] By depleting local tryptophan, IDO1 starves proliferative T cells; simultaneously, its metabolite, kynurenine, actively suppresses T cell function.[5][6] Consequently, inhibitors of IDO1 are of significant interest as cancer immunotherapeutics. Given the structural similarities of the indazole core to other known IDO1 inhibitors, this is a primary pathway to investigate.

We will describe two complementary assays: a cell-free enzymatic assay to determine direct inhibition and a cell-based assay to assess activity in a more physiologically relevant context.

Workflow for IDO1 Inhibition Screening

IDO1_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assay a1 Recombinant IDO1 Enzyme a4 Reaction & Incubation a1->a4 a2 Test Compound (4,5,6,7-Tetrahydro-1H-indazole HCl) a2->a4 a3 L-Tryptophan (Substrate) a3->a4 a5 Measure Kynurenine (Absorbance @ 321 nm) a4->a5 end Determine IC50 a5->end b1 HeLa or SKOV-3 Cells b2 Induce IDO1 Expression (IFN-γ) b1->b2 b3 Treat with Test Compound b2->b3 b4 Incubate b3->b4 b5 Collect Supernatant b4->b5 b6 Measure Kynurenine (HPLC or Spectrophotometry) b5->b6 b6->end start Start Screening start->a1 Direct Inhibition start->b1 Cellular Efficacy

Caption: Workflow for IDO1 inhibitor screening.

Protocol 1.1: Cell-Free Recombinant IDO1 Enzymatic Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified recombinant human IDO1.

  • Principle: The activity of IDO1 is determined by measuring the production of its product, kynurenine. This assay kit from BPS Bioscience provides a method to determine the mechanism of inhibitor binding by observing enzyme activity after inhibitor dilution.[7]

  • Materials:

    • Recombinant Human IDO1 Enzyme

    • IDO1 Assay Buffer

    • L-Tryptophan (Substrate)

    • 4,5,6,7-Tetrahydro-1H-indazole hydrochloride

    • Positive Control Inhibitor (e.g., Epacadostat)

    • 96-well UV-transparent microplate

    • Microplate reader capable of measuring absorbance at 320-325 nm

  • Step-by-Step Protocol:

    • Compound Preparation: Prepare a 10 mM stock solution of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride in an appropriate solvent (e.g., DMSO). Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer. The final DMSO concentration in the reaction should not exceed 1%.

    • Reaction Setup: In a 96-well plate, add the following in order:

      • 50 µL of IDO1 Assay Buffer

      • 10 µL of diluted test compound or control.

      • 20 µL of Recombinant IDO1 enzyme.

    • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

    • Reaction Initiation: Add 20 µL of L-Tryptophan substrate solution to each well to start the reaction.

    • Incubation: Incubate the plate at 37°C for 60 minutes.

    • Detection: Measure the absorbance of each well at 321 nm. The absorbance is directly proportional to the amount of kynurenine produced.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO). Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 1.2: Cell-Based IDO1 Activity Assay

This assay measures the inhibition of IDO1 activity within a cellular context, providing insights into cell permeability and off-target effects.

  • Principle: IDO1 expression is induced in a human cancer cell line (e.g., HeLa or SKOV-3) using interferon-gamma (IFN-γ).[3][5] The activity of the induced enzyme is quantified by measuring the accumulation of kynurenine in the cell culture supernatant.

  • Materials:

    • HeLa or SKOV-3 cells

    • Cell Culture Medium (e.g., DMEM with 10% FBS)

    • Recombinant Human IFN-γ

    • 4,5,6,7-Tetrahydro-1H-indazole hydrochloride

    • Positive Control Inhibitor (e.g., Epacadostat)

    • 96-well cell culture plate

    • Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde or HPLC system)

  • Step-by-Step Protocol:

    • Cell Seeding: Seed HeLa cells at a density of 50,000 cells/well in a 96-well plate and allow them to adhere overnight.[8]

    • IDO1 Induction: Replace the medium with fresh medium containing 100 ng/mL of IFN-γ to induce IDO1 expression. Incubate for 24-48 hours. Include wells without IFN-γ as a negative control.

    • Compound Treatment: Remove the IFN-γ containing medium. Add 100 µL of fresh medium containing the serial dilutions of the test compound or controls.

    • Incubation: Incubate the plate for 48 hours.

    • Supernatant Collection: After incubation, carefully collect 80 µL of the supernatant from each well.

    • Kynurenine Measurement:

      • Colorimetric Method: Add 40 µL of 30% trichloroacetic acid to the supernatant, centrifuge to pellet protein, and transfer the clear supernatant to a new plate. Add an equal volume of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and measure absorbance at 480 nm.

      • HPLC Method: Analyze the supernatant using reverse-phase HPLC with UV detection for a more precise quantification of kynurenine.

    • Data Analysis: Determine the concentration of kynurenine in each well. Calculate the percent inhibition of kynurenine production for each compound concentration and determine the IC50 value.

Parameter Cell-Free Assay Cell-Based Assay
System Recombinant EnzymeWhole Cells (HeLa, SKOV-3)
Endpoint Kynurenine ProductionKynurenine Secretion
Detection Absorbance (321 nm)Absorbance (480 nm) or HPLC
Key Advantage Measures direct enzyme inhibitionAssesses cellular potency & permeability
Key Limitation Lacks physiological contextSusceptible to off-target effects

Section 2: Cardiovascular & Inflammatory Target Screening - Nitric Oxide Synthase (NOS) Inhibition

Scientific Rationale: Nitric Oxide (NO) is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[9] It is synthesized from L-arginine by three isoforms of Nitric Oxide Synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[4] Overproduction of NO by iNOS is implicated in inflammatory diseases, while modulation of eNOS is crucial for cardiovascular health. Some indazole derivatives are known to stimulate NO release, suggesting an interaction with the NOS pathway.[1] Therefore, screening for NOS inhibition is a logical step to characterize the compound's activity.

Signaling Pathway Overview

NOS_Pathway cluster_0 NOS Catalytic Cycle cluster_1 Downstream Effects arginine L-Arginine nos NOS Enzyme (nNOS, eNOS, iNOS) arginine->nos o2 O2, NADPH o2->nos citrulline L-Citrulline nos->citrulline no Nitric Oxide (NO) nos->no sgc Soluble Guanylate Cyclase (sGC) no->sgc cgmp cGMP sgc->cgmp gtp GTP gtp->sgc pkg Protein Kinase G (PKG) cgmp->pkg response Physiological Response (e.g., Vasodilation) pkg->response inhibitor 4,5,6,7-Tetrahydro-1H-indazole HCl (Potential Inhibitor) inhibitor->nos

Caption: Simplified Nitric Oxide signaling pathway.

Protocol 2.1: NOS Inhibition Assay using the Griess Reagent System

This assay measures total nitrite (NO₂⁻), a stable breakdown product of NO, in a sample. It is a common, robust method for quantifying NOS activity.[10]

  • Principle: The assay involves two steps. First, the NOS enzyme produces NO, which is rapidly oxidized to nitrite and nitrate. Second, nitrate is reduced to nitrite, and the total nitrite concentration is measured using the Griess reagent, which forms a colored azo dye detectable by spectrophotometry.[10]

  • Materials:

    • Source of NOS enzyme (e.g., iNOS from mouse macrophages or commercially available recombinant enzyme)

    • NOS Assay Buffer

    • L-Arginine (Substrate)

    • NADPH

    • Griess Reagent System (Sulfanilamide and N-(1-Naphthyl)ethylenediamine)

    • Nitrate Reductase

    • Sodium Nitrite Standard

    • 4,5,6,7-Tetrahydro-1H-indazole hydrochloride

    • Positive Control Inhibitor (e.g., L-NAME or Diphenyleneiodonium chloride)

    • 96-well clear microplate

  • Step-by-Step Protocol:

    • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

    • Reaction Setup: In a 96-well plate, add:

      • 40 µL of Assay Buffer

      • 10 µL of diluted test compound, control, or vehicle.

      • 10 µL of NADPH.

      • 10 µL of the NOS enzyme preparation.

    • Pre-incubation: Incubate for 10 minutes at 37°C.

    • Reaction Initiation: Add 10 µL of L-Arginine to each well.

    • Incubation: Incubate the plate at 37°C for 60-120 minutes.

    • Nitrate Reduction: Add 10 µL of Nitrate Reductase to each well and incubate for 20 minutes to convert all nitrate to nitrite.

    • Griess Reaction:

      • Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes, protected from light.

      • Add 50 µL of N-(1-Naphthyl)ethylenediamine solution and incubate for another 10 minutes, protected from light.

    • Detection: Measure the absorbance at 540 nm.

    • Data Analysis: Create a standard curve using the sodium nitrite standards. Calculate the nitrite concentration in each sample. Determine the percent inhibition of NOS activity for each compound concentration and calculate the IC50 value.

Parameter Description Typical Value
Enzyme Source Recombinant or cell lysateiNOS from mouse
Substrate L-Arginine1 mM
Cofactor NADPH1 mM
Detection Method Griess Reaction (Colorimetric)A540 nm
Positive Control L-NAME100 µM
Incubation Time NOS Reaction60-120 min @ 37°C

Conclusion and Forward Look

The protocols outlined in this application note provide a foundational screening cascade to determine the in vitro activity of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride against two high-value drug targets: IDO1 and NOS. Positive results in these assays would warrant further investigation, including isoform-specific NOS testing (eNOS vs. iNOS), mechanism of action studies to determine reversible vs. irreversible inhibition[7], and co-culture assays to assess the functional impact on T-cell activation.[3][5] This structured approach ensures that the initial characterization of this promising chemical scaffold is both scientifically rigorous and resource-efficient, paving the way for more advanced preclinical development.

References

  • Munn, D. H., & Mellor, A. L. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30853–30865. [Link]

  • Drug Target Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review. [Link]

  • Zhai, L., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Virtual screening procedures and activity assays for IDO1 in vitro. ResearchGate. [Link]

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Mechanism of Action Assay Kit. BPS Bioscience. [Link]

  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems. [Link]

  • Pacher, P., Beckman, J. S., & Liaudet, L. (2007). Nitric oxide detection methods in vitro and in vivo. PMC - PubMed Central. [Link]

  • Biocompare. (n.d.). Nitric Oxide Synthase Assay Kits. Biocompare. [Link]

  • PubMed. (2024). In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). PubMed. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 9). [Link]

  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. PubChem. [Link]

  • Taylor & Francis Online. (2020). Indazole – Knowledge and References. Taylor & Francis Online. [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2652. [Link]

  • ResearchGate. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Dosing and Administration of 4,5,6,7-Tetrahydro-1H-indazole Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate methodologies for establishing dosing and administration protocols for 4,5,6,7-Tetrahydro-1H-indazole hydrochloride in preclinical animal models. Due to the limited specific public data on this compound, this guide emphasizes a foundational, systematic approach. It is designed to ensure scientific integrity, reproducibility, and the generation of reliable data. The protocols outlined herein are built upon established principles of pharmacology and laboratory animal science, providing a self-validating framework for investigation.

Introduction and Scientific Rationale

4,5,6,7-Tetrahydro-1H-indazole and its derivatives represent a class of compounds with potential therapeutic applications, including the inhibition of enzymes like Cyclin-Dependent Kinase 2 (CDK2)[1]. The hydrochloride salt form of 4,5,6,7-Tetrahydro-1H-indazole (CAS 18161-11-0) is often utilized to improve solubility and stability[2]. The successful preclinical evaluation of this compound is critically dependent on the establishment of appropriate dosing and administration regimens.

The selection of an administration route, vehicle, and dose is not arbitrary; it is a critical experimental parameter that profoundly influences the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a compound. An incorrect choice can lead to misleading results, including a lack of efficacy or unexpected toxicity. For instance, the intraperitoneal route, while convenient, can result in a hepatic first-pass effect similar to oral administration, altering the systemic exposure of the compound[3]. Conversely, intravenous administration bypasses absorption barriers, providing 100% bioavailability, which is ideal for initial PK studies[3].

This guide, therefore, provides a logical workflow for researchers to systematically determine these crucial parameters for 4,5,6,7-Tetrahydro-1H-indazole hydrochloride.

Pre-formulation and Vehicle Selection: The Foundation of a Reliable Study

Before any in vivo administration, a thorough understanding of the compound's physicochemical properties is essential. This data informs the selection of an appropriate vehicle for solubilization and delivery.

Physicochemical Characterization

Key properties of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride to consider:

PropertyValue/InformationSource
Molecular FormulaC₇H₁₁ClN₂[2]
Molecular Weight158.63 g/mol [2]
AppearanceSolid (assumed)General Chemical Knowledge
SolubilityTo be determined experimentallyN/A
pKaTo be determined experimentallyN/A
LogPTo be determined experimentallyN/A

Protocol 1: Aqueous Solubility Assessment

  • Prepare a series of concentrations of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride in distilled water (e.g., 0.1, 0.5, 1, 5, 10 mg/mL).

  • Vortex each solution vigorously for 2 minutes.

  • Place the solutions on a shaker at room temperature for 24 hours to reach equilibrium.

  • Visually inspect for any undissolved particulate matter.

  • For the highest concentration that appears fully dissolved, centrifuge the sample (e.g., 10,000 x g for 10 minutes) and analyze the supernatant by HPLC-UV to confirm the concentration. This will establish the kinetic solubility.

Vehicle Selection Strategy

The goal is to use the simplest vehicle possible, with water being the first choice for a hydrochloride salt. If aqueous solubility is insufficient for the desired dose, a tiered approach to vehicle selection should be employed.

Workflow for Vehicle Selection

G A Start: Determine Target Dose (mg/kg) B Calculate Required Concentration (mg/mL) based on Dosing Volume Limits A->B C Test Solubility in Saline / Water for Injection B->C D Is Compound Soluble and Stable? C->D E Use Aqueous Vehicle D->E Yes F No D->F G Tier 2: Adjust pH with Buffers (e.g., Citrate, Phosphate) F->G H Is Compound Soluble and Stable? G->H I Use Buffered Vehicle H->I Yes J No H->J K Tier 3: Add Co-solvents (e.g., 5-10% DMSO, PEG-300, Ethanol) J->K L Is Compound Soluble and Stable? K->L M Use Co-solvent Vehicle L->M Yes N No L->N O Tier 4: Use Surfactants/Emulsions (e.g., Tween 80, Cremophor EL) N->O P Is Compound Soluble and Stable? O->P Q Use Complex Formulation P->Q Yes R Re-evaluate Dosing Strategy P->R

Caption: Tiered approach to vehicle selection for in vivo studies.

Important Considerations for Vehicle Selection:

  • Toxicity: The vehicle itself must be non-toxic and well-tolerated at the administered volume. Always run a vehicle-only control group in your studies.

  • Route of Administration: Viscous solutions may be unsuitable for intravenous (IV) injection. Hypotonic or hypertonic solutions can cause irritation at the injection site[4].

  • Compound Stability: Ensure the compound does not precipitate out of solution over the duration of the experiment.

Routes of Administration: A Comparative Overview

The choice of administration route depends on the study's objective, the desired pharmacokinetic profile, and the compound's properties[3][5].

RouteCommon SpeciesMax Volume (Mouse)Max Volume (Rat)Key Characteristics
Oral (PO) Rodents, Dogs, NHP10 mL/kg10 mL/kgEconomical, mimics human route, subject to first-pass metabolism.[3]
Intraperitoneal (IP) Rodents10 mL/kg10 mL/kgRapid absorption, but can have a significant first-pass effect.[3]
Subcutaneous (SC) Most Species10 mL/kg5 mL/kgSlower absorption, provides prolonged exposure, good for suspensions.
Intravenous (IV) Most Species5 mL/kg (bolus)5 mL/kg (bolus)100% bioavailability, rapid onset, ideal for PK studies.[3]

Note: Volumes are guidelines and can be influenced by the substance's properties.[4]

Experimental Protocols: A Step-by-Step Guide

Protocol 2: Maximum Tolerated Dose (MTD) Study

The MTD study is essential for determining the upper dose limit and identifying potential target organs of toxicity. This is typically an acute, single-dose study.

  • Animal Model: Select a common rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats). Use a small group size (n=2-3 per sex per dose group).

  • Dose Selection: Based on any available in vitro data or information from similar compounds, select a starting dose. Use a dose escalation design (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.

  • Administration: Administer a single dose via the intended clinical or primary screening route.

  • Observation: Monitor animals closely for the first 4 hours post-dose, and then daily for 7-14 days. Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, weight loss).

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality or serious, irreversible clinical signs.

  • Data Analysis: Record all observations. A significant loss of body weight (>15-20%) is often considered a key indicator of toxicity.

Protocol 3: Dose-Ranging Efficacy Study

This study aims to identify a dose range that produces the desired biological effect.

  • Animal Model: Use a relevant disease or pharmacological model.

  • Dose Selection: Select 3-4 dose levels below the MTD (e.g., 1, 3, 10, 30 mg/kg), guided by the MTD results and any in vitro potency data. Include vehicle and positive control groups.

  • Administration: Use the selected route and dosing frequency (e.g., once daily, twice daily).

  • Pharmacodynamic Readouts: Measure relevant biomarkers or physiological parameters at specified time points to assess the compound's effect.

  • Data Analysis: Plot a dose-response curve to identify the effective dose range (e.g., ED₅₀, the dose that produces 50% of the maximal effect).

Workflow for Dose-Response Study Design

G A Determine MTD from Protocol 2 B Select 3-4 Dose Levels Below MTD A->B D Group Allocation (n=8-12 per group) B->D C Establish Relevant Animal Model C->D E Group 1: Vehicle Control D->E F Group 2: Low Dose D->F G Group 3: Mid Dose D->G H Group 4: High Dose D->H I Group 5: Positive Control D->I J Administer Compound (Chosen Route & Frequency) E->J F->J G->J H->J I->J K Measure PD Biomarkers at Pre-defined Timepoints J->K L Analyze Data: Plot Dose-Response Curve K->L M Determine ED50 and Optimal Dose Range L->M

Caption: Logical flow for a dose-ranging efficacy study.

Protocol 4: Basic Pharmacokinetic (PK) Study

A PK study measures how the animal's body processes the compound, providing critical data on exposure.

  • Animal Model: Typically performed in rats due to their larger blood volume, allowing for serial sampling. Cannulated animals are preferred to minimize stress.

  • Dose Selection: Choose a single, well-tolerated dose from the dose-ranging study.

  • Administration Groups (n=3-4 per group):

    • Group 1 (IV): Administer a low dose (e.g., 1-2 mg/kg) via intravenous injection to determine clearance, volume of distribution, and half-life.

    • Group 2 (PO or chosen route): Administer a higher dose (e.g., 10 mg/kg) to assess oral bioavailability and absorption characteristics.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose). Process blood to plasma and store at -80°C.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride in plasma.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

Key Pharmacokinetic Parameters

ParameterAbbreviationDescriptionImportance
Maximum ConcentrationCmaxThe highest concentration of the drug observed in plasma.Relates to efficacy and potential for acute toxicity.
Time to CmaxTmaxThe time at which Cmax is reached.Indicates the rate of absorption.
Area Under the CurveAUCThe total drug exposure over time.Primary measure of systemic exposure.
Half-lifeThe time required for the drug concentration to decrease by half.Determines dosing interval.
BioavailabilityF%The fraction of the administered dose that reaches systemic circulation.Compares exposure from different routes (e.g., PO vs. IV).
ClearanceCLThe volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination.

Summary and Conclusion

The successful application of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride in animal models hinges on a methodical and scientifically-grounded approach to determining its dosing and administration. By following the protocols for vehicle selection, MTD assessment, dose-ranging, and pharmacokinetic analysis, researchers can establish a robust, reproducible experimental framework. This foundational work is indispensable for generating high-quality, interpretable data that can reliably inform the progression of this compound in the drug development pipeline.

References

  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., ... & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. (Note: While not directly cited, this type of guidance document informs the principles in the cited JAALAS paper).
  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. [Link]

  • MSD Veterinary Manual. (n.d.). Routes of Administration and Dosage Forms of Drugs. [Link]

  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. [Link]

  • Gao, H., Smith, T. R., & Wagner, J. A. (2018). Approaches for Dose Translation Under the Animal Rule Paradigm: Regulatory Experience. Clinical and Translational Science, 11(3), 248–253. [Link]

  • McKelvey, C. A., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 213, 113232. [Link]

Sources

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 4,5,6,7-Tetrahydro-1H-indazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,5,6,7-Tetrahydro-1H-indazole hydrochloride is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its purity, identity, and stability are critical parameters that directly influence the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). This application note provides a comprehensive guide detailing a suite of analytical techniques for the thorough characterization of this compound. We present not only step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring a robust and self-validating analytical workflow. The methodologies covered include structural elucidation by NMR and MS, purity and impurity profiling by HPLC/UPLC, functional group identification by FT-IR, and thermal properties assessment by DSC/TGA.

Introduction: The Analytical Imperative

The structural integrity and purity of starting materials are foundational to modern drug development. 4,5,6,7-Tetrahydro-1H-indazole hydrochloride (MW: 158.63 g/mol , Formula: C₇H₁₁ClN₂) serves as a key intermediate in the synthesis of numerous biologically active molecules.[1] Consequently, a definitive analytical characterization is not merely a quality control measure but a prerequisite for reproducible research and regulatory compliance. An inadequate characterization can lead to the generation of impure APIs, confounding biological data and causing costly delays in development.

This guide is structured to follow a logical analytical workflow, beginning with identity confirmation and culminating in a detailed assessment of purity and physical properties.

Comprehensive Characterization Workflow

The following diagram outlines the integrated approach to characterizing 4,5,6,7-Tetrahydro-1H-indazole hydrochloride, ensuring all critical quality attributes are assessed.

Characterization_Workflow cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity & Impurities cluster_2 Phase 3: Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) - Unambiguous Structure Report Certificate of Analysis (CoA) & Characterization Report NMR->Report MS Mass Spectrometry - Molecular Weight - Fragmentation MS->Report FTIR FT-IR Spectroscopy - Functional Groups - Fingerprinting FTIR->Report HPLC HPLC / UPLC - Assay/Purity - Impurity Profile LCMS LC-MS - Impurity ID HPLC->LCMS Impurity > Threshold HPLC->Report LCMS->Report Thermal Thermal Analysis (DSC / TGA) - Melting Point, Stability Thermal->Report KF Karl Fischer - Water Content KF->Report RawMaterial Raw Material Sample 4,5,6,7-Tetrahydro-1H-indazole HCl RawMaterial->NMR RawMaterial->MS RawMaterial->FTIR RawMaterial->HPLC RawMaterial->Thermal RawMaterial->KF

Caption: Integrated workflow for comprehensive analysis.

Structural Elucidation: Confirming Molecular Identity

The first step in any characterization is to unequivocally confirm the chemical structure of the compound. A combination of NMR, MS, and FT-IR provides orthogonal data for a high-confidence structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms.

  • Expertise & Experience: The choice of solvent is critical. For the hydrochloride salt, Deuterium Oxide (D₂O) or DMSO-d₆ are excellent choices due to their high polarity. DMSO-d₆ has the advantage of not exchanging with the N-H protons, allowing for their observation. The expected spectrum for the tetrahydro-indazole core will show characteristic signals for the aliphatic cyclohexane ring and the aromatic-like pyrazole ring protons.[2][3]

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in ~0.7 mL of DMSO-d₆. Vortex until fully dissolved.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • Reference the spectrum to the residual DMSO signal at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the central peak of the DMSO-d₆ septet at 39.52 ppm.

Data Interpretation: Expected NMR Signals (in DMSO-d₆)
Assignment Expected ¹H Chemical Shift (ppm)
N-H (indazole)Broad singlet, > 12.0
C-H (indazole ring)Singlet, ~7.5
Aliphatic CH₂ (adjacent to C=C)Multiplet, ~2.5-2.7
Aliphatic CH₂Multiplet, ~1.7-1.9
Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive confirmation of the elemental formula. When coupled with a separation technique like GC or LC, it becomes a powerful tool for identifying impurities.

  • Expertise & Experience: For this polar, non-volatile hydrochloride salt, Electrospray Ionization (ESI) coupled with LC is the preferred method (LC-MS). ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, where M is the free base. For GC-MS, the free base of the analyte would need to be analyzed, and Electron Ionization (EI) would produce a characteristic fragmentation pattern. The expected [M+H]⁺ for the free base (C₇H₁₀N₂) is m/z 123.09.[4]

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in 50:50 acetonitrile:water.

  • LC Conditions: Use a C18 column with a gradient elution (see HPLC protocol in Section 3).

  • MS Conditions (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas (N₂): Flow rate and temperature optimized for the instrument.

Data Interpretation: Expected Mass-to-Charge Ratios (m/z)
Ion Species Expected m/z
[M+H]⁺ (Protonated free base)123.09
[M+Na]⁺ (Sodium adduct)145.07
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides a molecular "fingerprint" by identifying the vibrational frequencies of functional groups. It is an excellent, rapid technique for identity confirmation against a reference standard.

  • Expertise & Experience: The spectrum will be dominated by characteristic absorbances for the N-H bond of the indazole ring, the aliphatic C-H bonds of the saturated ring, and the C=N/C=C bonds within the pyrazole moiety.[4][5] Attenuated Total Reflectance (ATR) is a modern, simple alternative to traditional KBr pellets, requiring minimal sample preparation.

Protocol: FT-IR using ATR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the instrument's anvil to ensure good contact.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans.

  • Data Processing: Perform an automatic baseline correction and ATR correction.

Data Interpretation: Characteristic FT-IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (indazole)3200 - 3000 (broad)
C-H Stretch (aliphatic)2950 - 2850
C=N Stretch1650 - 1550
C-N Stretch1350 - 1250

Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry. It allows for the separation, detection, and quantification of the main component and any process-related or degradation impurities.

  • Expertise & Experience: A reverse-phase C18 column is the logical starting point, as it effectively retains the moderately nonpolar indazole core. The mobile phase should be acidic to ensure the analyte (a weak base) is protonated, leading to sharp, symmetrical peaks. Formic acid is an ideal choice as it is volatile and compatible with MS detection, facilitating impurity identification.[6] According to ICH Q3A guidelines, impurities above a certain threshold must be identified and characterized.[7]

HPLC Method Development Workflow

HPLC_Method_Dev start Define Goal: Purity & Impurity Profile col_sel Column Selection (e.g., C18, 5 µm, 150x4.6 mm) start->col_sel mp_sel Mobile Phase Screening (ACN/Water vs MeOH/Water + 0.1% Formic Acid) col_sel->mp_sel det_sel Detector Wavelength (Scan with DAD, e.g., 220 nm) mp_sel->det_sel grad_opt Gradient Optimization (Adjust slope for resolution) flow_temp Flow Rate & Temp. (e.g., 1.0 mL/min, 30 °C) grad_opt->flow_temp det_sel->grad_opt validation Method Validation (Specificity, Linearity, Accuracy) flow_temp->validation

Caption: Systematic workflow for HPLC method development.

Protocol: Purity by Reverse-Phase HPLC/UPLC

  • Sample Preparation:

    • Standard: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 50:50 water:acetonitrile (Concentration: ~100 µg/mL).

    • Sample: Prepare the sample in the same manner.

  • Instrumentation & Conditions:

Parameter Recommended Setting
Column C18, 2.7-5 µm, e.g., 150 mm x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector UV/DAD at 220 nm
  • Data Analysis:

    • Calculate the purity of the sample using area percent normalization.

    • Identify and report any impurities exceeding the reporting threshold (typically 0.05%).

    • For impurity identification, collect the corresponding peak fraction or perform an LC-MS analysis.

Physicochemical Characterization

Thermal analysis techniques provide critical information about the material's melting point, thermal stability, and solid-state form (e.g., polymorphs, solvates).

  • Expertise & Experience: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, revealing transitions like melting. A sharp endotherm is indicative of a crystalline material with a defined melting point.[8][9] Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature. For a hydrochloride salt, TGA can reveal the loss of residual solvent or water before the onset of thermal decomposition.[8][10]

Protocol: Thermal Analysis by DSC and TGA

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate aluminum pan (non-hermetic for TGA, crimped for DSC).

  • DSC Conditions:

    • Temperature Program: Heat from 25 °C to 300 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge gas at 50 mL/min.

  • TGA Conditions:

    • Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge gas at 50 mL/min.

Data Interpretation: Thermal Events
Technique Event
DSCSharp Endotherm
DSCBroad Endotherm
TGAMass loss below 120 °C
TGAOnset of major mass loss

Conclusion

The analytical protocols and workflows detailed in this application note provide a robust framework for the complete and reliable characterization of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride. By combining orthogonal techniques—NMR and MS for structural verification, chromatography for purity assessment, FT-IR for identity confirmation, and thermal analysis for physical properties—a comprehensive understanding of the material's quality attributes can be established. This multi-faceted approach ensures the integrity of the material, supporting successful outcomes in research, development, and manufacturing.

References

  • 4,5,6,7-Tetrahydro-3-phenyl-1H-indazole. SIELC Technologies. Available from: [Link]

  • 4,5,6,7-tetrahydro-1H-indazole. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • 4,5,6,7-tetrahydro-1H-indazole. ChemSynthesis. Available from: [Link]

  • 4,5,6,7-Tetrahydro-5(1h)-indazolone. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Supporting Information for a scientific publication. Wiley-VCH. Available from: [Link]

  • 4,5,6,7-tetrahydro-1H-indazole - Optional[MS (GC)] - Spectrum. SpectraBase. Available from: [Link]

  • 4,5,6,7-Tetrahydro-1H-indazole Properties vs Pressure. Chemcasts. Available from: [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available from: [Link]

  • A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES. Available from: [Link]

  • 4,5,6,7-Tetrahydro-1H-indazole (CAS 2305-79-5) – Thermophysical Properties. Chemcasts. Available from: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central, National Institutes of Health. Available from: [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • 1H-indazole hydrochloride. NIST WebBook. Available from: [Link]

  • 4,5,6,7-TETRAHYDRO-1H-INDAZOLE. Global Substance Registration System (GSRS). Available from: [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. World Journal of Pharmaceutical Research. Available from: [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. Available from: [Link]

  • THERMAL ANALYSIS OF PHARMACEUTICALS. Taylor & Francis Group. Available from: [Link]

  • Characterization of solid state Drugs by Calorimetry. TA Instruments. Available from: [Link]

  • HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. Available from: [Link]

  • 1H-Indazole-3-carboxylicacid,4,5,6,7-tetrahydro-1-methyl-7-oxo-,ethylester(9CI). Chemdad. Available from: [Link]

  • Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. Available from: [Link]

Sources

Application Notes and Protocols for 4,5,6,7-Tetrahydro-1H-indazole Hydrochloride: A Research Tool in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for utilizing 4,5,6,7-Tetrahydro-1H-indazole hydrochloride as a research tool in drug discovery. The content herein is structured to provide not just procedural steps, but also the scientific rationale behind the experimental designs, ensuring a thorough understanding of its application.

I. Introduction: The Significance of 4,5,6,7-Tetrahydro-1H-indazole Hydrochloride in Preclinical Research

4,5,6,7-Tetrahydro-1H-indazole and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The indazole core is recognized as a privileged structure, appearing in a variety of pharmacologically active compounds. 4,5,6,7-Tetrahydro-1H-indazole hydrochloride, the hydrochloride salt of the parent compound, offers improved solubility and stability, making it a valuable tool for in vitro and in vivo studies.

The primary utility of this compound in a research setting stems from its role as an inhibitor of nitric oxide synthases (NOS), enzymes responsible for the production of nitric oxide (NO). Nitric oxide is a critical signaling molecule involved in a plethora of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response. Dysregulation of NO production is implicated in various disorders, making NOS enzymes attractive targets for therapeutic intervention.

II. Mechanism of Action: Targeting Nitric Oxide Synthase

4,5,6,7-Tetrahydro-1H-indazole hydrochloride functions as a competitive inhibitor of nitric oxide synthase. There are three main isoforms of NOS:

  • Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, its over-activation is linked to neurodegenerative diseases.

  • Inducible NOS (iNOS or NOS-2): Expressed in immune cells in response to inflammatory stimuli, its excessive activity contributes to inflammatory conditions.

  • Endothelial NOS (eNOS or NOS-3): Located in the endothelium, it plays a crucial role in maintaining cardiovascular homeostasis.

The indazole nucleus of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride mimics the guanidinium group of L-arginine, the natural substrate for NOS. By binding to the active site of the enzyme, it prevents the conversion of L-arginine to L-citrulline and nitric oxide. The selectivity of indazole derivatives for the different NOS isoforms can be modulated by substitutions on the indazole ring. While specific inhibitory concentrations for the unsubstituted 4,5,6,7-Tetrahydro-1H-indazole hydrochloride are not extensively reported in peer-reviewed literature, the tetrahydroindazole scaffold is a known pharmacophore in potent NOS inhibitors.

Caption: Mechanism of NOS inhibition by 4,5,6,7-Tetrahydro-1H-indazole HCl.

III. Physicochemical Properties and Handling

PropertyValueSource
CAS Number 18161-11-0[1]
Molecular Formula C₇H₁₁ClN₂[1]
Molecular Weight 158.63 g/mol [1]
Appearance Solid-
Storage Store at room temperature in a dry, well-ventilated place.[2]

IV. Experimental Protocols

A. Preparation of Stock Solutions

Rationale: Concentrated stock solutions are essential for accurate and reproducible dosing in in vitro and in vivo experiments. The choice of solvent is critical to ensure the compound remains in solution at the desired concentration.

Materials:

  • 4,5,6,7-Tetrahydro-1H-indazole hydrochloride

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Protocol:

  • Determine the desired stock concentration: A common starting concentration for in vitro assays is 10 mM.

  • Calculate the required mass:

    • Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • For a 10 mM stock in 1 ml: 0.010 mol/L * 0.001 L * 158.63 g/mol * 1000 mg/g = 1.5863 mg

  • Weigh the compound: Accurately weigh the calculated amount of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride using an analytical balance.

  • Dissolution:

    • For aqueous-based assays: Attempt to dissolve the compound directly in sterile, purified water. The hydrochloride salt should facilitate aqueous solubility. If solubility is limited, gentle warming or sonication may be employed.

    • For cell-based assays with limited aqueous solubility: Dissolve the compound in a minimal amount of DMSO. For example, dissolve 1.5863 mg in 100 µL of DMSO to create a 100 mM stock, which can then be further diluted in culture medium. Note: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

B. In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)

Rationale: The Griess assay is a colorimetric method for the indirect measurement of nitric oxide production by quantifying its stable breakdown product, nitrite. This assay is widely used to screen for and characterize NOS inhibitors.

Materials:

  • Purified recombinant nNOS, iNOS, or eNOS enzyme

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin (for nNOS and eNOS activation)

  • Calcium chloride (CaCl₂)

  • Assay buffer (e.g., HEPES buffer, pH 7.4)

  • 4,5,6,7-Tetrahydro-1H-indazole hydrochloride stock solution

  • Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

Caption: Workflow for the in vitro NOS inhibition (Griess) assay.

Protocol:

  • Prepare a master mix: In the assay buffer, combine L-arginine, NADPH, calmodulin (if using nNOS or eNOS), and CaCl₂ at their optimal concentrations.

  • Aliquot the master mix: Add the master mix to the wells of a 96-well plate.

  • Add inhibitor: Add varying concentrations of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride to the appropriate wells. Include a vehicle control (the solvent used for the stock solution).

  • Initiate the reaction: Add the purified NOS enzyme to each well to start the reaction.

  • Incubate: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Nitrite detection:

    • Add Griess Reagent Part A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent Part B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Read absorbance: Measure the absorbance at 540 nm using a microplate reader.

  • Data analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite produced in each well.

    • Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.

C. Cell-Based Neuroprotection Assay

Rationale: To assess the potential of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride to protect neuronal cells from insults that involve nitric oxide-mediated damage, such as glutamate excitotoxicity or oxidative stress.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons

  • Cell culture medium and supplements

  • Neurotoxic agent (e.g., glutamate, hydrogen peroxide, or a pro-inflammatory stimulus like lipopolysaccharide for co-cultures with microglia)

  • 4,5,6,7-Tetrahydro-1H-indazole hydrochloride stock solution

  • Reagents for assessing cell viability (e.g., MTT, LDH assay kit)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Pre-treatment with inhibitor: Treat the cells with various non-toxic concentrations of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride for a specific duration (e.g., 1-2 hours) before inducing toxicity.

  • Induction of neurotoxicity: Add the neurotoxic agent to the wells containing the pre-treated cells. Include control wells with untreated cells and cells treated with the neurotoxin alone.

  • Incubation: Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).

  • Assessment of cell viability: Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. A significant increase in viability in the inhibitor-treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.

D. In Vivo Anti-Inflammatory Activity in a Murine Model

Rationale: To evaluate the efficacy of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride in a living organism, a common model of acute inflammation is the carrageenan-induced paw edema model in rodents.

Materials:

  • Male Wistar rats or Swiss albino mice

  • 4,5,6,7-Tetrahydro-1H-indazole hydrochloride

  • Vehicle for in vivo administration (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like Tween 80 if necessary)

  • Carrageenan solution (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

  • Standard anti-inflammatory drug (e.g., indomethacin) as a positive control

Protocol:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (e.g., vehicle control, positive control, and different dose groups of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride).

  • Compound Administration: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal or oral) at a predetermined time before inducing inflammation (e.g., 30-60 minutes).

  • Induction of Inflammation: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

V. Conclusion

4,5,6,7-Tetrahydro-1H-indazole hydrochloride is a valuable research tool for investigating the roles of nitric oxide in various physiological and pathological processes. Its inhibitory action on NOS makes it particularly useful for studies in the fields of neurodegeneration, inflammation, and pain. The protocols provided in these application notes offer a framework for the effective use of this compound in both in vitro and in vivo settings. As with any research chemical, it is imperative that investigators independently validate these methods in their own experimental systems and adhere to all relevant safety guidelines.

VI. References

Sources

Application Notes and Protocols for 4,5,6,7-Tetrahydro-1H-indazole hydrochloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Indazole Derivative

The indazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1] 4,5,6,7-Tetrahydro-1H-indazole hydrochloride is a small molecule from this class with potential for therapeutic development. Given the diverse activities of related indazole compounds, which include the inhibition of key kinases such as Glycogen Synthase Kinase 3β (GSK-3β) and Leucine-Rich Repeat Kinase 2 (LRRK2), this tetrahydro-indazole derivative warrants thorough investigation in relevant cell-based models.[2][3]

These application notes provide a comprehensive guide for researchers to systematically evaluate the in vitro effects of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride. The protocols herein are designed to be self-validating and are grounded in established scientific principles, enabling the user to progress from fundamental cytotoxicity assessments to more complex mechanistic studies.

Experimental Design Philosophy

The provided workflow encourages a tiered approach to characterization. Initial experiments focus on establishing the compound's solubility and determining its cytotoxic profile across relevant cell lines. Subsequent, more resource-intensive assays are then performed at sub-toxic concentrations to probe for specific biological activities. This structured approach ensures the efficient use of resources and the generation of robust, interpretable data.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Functional Screening cluster_2 Phase 3: Mechanistic Investigation Solubility_Testing Solubility Testing in Culture Media Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT, CellTiter-Glo) Solubility_Testing->Cytotoxicity_Screening Determine max soluble conc. Neuroprotective_Assays Neuroprotective Assays (e.g., Oxidative Stress Model) Cytotoxicity_Screening->Neuroprotective_Assays Select sub-toxic conc. Anti-proliferative_Assays Anti-proliferative Assays (Cancer Cell Lines) Cytotoxicity_Screening->Anti-proliferative_Assays Determine IC50 Kinase_Inhibition_Assays Kinase Inhibition Profiling (e.g., Western Blot for p-Tau, p-LRRK2) Neuroprotective_Assays->Kinase_Inhibition_Assays Investigate mechanism Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Anti-proliferative_Assays->Cell_Cycle_Analysis Apoptosis_Assays Apoptosis Assays (e.g., Annexin V) Cell_Cycle_Analysis->Apoptosis_Assays

Figure 1: A tiered experimental workflow for the in vitro characterization of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride.

Part 1: Foundational Assays - Solubility and Cytotoxicity

A critical first step in evaluating any compound in cell culture is to determine its solubility in the relevant media and to establish its cytotoxic concentration range. These parameters will inform the design of all subsequent experiments.

Solubility Assessment in Cell Culture Media

Rationale: The hydrochloride salt form of the compound suggests good aqueous solubility. However, complex cell culture media containing proteins and salts can affect a compound's solubility. Visual inspection for precipitation at the desired concentrations is a crucial quality control step.

Protocol:

  • Prepare a 10 mM stock solution of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride in sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solution in the desired cell culture medium (e.g., DMEM, RPMI-1640) to final concentrations ranging from 1 µM to 100 µM.

  • Incubate the solutions at 37°C for 2 hours.

  • Visually inspect each solution under a microscope for any signs of precipitation.

  • Recommendation: If precipitation is observed, the highest concentration that remains in solution should be considered the maximum working concentration for subsequent experiments.

Determining Cytotoxicity using the MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4] This assay will determine the concentration range at which the compound is toxic to cells, allowing for the selection of non-toxic concentrations for functional assays.

Materials:

  • Selected cell lines (e.g., SH-SY5Y neuroblastoma for neuroprotection studies; MCF-7 breast cancer and HeLa cervical cancer for anti-proliferative studies).[5]

  • Complete cell culture medium.

  • 4,5,6,7-Tetrahydro-1H-indazole hydrochloride stock solution.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well cell culture plates.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control (the same concentration of PBS or DMSO used for the highest compound concentration). Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the concentration-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Parameter Recommendation
Cell Lines SH-SY5Y (neuronal), MCF-7, HeLa (cancer)
Seeding Density 5,000 - 10,000 cells/well (96-well plate)
Compound Conc. Range 0.1 µM - 100 µM (logarithmic dilutions)
Incubation Times 24, 48, 72 hours
Readout Absorbance at 570 nm

Part 2: Functional Screening - Exploring Therapeutic Potential

Based on the known activities of other indazole derivatives, two primary avenues for functional screening are proposed: neuroprotection and anti-cancer activity.

Neuroprotective Effects Against Oxidative Stress

Rationale: Oxidative stress is a key contributor to neuronal cell death in neurodegenerative diseases. This assay evaluates the ability of the compound to protect neuronal cells from an oxidative insult.[6][7]

Model System: SH-SY5Y cells induced with 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described in the cytotoxicity protocol.

  • Pre-treatment: Treat the cells with non-toxic concentrations of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride (determined from the MTT assay) for 2-4 hours.

  • Oxidative Insult: Add a pre-determined concentration of 6-OHDA or H₂O₂ to induce oxidative stress. This concentration should be optimized to cause approximately 50% cell death in 24 hours.

  • Incubation: Co-incubate the cells with the compound and the oxidative agent for 24 hours.

  • Viability Assessment: Assess cell viability using the MTT assay as described previously.

  • Data Analysis: Compare the viability of cells treated with the compound and the oxidative agent to those treated with the oxidative agent alone. An increase in viability indicates a neuroprotective effect.

Anti-proliferative Activity in Cancer Cell Lines

Rationale: Many indazole derivatives have demonstrated anti-proliferative effects against various cancer cell lines.[5][8] This protocol aims to determine if 4,5,6,7-Tetrahydro-1H-indazole hydrochloride can inhibit the growth of cancer cells.

Model Systems: MCF-7 (breast cancer), HeLa (cervical cancer), or other relevant cancer cell lines.

Protocol:

  • Long-Term Proliferation Assay (Clonogenic Assay): [9][10]

    • Seed a low number of cells (e.g., 500 cells) in a 6-well plate.

    • Treat the cells with a range of concentrations of the compound (around the IC50 value determined from the short-term MTT assay).

    • Incubate for 10-14 days, replacing the medium with fresh compound every 2-3 days.

    • Fix and stain the colonies with crystal violet.

    • Count the number of colonies and calculate the surviving fraction compared to the vehicle control.

Part 3: Mechanistic Insights - Uncovering the Mode of Action

Should the functional screens yield positive results, the next logical step is to investigate the underlying molecular mechanisms.

Investigating Kinase Inhibition: Focus on GSK-3β and LRRK2

Rationale: Indazole-based compounds have been identified as inhibitors of GSK-3β and LRRK2, kinases implicated in neurodegenerative diseases.[2][3][11] Western blotting for the phosphorylated forms of downstream targets of these kinases can provide evidence of their inhibition. A key substrate of GSK-3β is the microtubule-associated protein Tau.[12][13]

G Compound 4,5,6,7-Tetrahydro-1H-indazole hydrochloride GSK3b GSK-3β Compound->GSK3b Inhibits LRRK2 LRRK2 Compound->LRRK2 Inhibits Tau Tau GSK3b->Tau Phosphorylates pTau p-Tau (Hyperphosphorylated) Tau->pTau Neurofibrillary_Tangles Neurofibrillary Tangles pTau->Neurofibrillary_Tangles Neuronal_Dysfunction Neuronal Dysfunction & Cell Death Neurofibrillary_Tangles->Neuronal_Dysfunction

Figure 2: Potential mechanism of neuroprotection via inhibition of GSK-3β and subsequent reduction in Tau hyperphosphorylation.

Protocol: Western Blotting for Phospho-Tau

  • Cell Culture and Treatment: Culture SH-SY5Y cells and treat with the compound at effective concentrations determined from the neuroprotection assay.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Tau (e.g., at Ser202/Thr205 [AT8], Ser396/Ser404 [PHF1]) and total Tau.[14][15] Also probe for phosphorylated LRRK2 (e.g., at Ser935) and total LRRK2.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the ratio of phosphorylated to total protein indicates kinase inhibition.

References

  • Vergara, C., et al. (2014). Protocols for Monitoring the Development of Tau Pathology in Alzheimer's Disease. In: Neuropathology of Alzheimer's Disease. Humana Press.
  • Maher, P. (2009).
  • Keilhack, H., & Chang, P. (2017). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Methods in Molecular Biology.
  • Springer Nature Experiments. (n.d.). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Retrieved from [Link]

  • Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. In: Methods in Molecular Biology. Humana Press.
  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]

  • Innoprot. (n.d.). tau Phosphorylation Assay - Innoprot Alzheimer's Disease in vitro Models. Retrieved from [Link]

  • Maher, P., et al. (2009). Screening of novel neuroprotective and neurotoxic compounds with the RT-CES technique.
  • Taylor & Francis Online. (n.d.). Antiproliferative and Cytotoxic Activity of Geraniaceae Plant Extracts Against Five Tumor Cell Lines. Retrieved from [Link]

  • MDPI. (n.d.). Nutraceutical Antioxidants as Novel Neuroprotective Agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Investigation of the neuroprotective effects of a novel synthetic compound via the mitochondrial pathway. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Tau Phosphorylation Assay Service. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity. Retrieved from [Link]

  • PubMed Central. (n.d.). Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. Retrieved from [Link]

  • Frontiers. (n.d.). Phospho-Tau Bar Code: Analysis of Phosphoisotypes of Tau and Its Application to Tauopathy. Retrieved from [Link]

  • Frontiers. (n.d.). Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery and Optimization of N-Heteroaryl Indazole LRRK2 Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity. Retrieved from [Link]

  • ACS Publications. (n.d.). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Retrieved from [Link]

  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]

  • ACS Publications. (n.d.). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). 4,5,6,7-tetrahydro-1h-indazole (C7H10N2). Retrieved from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of Indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole core is a privileged bicyclic heteroaromatic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Notably, numerous indazole-containing compounds have been successfully developed as potent protein kinase inhibitors, with several reaching the market as targeted cancer therapies.[1] The structural features of the indazole ring system allow it to form key hydrogen bond interactions within the ATP-binding pocket of a wide range of kinases, making it an ideal starting point for the development of selective and potent inhibitors.[1]

High-throughput screening (HTS) is an indispensable tool in the early stages of drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds with desired biological activity.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the design and implementation of robust HTS assays for the identification and characterization of novel indazole-based compounds, with a particular focus on kinase targets.

Pillar 1: Strategic Assay Selection for Indazole Library Screening

The choice of HTS assay technology is paramount and is dictated by the specific biological question being addressed. For screening indazole compounds against kinase targets, the primary objective is to detect the inhibition of substrate phosphorylation. Homogeneous assays, which do not require separation or washing steps, are highly amenable to automation and miniaturization, making them ideal for HTS.[5] Two of the most powerful and widely adopted homogeneous assay technologies for kinase screening are Fluorescence Polarization (FP) and Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen).

Experimental Workflow Overview

A typical HTS campaign for indazole compounds follows a multi-stage process designed to efficiently identify and validate true hits while minimizing false positives.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Triaging AssayDev Assay Development & Optimization PilotScreen Pilot Screen (Small Library Subset) AssayDev->PilotScreen Validate robustness QC Quality Control (Z'-factor > 0.5) PilotScreen->QC Assess performance PrimaryHTS Full Library HTS (Single Concentration) QC->PrimaryHTS Proceed to full screen HitID Primary Hit Identification PrimaryHTS->HitID Data analysis DoseResponse Dose-Response (IC50 Determination) HitID->DoseResponse Confirm activity OrthogonalAssay Orthogonal/Secondary Assays DoseResponse->OrthogonalAssay Eliminate false positives SAR Structure-Activity Relationship (SAR) OrthogonalAssay->SAR Validate mechanism LeadOp LeadOp SAR->LeadOp Lead Optimization

Caption: General HTS workflow for indazole compound screening.

Pillar 2: In-Depth Methodologies and Protocols

Methodology 1: Fluorescence Polarization (FP) Kinase Assay

Principle of Causality: The FP assay is based on the principle that the rotational motion of a fluorescent molecule in solution is dependent on its molecular size.[6] A small, fluorescently labeled peptide substrate (tracer) tumbles rapidly, resulting in low polarization of emitted light when excited with polarized light. When a kinase phosphorylates the tracer, it can be bound by a large, specific antibody. This large complex tumbles much more slowly, leading to a significant increase in the polarization of the emitted light.[7] Indazole inhibitors will prevent phosphorylation, thus keeping the tracer small and the polarization low.

Detailed Protocol: FP-Based Kinase Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). The optimal buffer composition should be determined empirically for the specific kinase.

    • Kinase Solution: Dilute the kinase to a 2X working concentration in assay buffer. The optimal concentration should be determined by titration to yield a robust signal window.

    • Substrate/Tracer Solution: Prepare a 4X solution of the fluorescently labeled peptide substrate and ATP in assay buffer. The ATP concentration should ideally be at or near the Km for the kinase to facilitate the identification of competitive inhibitors.[8]

    • Indazole Compound Plates: Prepare serial dilutions of the indazole compounds in 100% DMSO. Then, dilute these into assay buffer to create a 4X final concentration plate. The final DMSO concentration in the assay should be kept below 1% to avoid solvent-induced artifacts.[9][10]

    • Detection Solution: Prepare a solution containing the phospho-specific antibody in a suitable buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X indazole compound solution or control (DMSO for negative control, known inhibitor for positive control) to the appropriate wells.

    • Add 10 µL of the 2X kinase solution to all wells except the "no enzyme" controls. Add 10 µL of assay buffer to the "no enzyme" wells.

    • Initiate the kinase reaction by adding 5 µL of the 4X substrate/ATP solution to all wells.

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature (or 30°C, depending on the kinase) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

    • Stop the reaction by adding 10 µL of the detection solution.

    • Incubate for at least 30 minutes at room temperature to allow for antibody-tracer binding to reach equilibrium.

    • Read the plate on a fluorescence polarization-enabled plate reader (e.g., with excitation at 485 nm and emission at 535 nm for a fluorescein-based tracer).[11][12]

  • Data Analysis:

    • Calculate the millipolarization (mP) values for each well.

    • Determine the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)]) where mP_low_control is the average mP of the positive control (maximum inhibition) and mP_high_control is the average mP of the negative control (no inhibition).

    • Plot the percent inhibition against the logarithm of the indazole compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterRecommended Value/RangeRationale
Assay Volume 10-25 µLMinimizes reagent consumption in HTS.
Final DMSO Conc. < 1%High DMSO concentrations can inhibit enzyme activity or cause compound precipitation.[10]
ATP Concentration At or near KmIncreases sensitivity for detecting ATP-competitive inhibitors.[8]
Kinase Conc. Titrated for 50-80% substrate conversionEnsures the assay is in the linear range and provides a sufficient signal window.
Tracer Conc. ~1-10 nMBalances signal intensity with minimizing potential inner filter effects.
Incubation Time 30-120 minutesDetermined empirically to be within the linear phase of the enzymatic reaction.
Methodology 2: AlphaScreen Kinase Assay

Principle of Causality: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that relies on the transfer of singlet oxygen from a "Donor" bead to an "Acceptor" bead when they are brought into close proximity.[13] In a typical kinase assay format, a biotinylated peptide substrate is used. Upon phosphorylation by the target kinase, a phospho-specific antibody can bind to the substrate. The Donor beads are coated with streptavidin (binding the biotinylated substrate), and the Acceptor beads are coated with Protein A (binding the antibody).[13] When the substrate is phosphorylated, this molecular bridge brings the beads together. Excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal.[14] Indazole inhibitors prevent this interaction, resulting in a loss of signal.

AlphaScreen_Principle cluster_0 No Inhibition (Kinase Active) cluster_1 Inhibition (Kinase Inactive) D1 Donor Bead Sub1 Phosphorylated Substrate D1->Sub1 Streptavidin-Biotin A1 Acceptor Bead Signal Light (520-620 nm) A1->Signal Energy Transfer Sub1->A1 Antibody-Protein A D2 Donor Bead A2 Acceptor Bead Sub2 Substrate NoSignal No Signal

Caption: Principle of the AlphaScreen kinase assay.

Detailed Protocol: AlphaScreen-Based Kinase Inhibition Assay

  • Reagent Preparation:

    • Kinase Buffer: As described for the FP assay.

    • Kinase Solution: Prepare a 2X working concentration of the kinase in kinase buffer.

    • Substrate/ATP Solution: Prepare a 4X solution of the biotinylated peptide substrate and ATP in kinase buffer.

    • Indazole Compound Plates: Prepare as described for the FP assay.

    • Stop/Detection Mix: Prepare a solution containing the phospho-specific antibody, streptavidin-coated Donor beads, and Protein A-coated Acceptor beads in an appropriate AlphaScreen detection buffer. Note: Beads are light-sensitive and should be handled in subdued light.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the 4X indazole compound solution or controls to the wells.

    • Add 2.5 µL of the 2X kinase solution.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Mix, cover the plate to protect from light, and incubate at room temperature for the optimized duration (e.g., 60 minutes).

    • Add 5 µL of the Stop/Detection Mix to each well to terminate the kinase reaction and initiate the detection phase.

    • Seal the plate and incubate in the dark at room temperature for 60-90 minutes.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • The raw data will be in the form of luminescent counts.

    • Calculate the percent inhibition for each compound as described for the FP assay, substituting mP values with the raw luminescent signal.

    • Plot the data and determine IC₅₀ values using a suitable curve-fitting model.

ParameterRecommended Value/RangeRationale
Assay Volume 10-20 µLConserves precious reagents and is suitable for high-density formats.
Final Bead Conc. 10-20 µg/mLEnsures a robust signal; concentration should be optimized as per manufacturer's guidelines.
Antibody Conc. Titrated for optimal S/BBalances signal generation with minimizing non-specific binding.
Incubation (Detection) 60-120 minutesAllows sufficient time for bead-analyte complexes to form and reach equilibrium.
Plate Type ProxiPlate or OptiPlateSpecialized plates designed to maximize signal and minimize crosstalk in luminescence assays.

Pillar 3: Self-Validating Systems and Trustworthy Data

The reliability of HTS data is non-negotiable. Every assay plate must include controls to validate its performance. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[15][16] It takes into account both the dynamic range of the signal and the data variation associated with the high and low controls.

Z'-Factor Calculation:

Z' = 1 - [(3 * SD_high + 3 * SD_low) / |Mean_high - Mean_low|]

Where:

  • SD_high and Mean_high are the standard deviation and mean of the high signal control (e.g., no inhibition).

  • SD_low and Mean_low are the standard deviation and mean of the low signal control (e.g., maximum inhibition).

Interpretation of Z'-Factor: [15][17][18]

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls with low data variability. Ideal for HTS.
0 to 0.5AcceptableThe assay is usable, but may have a higher rate of false positives/negatives.
< 0UnacceptableThe signal from the controls overlaps significantly; the assay is not suitable for screening.

An assay is considered validated and ready for HTS only when a Z'-factor of > 0.5 can be consistently achieved.[19]

Field-Proven Insights: Troubleshooting Common HTS Artifacts

Indazole compounds, like many small molecules, can interfere with assay technologies, leading to false-positive or false-negative results. Proactive troubleshooting and the use of orthogonal assays are crucial for hit validation.

IssuePotential Cause(s)Recommended Solution(s)
Compound Autofluorescence The intrinsic fluorescent properties of the indazole compound overlap with the assay's detection wavelengths.[20][21]- Pre-screen compounds for autofluorescence at the assay's excitation/emission wavelengths. - Switch to a different assay technology (e.g., from FP to a luminescence-based assay like AlphaScreen).[21] - Use red-shifted fluorophores, as cellular and compound autofluorescence is often lower at longer wavelengths.[22]
Non-Specific Inhibition - Compound aggregation at high concentrations. - Reactivity with assay components (e.g., enzyme, substrate).- Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates. - Perform counter-screens in the absence of the target enzyme to identify compounds that interfere with the detection system itself. - Confirm hits using an orthogonal assay with a different detection principle.[8]
Light Scattering (AlphaScreen) Precipitated compounds can scatter the excitation light, leading to artificially high signals.- Visually inspect plates for precipitation. - Reduce the final compound concentration. - Improve compound solubility by adjusting the assay buffer composition.
Low Z'-Factor - Suboptimal reagent concentrations. - High data variability (pipetting errors). - Reagent instability.- Re-optimize enzyme, substrate, and ATP concentrations. - Ensure proper liquid handling and mixing. - Check the stability and storage conditions of all reagents.[9]

Authoritative Grounding: Targeting Kinase Signaling Pathways

Many indazole inhibitors target key nodes in oncogenic signaling pathways. Understanding these pathways provides a biological rationale for screening efforts. For example, the PI3K/AKT/mTOR and MAPK/ERK pathways are frequently dysregulated in cancer and are common targets for indazole-based kinase inhibitors.[1][23][24]

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Indazole_ERK Indazole Inhibitors (e.g., ERK inhibitors) Indazole_ERK->ERK Indazole_PI3K Indazole Inhibitors (e.g., PI3K/mTOR inhibitors) Indazole_PI3K->PI3K Indazole_PI3K->mTOR

Caption: Key signaling pathways often targeted by indazole kinase inhibitors.

Conclusion

This application note provides a comprehensive framework for establishing robust and reliable HTS assays for the discovery of novel indazole-based compounds. By carefully selecting the appropriate assay technology, meticulously optimizing and validating the protocol, and implementing rigorous quality control measures, researchers can confidently identify high-quality hits for further development. The detailed protocols for Fluorescence Polarization and AlphaScreen assays serve as a practical starting point for screening campaigns targeting protein kinases, a class of enzymes for which the indazole scaffold has proven exceptionally fruitful.

References

Sources

Chromatographic Purification of 4,5,6,7-Tetrahydro-1H-indazole Hydrochloride: A Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The purification of polar, hydrophilic molecules such as 4,5,6,7-Tetrahydro-1H-indazole hydrochloride presents a significant challenge for traditional reversed-phase liquid chromatography (RP-LC) due to insufficient retention on non-polar stationary phases. This application note details a robust and efficient purification protocol utilizing Hydrophilic Interaction Liquid Chromatography (HILIC), a technique ideally suited for such analytes. We explain the fundamental principles behind the selection of HILIC over RP-LC, provide a detailed step-by-step protocol for preparative-scale purification, and offer insights into troubleshooting and optimization. This guide serves as a comprehensive resource for researchers aiming to achieve high purity of polar heterocyclic amine salts, a common structural motif in pharmaceutical development.

Introduction: The Purification Challenge

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with applications as kinase inhibitors and anticancer drugs.[1][2][3] 4,5,6,7-Tetrahydro-1H-indazole, in its hydrochloride salt form, is a polar, water-soluble building block used in the synthesis of these complex molecules.[1][4] The final purity of this intermediate is critical to the success of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API).

However, the physicochemical properties of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride (high polarity and aqueous solubility) make its purification via standard chromatographic techniques, particularly reversed-phase chromatography, notoriously difficult.[5][6] Such compounds often exhibit poor retention on hydrophobic C18 or C8 columns, eluting at or near the solvent front, which prevents effective separation from other polar impurities. To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is presented as a superior alternative. HILIC utilizes a polar stationary phase and a partially aqueous, high-organic-content mobile phase to effectively retain and separate highly polar analytes.[7][8][9]

This document provides a detailed methodology for the HILIC-based purification of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride, explaining the scientific rationale for the chosen parameters to empower researchers to adapt and optimize the protocol for their specific needs.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a successful purification strategy.

PropertyValueSource
Chemical Name 4,5,6,7-Tetrahydro-1H-indazole hydrochloride[10]
CAS Number 18161-11-0[10]
Molecular Formula C₇H₁₁ClN₂[10]
Molecular Weight 158.63 g/mol [10]
Structure A bicyclic aromatic heterocycle (pyrazole fused to a cyclohexane ring), protonated as a hydrochloride salt.[10][11]
Predicted Polarity High, due to the presence of the ionizable amine functionality and its salt form.N/A

Principle of Separation: Why HILIC is the Superior Choice

The selection of the chromatographic mode is the most critical decision in developing a purification method. While reversed-phase is the most common technique, its reliance on hydrophobic interactions makes it unsuitable for this polar salt.[12][13]

Reversed-Phase (RP) Chromatography: In RP-LC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile). Retention is driven by the hydrophobic partitioning of non-polar analytes out of the polar mobile phase and onto the stationary phase.[12] Polar molecules like our target compound have minimal interaction with the stationary phase and are rapidly eluted, resulting in poor separation.[5]

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC operates on an orthogonal principle. It employs a hydrophilic stationary phase (e.g., bare silica, amino, or diol-bonded phases) and a mobile phase with a high concentration (typically >70%) of a water-miscible organic solvent, like acetonitrile.[9] The mechanism involves the partitioning of the polar analyte from the organic-rich mobile phase into a water-enriched layer that forms on the surface of the polar stationary phase.[8][9] The elution order is typically from least polar to most polar, the reverse of RP-LC.[9] This makes HILIC the ideal choice for retaining and separating 4,5,6,7-Tetrahydro-1H-indazole hydrochloride.

G cluster_0 Reversed-Phase Chromatography (RP-LC) cluster_1 Hydrophilic Interaction Chromatography (HILIC) rp_station Non-Polar Stationary Phase (e.g., C18) rp_mobile Polar Mobile Phase (High Aqueous Content) rp_analyte Polar Analyte (Target Compound) rp_analyte->rp_mobile Strong Affinity (Weak Retention) hilic_station Polar Stationary Phase (e.g., Silica) hilic_water Immobilized Water Layer hilic_mobile Non-Polar Mobile Phase (High Organic Content) hilic_analyte Polar Analyte (Target Compound) hilic_analyte->hilic_water Strong Affinity (Strong Retention)

Caption: Comparison of analyte interaction in RP-LC and HILIC modes.

Experimental Protocol: Preparative HILIC Purification

This protocol is designed for preparative scale purification. For analytical method development, column dimensions and flow rates should be scaled down accordingly.

Instrumentation and Materials
  • Chromatography System: Preparative High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler or manual injector, and a fraction collector.

  • Detector: UV/Vis detector.

  • Column: Bare silica or amino-propyl bonded silica column (e.g., 250 x 21.2 mm, 5 µm particle size). Bare silica is often a robust and cost-effective starting point for HILIC.[7]

  • Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure water.

  • Buffer: Ammonium formate or ammonium acetate (MS-grade).

  • Sample: Crude 4,5,6,7-Tetrahydro-1H-indazole hydrochloride.

Chromatographic Conditions

The following table summarizes the starting conditions for method development. Optimization of the gradient and buffer concentration may be required.

ParameterRecommended SettingRationale
Stationary Phase Bare Silica (SiO₂)Provides a highly polar surface for HILIC retention and is generally stable and reproducible.[7]
Mobile Phase A 95:5 Acetonitrile:Water + 10 mM Ammonium FormateThe high organic content is essential for retention in HILIC. Ammonium formate acts as a buffer and electrolyte to improve peak shape.[9]
Mobile Phase B 50:50 Acetonitrile:Water + 10 mM Ammonium FormateIncreasing the water content decreases mobile phase polarity, leading to the elution of retained polar compounds.
Flow Rate 20.0 mL/minAppropriate for a 21.2 mm ID preparative column. Should be scaled with column diameter.
Gradient 0-100% B over 15 minutes, hold at 100% B for 5 minutesA scouting gradient to determine the elution profile. Can be flattened for better resolution once the target peak is identified.
Detection 220 nmIndazole systems typically exhibit UV absorbance in this region. Wavelength should be optimized based on a UV scan of the analyte.
Column Temperature 30 °CProvides better reproducibility by controlling mobile phase viscosity.
Injection Volume 1-5 mLDependent on sample concentration and column loading capacity.
Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Prepare a 100 mM Ammonium Formate stock solution in water.

    • Prepare Mobile Phase A: In a 1 L flask, combine 950 mL of ACN, 50 mL of water, and 10 mL of the 100 mM stock solution. Sonicate to degas.

    • Prepare Mobile Phase B: In a 1 L flask, combine 500 mL of ACN, 500 mL of water, and 10 mL of the 100 mM stock solution. Sonicate to degas.

  • Sample Preparation:

    • Dissolve the crude 4,5,6,7-Tetrahydro-1H-indazole hydrochloride in a solvent that matches the initial mobile phase composition as closely as possible (e.g., 90-95% ACN). Crucially, avoid dissolving the sample in a highly aqueous solution , as this will cause poor peak shape and potential breakthrough.

    • Start with a concentration of 10-20 mg/mL. Filter the sample through a 0.45 µm PTFE syringe filter before injection.

  • System Equilibration:

    • Install the HILIC column.

    • Flush the system with 100% Mobile Phase B, followed by 100% Mobile Phase A.

    • Equilibrate the column with the starting conditions (100% A) for at least 20-30 column volumes. HILIC equilibration is significantly longer than for RP-LC and is absolutely critical for reproducible retention times.

  • Purification Run:

    • Inject a small, analytical-scale amount (5-10 µL) to identify the retention time of the target compound.

    • Once identified, perform the preparative injection.

    • Monitor the chromatogram and set the fraction collector to trigger based on the UV signal threshold corresponding to your target peak.

  • Post-Purification Processing:

    • Combine the pure fractions identified by analytical HPLC.

    • Remove the solvents (acetonitrile and water) using a rotary evaporator.

    • The remaining solid will be the target compound along with the ammonium formate buffer. The buffer can be removed by lyophilization or by dissolving the residue in a minimal amount of water and re-lyophilizing.

Visualizing the Purification Workflow

The entire process, from initial setup to the final pure compound, can be visualized as a logical sequence of steps.

G cluster_prep cluster_equil cluster_run cluster_post prep 1. Preparation mob_phase Prepare Mobile Phases (High ACN + Buffer) sam_phase Dissolve Crude Sample (in High ACN) equil 2. System Equilibration equil_step Equilibrate HILIC Column (>20 Column Volumes) run 3. Purification Run inject Inject Sample post 4. Post-Processing analyze Analyze Fractions (QC) final Pure Compound mob_phase->equil sam_phase->equil equil_step->run collect Collect Fractions inject->collect collect->post pool Pool Pure Fractions analyze->pool evap Evaporate Solvents pool->evap evap->final

Caption: High-level workflow for HILIC purification.

Troubleshooting and Optimization

Even with a well-designed protocol, challenges can arise. Below is a decision tree for common HILIC issues.

G start Problem Observed no_retention No/Poor Retention start->no_retention bad_shape Poor Peak Shape (Tailing/Fronting) start->bad_shape shift_rt Shifting Retention Time start->shift_rt cause_nr1 Mobile Phase Too Strong (Too much water) no_retention->cause_nr1 Is water % > 5%? cause_nr2 Sample Solvent Mismatch no_retention->cause_nr2 Sample dissolved in high water? cause_bs1 Sample Solvent Mismatch bad_shape->cause_bs1 Sample solvent stronger than mobile phase? cause_bs2 Column Overload bad_shape->cause_bs2 Injecting high mass? cause_bs3 Secondary Interactions bad_shape->cause_bs3 Is peak tailing severe? cause_srt1 Insufficient Equilibration shift_rt->cause_srt1 Is run-to-run reproducibility poor? cause_srt2 Mobile Phase pH Fluctuation shift_rt->cause_srt2 Is mobile phase freshly prepared? sol_nr1 Decrease water content in starting mobile phase. cause_nr1->sol_nr1 sol_nr2 Dissolve sample in initial mobile phase. cause_nr2->sol_nr2 cause_bs1->sol_nr2 sol_bs2 Reduce injection mass. cause_bs2->sol_bs2 sol_bs3 Adjust buffer concentration or pH. cause_bs3->sol_bs3 sol_srt1 Increase equilibration time between runs. cause_srt1->sol_srt1 sol_srt2 Ensure consistent buffer preparation. cause_srt2->sol_srt2

Caption: A troubleshooting decision tree for common HILIC issues.

Conclusion

The purification of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride is effectively achieved using Hydrophilic Interaction Liquid Chromatography. By leveraging a polar stationary phase and a high-organic mobile phase, this method provides the necessary retention and selectivity that is unattainable with conventional reversed-phase techniques. The protocol outlined here offers a robust starting point for researchers, and the principles discussed enable logical troubleshooting and optimization, ensuring the consistent attainment of high-purity material essential for drug discovery and development.

References

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]

  • Wikipedia contributors. (2024). Reversed-phase chromatography. In Wikipedia, The Free Encyclopedia. [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. [Link]

  • Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]

  • Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16 [Video]. YouTube. [Link]

  • Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • Roemling, R., Sakata, M., & Kawai, Y. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America. [Link]

  • Waters Corporation. (n.d.). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. [Link]

  • Wikipedia contributors. (2023). Hydrophilic interaction chromatography. In Wikipedia, The Free Encyclopedia. [Link]

  • ChemSynthesis. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. [Link]

  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. [Link]

  • Buchwald, S. L., & Liu, Y. (2019). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society, 141(42), 16581-16586. [Link]

  • Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. JCHR, 15(2), 285-293. [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(12), 5196-5204. [Link]

  • Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983. [Link]

  • O'Dell, D. K., & Nicholas, K. M. (2003). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-Ketoximes. Organic Letters, 5(26), 5003-5005. [Link]

  • Sbardella, G., et al. (2013). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(21), 5849-5852. [Link]

Sources

Preparation of Stock Solutions of 4,5,6,7-Tetrahydro-1H-indazole Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Accurate Stock Solutions

In the realms of drug discovery, chemical biology, and preclinical research, the reliability and reproducibility of experimental data are paramount. 4,5,6,7-Tetrahydro-1H-indazole and its derivatives represent a significant class of heterocyclic compounds, serving as foundational scaffolds in the synthesis of a wide array of pharmacologically active agents.[1][2][3] The hydrochloride salt of this parent molecule is often utilized to enhance aqueous solubility and stability. The accurate preparation of stock solutions of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride is a fundamental, yet critical, first step that dictates the precision of downstream applications, from high-throughput screening to detailed mechanistic studies.

This technical guide provides a comprehensive framework for the preparation, handling, and storage of stock solutions of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride. As a Senior Application Scientist, the protocols outlined herein are synthesized from established best practices for handling hydrochloride salts of heterocyclic amines, ensuring scientific integrity and fostering experimental success.

Physicochemical Properties and Pre-formulation Considerations

PropertyValueSource/Basis
Molecular Formula C₇H₁₁ClN₂[4]
Molecular Weight 158.629 g/mol [4]
Appearance Typically a white to off-white solidGeneral knowledge of hydrochloride salts
Free Base M.P. 80-84 °C[5]
Free Base B.P. 140-142 °C (at 2 mmHg)[5]

The hydrochloride salt form is expected to have significantly higher aqueous solubility compared to its free base (4,5,6,7-Tetrahydro-1H-indazole, MW: 122.17 g/mol [6]) due to the protonation of one of the nitrogen atoms in the indazole ring. This enhances its interaction with polar solvents like water. However, the exact solubility in various solvents should be empirically determined.

Solvent Selection: A Multifaceted Decision

The choice of solvent is a critical decision that impacts not only the dissolution of the compound but also its stability and compatibility with downstream biological assays.

Aqueous Solutions

For many applications, particularly in cell-based assays, the use of aqueous buffers is preferred to avoid solvent-induced artifacts. Given its hydrochloride salt form, 4,5,6,7-Tetrahydro-1H-indazole hydrochloride is anticipated to have good solubility in water and aqueous buffers (e.g., PBS, TRIS).

  • Causality: The protonated nitrogen atom of the indazole ring readily forms hydrogen bonds with water molecules, facilitating dissolution.

Organic Solvents

In cases where very high concentrations are required that exceed the aqueous solubility, or for specific chemical reactions, organic solvents may be necessary.

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, DMSO is an excellent choice for creating high-concentration stock solutions of many heterocyclic compounds.[1] It is miscible with water, allowing for easy dilution into aqueous assay media.

  • Ethanol: A polar protic solvent, ethanol can also be a suitable solvent. However, its higher volatility compared to DMSO requires careful handling to prevent concentration changes during storage.

Expert Insight: While DMSO is a versatile solvent, it is crucial to be mindful of its potential effects on cell viability and enzyme activity. For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% (v/v) to minimize these off-target effects.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the preparation of stock solutions of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride.

Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mM in PBS)

This protocol is recommended for direct use in most biological assays where the final desired concentration is in the low micromolar range.

Materials:

  • 4,5,6,7-Tetrahydro-1H-indazole hydrochloride (solid)

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Calibrated analytical balance

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibration: Allow the vial of solid 4,5,6,7-Tetrahydro-1H-indazole hydrochloride to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which can affect the accuracy of weighing.

  • Calculation:

    • To prepare a 10 mM stock solution, the required mass can be calculated using the formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 10 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.010 L x 158.629 g/mol x 1000 mg/g = 15.86 mg

  • Weighing: Accurately weigh approximately 15.86 mg of the compound and record the exact mass.

  • Solubilization: Transfer the weighed compound to a sterile 15 mL conical tube. Add a portion of the sterile PBS (e.g., 8 mL) to the tube.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate briefly in a room temperature water bath to aid dissolution. Visually inspect the solution to ensure that no solid particles remain.

  • Volume Adjustment: Once the solid is completely dissolved, add sterile PBS to reach the final calculated volume (e.g., 10 mL).

  • Sterilization (Optional but Recommended): If the stock solution is for use in sterile cell culture, filter it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles and the risk of contamination. Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.

Protocol 2: Preparation of a High-Concentration Organic Stock Solution (e.g., 100 mM in DMSO)

This protocol is suitable for creating a concentrated stock that can be serially diluted for various experiments.

Materials:

  • 4,5,6,7-Tetrahydro-1H-indazole hydrochloride (solid)

  • Anhydrous, molecular biology grade DMSO

  • Calibrated analytical balance

  • Glass vial with a PTFE-lined cap

  • Vortex mixer

  • Pipettes and tips

Procedure:

  • Equilibration: Allow the vial of the compound to reach room temperature before opening.

  • Calculation:

    • For 1 mL of a 100 mM stock solution: Mass (mg) = 0.100 mol/L x 0.001 L x 158.629 g/mol x 1000 mg/g = 15.86 mg

  • Weighing: Accurately weigh approximately 15.86 mg of the compound and record the exact mass.

  • Solubilization: Transfer the weighed compound to a clean, dry glass vial. Add the calculated volume of anhydrous DMSO (e.g., 1 mL).

  • Dissolution: Cap the vial tightly and vortex vigorously. Gentle warming in a water bath (up to 37°C) can be used to facilitate dissolution if needed. Ensure the compound is fully dissolved.

  • Aliquoting and Storage: Aliquot the DMSO stock solution into smaller volumes in appropriate vials (e.g., amber glass vials with PTFE-lined caps to protect from light and ensure a tight seal). Store at -20°C or -80°C. DMSO has a relatively high freezing point (~18.5 °C), so the stock will be frozen at these temperatures.

Workflow Visualization

G cluster_prep Preparation of Stock Solution cluster_aqueous Aqueous Protocol cluster_organic Organic Protocol start Start: Obtain Solid Compound equilibrate Equilibrate to Room Temperature start->equilibrate weigh Accurately Weigh Compound equilibrate->weigh choose_solvent Select Solvent (Aqueous or Organic) weigh->choose_solvent add_buffer Add Aqueous Buffer (e.g., PBS) choose_solvent->add_buffer Aqueous add_dmso Add Anhydrous DMSO choose_solvent->add_dmso Organic (High Conc.) dissolve_aq Vortex / Sonicate to Dissolve add_buffer->dissolve_aq adjust_vol_aq Adjust to Final Volume dissolve_aq->adjust_vol_aq filter_sterilize Filter Sterilize (0.22 µm) adjust_vol_aq->filter_sterilize aliquot Aliquot into Single-Use Volumes filter_sterilize->aliquot dissolve_org Vortex / Gentle Warming to Dissolve add_dmso->dissolve_org dissolve_org->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for the preparation of stock solutions.

Quality Control and Best Practices for Trustworthiness

To ensure the integrity of your experiments, a self-validating system of quality control should be implemented.

  • Solubility Testing: Before preparing a large batch, perform a small-scale solubility test to confirm that the compound dissolves completely at the desired concentration in the chosen solvent.

  • pH Measurement: For aqueous stock solutions, measure the pH after dissolution. The hydrochloride salt may result in a slightly acidic solution. If the pH is critical for your assay, it may need to be adjusted.

  • Visual Inspection: Always visually inspect your stock solutions for any signs of precipitation or degradation before use. If crystals are observed in a frozen DMSO stock upon thawing, ensure they are completely redissolved by warming and vortexing before use.

  • Documentation: Maintain a detailed record for each stock solution, including the compound name, lot number, exact mass weighed, final concentration, solvent used, date of preparation, and the name of the preparer.

Stability and Storage: Preserving the Integrity of Your Stock

The stability of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride in solution has not been extensively reported. Therefore, the following recommendations are based on general principles for similar compounds.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing single-use aliquots. Repeated freezing and thawing can lead to degradation of the compound and introduction of moisture.

  • Light Sensitivity: Some indazole derivatives are light-sensitive. It is prudent to store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

  • Long-Term Storage: For long-term storage, -80°C is preferable to -20°C to slow down potential degradation processes.

  • Hygroscopicity: The solid compound may be hygroscopic. Store it in a desiccator, and ensure the container is tightly sealed after each use.

Logical Framework for Dilution

G cluster_dilution Dilution Strategy stock High Concentration Stock (e.g., 100 mM in DMSO) intermediate Intermediate Dilution (e.g., 1 mM in Assay Buffer) stock->intermediate Serial Dilution working Final Working Solution (e.g., 1-10 µM in Assay Medium) intermediate->working Final Dilution

Caption: A typical serial dilution workflow.

When preparing working solutions from a concentrated DMSO stock, it is crucial to perform serial dilutions in the aqueous assay buffer. This gradual dilution helps to prevent the compound from precipitating out of solution, which can occur if a small volume of highly concentrated DMSO stock is added directly to a large volume of aqueous buffer.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the preparation of accurate and reliable stock solutions of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride. By understanding the physicochemical properties of the compound, making informed decisions about solvent selection, and adhering to best practices for preparation and storage, researchers can ensure the integrity of their starting materials, which is fundamental to achieving reproducible and meaningful scientific results.

References

  • PubChem. 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. 4,5,6,7-tetrahydro-1H-indazole. [Link]

  • ChemSynthesis. 4,5,6,7-tetrahydro-1H-indazole. [Link]

  • Lokhande, S. R., et al. (2020). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 10(63), 38449-38473. [Link]

  • ACS Publications. Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]

  • Zhang, H., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2947. [Link]

  • ResearchGate. Synthesis of new indazole derivatives as potential antioxidant agents. [Link]

  • PubChem. 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Formulation of 4,5,6,7-Tetrahydro-1H-indazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5,6,7-Tetrahydro-1H-indazole hydrochloride (THI-HCl). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility and stability of this active pharmaceutical ingredient (API). Here, we provide in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.

Section 1: Solubility Enhancement

The aqueous solubility of an API is a critical determinant of its bioavailability.[1] THI-HCl, as a hydrochloride salt, is designed for improved solubility over its free base. However, researchers may still encounter challenges in achieving desired concentrations for in vitro assays or formulation development. This section addresses these common issues.

Frequently Asked Questions (Solubility)

Q1: My measured aqueous solubility of THI-HCl is lower than anticipated. What are the primary factors to investigate?

A1: Several factors can contribute to lower-than-expected solubility. The primary areas to investigate are pH, the common ion effect, and the solid-state properties of your material.

  • pH of the Solution: The solubility of ionizable compounds like THI-HCl is highly pH-dependent. Although it is a salt, the final pH of the solution after dissolution dictates the equilibrium between the ionized (more soluble) and non-ionized (less soluble) forms. The parent indazole molecule is amphoteric, meaning it can be protonated or deprotonated.[2] For a hydrochloride salt of a basic compound, maximum solubility is typically achieved at a pH well below the pKa of the basic functional group.

  • Common Ion Effect: If you are dissolving THI-HCl in a buffer or medium that already contains chloride ions (e.g., phosphate-buffered saline made with NaCl), it can suppress the dissolution of the salt, leading to lower apparent solubility.

  • Polymorphism: The specific crystalline form (polymorph) of the THI-HCl solid can have a significant impact on its solubility. Different polymorphs can exhibit different lattice energies, leading to variations in dissolution.

Q2: How can I systematically improve the aqueous solubility of THI-HCl for my experiments?

A2: A systematic approach involves a multi-pronged screening strategy. We recommend exploring pH adjustment, the use of co-solvents, and the inclusion of complexing agents like cyclodextrins.

  • pH Adjustment: Create a pH-solubility profile by measuring the solubility of THI-HCl in a series of buffers across a physiologically relevant pH range (e.g., pH 2 to 8). This will identify the optimal pH for maximum solubility.

  • Co-solvents: For many non-clinical studies, the use of water-miscible organic solvents can substantially increase solubility. Common choices include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).

  • Complexation Agents: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, thereby increasing their apparent aqueous solubility.[3][4][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations for this purpose.[6]

  • Surfactants: Surfactants form micelles that can solubilize hydrophobic compounds. Low concentrations of non-ionic surfactants like polysorbate 80 (Tween® 80) or cremophor EL can be effective.

Workflow & Diagrams

The following diagram outlines a systematic workflow for addressing solubility challenges with THI-HCl.

Solubility_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Excipient Screening cluster_2 Phase 3: Optimization & Confirmation A Determine Intrinsic Aqueous Solubility B Measure pKa (Potentiometric or UV-Vis) A->B C Generate pH-Solubility Profile B->C D Screen Co-solvents (DMSO, EtOH, PG, PEG 400) C->D If solubility is insufficient E Screen Cyclodextrins (HP-β-CD, SBE-β-CD) C->E If co-solvents are not viable F Screen Surfactants (Polysorbate 80, Cremophor) C->F G Optimize Excipient Concentration D->G E->G F->G H Confirm Solubility & Stability of Optimized Formulation G->H

Caption: Systematic workflow for solubility enhancement of THI-HCl.

Experimental Protocols
Protocol 1: Generating a pH-Solubility Profile
  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2.0 to 8.0.

  • Equilibration: Add an excess amount of THI-HCl solid to a known volume of each buffer in separate vials.

  • Shaking/Agitation: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the suspensions to settle. Filter the supernatant through a 0.22 µm filter (ensure the filter material does not bind the compound).

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of THI-HCl using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the final measured pH of each solution.

Section 2: Stability Improvement

Ensuring the chemical stability of THI-HCl in both solid and solution states is paramount for obtaining reliable experimental data and developing a viable drug product.[7] Indazole derivatives can be susceptible to specific degradation pathways.

Frequently Asked Questions (Stability)

Q1: What are the most likely degradation pathways for an indazole-based compound like THI-HCl?

A1: Based on the indazole core structure, the most probable degradation pathways to investigate are oxidation and photolysis.[8]

  • Oxidation: The pyrazole ring within the indazole structure can be susceptible to oxidative degradation, especially in the presence of peroxides, dissolved oxygen, or metal ions. This can lead to the formation of N-oxides or ring-opened byproducts.[8][9]

  • Photodegradation: Aromatic heterocyclic systems are often sensitive to light, particularly in the UV spectrum. Exposure to light can generate reactive species that lead to complex degradation profiles.

  • Hydrolysis: While the indazole ring itself is generally stable to hydrolysis, if there are other labile functional groups on a derivative, pH-mediated hydrolysis (acidic or basic) should be considered.[7]

Q2: I am observing the appearance of unknown peaks in my HPLC chromatogram after preparing a stock solution of THI-HCl. How can I identify the cause and prevent this?

A2: The appearance of new peaks suggests degradation. A forced degradation study is the standard approach to identify the conditions causing instability and to develop a stability-indicating analytical method.[10][11]

  • Isolate the Cause: Perform a forced degradation study by exposing solutions of THI-HCl to five key stress conditions: acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), heat (e.g., 60 °C), and light (ICH-compliant photostability chamber).[12]

  • Analyze the Results: Analyze samples from each stress condition at various time points using HPLC-UV/MS. The condition that produces the same impurity peaks as your stock solution is the likely cause of degradation.

  • Implement Preventative Measures:

    • If Oxidative: Prepare solutions in degassed solvents, purge vials with nitrogen or argon, and consider adding a small amount of an antioxidant like ascorbic acid or sodium metabisulfite.

    • If Photolytic: Protect all solutions from light by using amber vials or wrapping them in aluminum foil.

    • If pH-related: Adjust the pH of the stock solution to a range where the compound shows maximum stability, as determined by the forced degradation study.

Workflow & Diagrams

This decision tree illustrates a logical approach to diagnosing and mitigating stability issues.

Stability_Troubleshooting A New Impurity Peak(s) Observed in Solution B Perform Forced Degradation Study (Acid, Base, Heat, Light, Oxid.) A->B C Does Degradation Profile Match Oxidative Stress? B->C D Does Degradation Profile Match Photolytic Stress? C->D No F Implement Antioxidant Strategy: • Degas Solvents • Purge with N2/Ar • Add Antioxidants C->F Yes E Does Degradation Profile Match pH/Heat Stress? D->E No G Implement Photoprotection: • Use Amber Vials • Wrap in Foil • Work in Low Light D->G Yes H Implement pH & Temp Control: • Buffer solution to stable pH • Store at lower temp (e.g., 4°C) • Prepare fresh solutions E->H Yes I Re-analyze Stability of Protected Solution F->I G->I H->I

Caption: Decision tree for troubleshooting THI-HCl solution instability.

Experimental Protocols
Protocol 2: Standard Forced Degradation Study
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of THI-HCl in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH.

    • Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂.

    • Thermal: Place a vial of the stock solution in an oven at 60 °C.

    • Control: Keep a vial of the stock solution at room temperature, protected from light.

  • Incubation: Store all samples for a defined period (e.g., take time points at 2, 8, 24, and 48 hours). For acid/base hydrolysis, the reaction may need to be neutralized before injection.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (typically a gradient method with UV and/or MS detection) to separate the parent peak from any degradants.

  • Data Interpretation: Aim for 5-20% degradation of the main peak.[12] If degradation is too rapid, reduce the stressor concentration or time. If it's too slow, increase them. Compare the chromatograms from the stressed samples to your unstable lab sample to identify the degradation pathway.

Summary of Recommended Formulation Strategies

The following table summarizes the starting points for enhancing the solubility and stability of THI-HCl based on the principles discussed.

Challenge Strategy Primary Excipients/Methods Mechanism of Action
Low Aqueous Solubility pH AdjustmentAcidic Buffers (e.g., Citrate, pH 3-5)Maximizes the concentration of the more soluble protonated form.
Co-solvencyDMSO, Ethanol, PEG 400Reduces the polarity of the aqueous solvent, improving solubilization.
ComplexationHP-β-Cyclodextrin, SBE-β-CyclodextrinEncapsulates the drug molecule in a more soluble host-guest complex.[5]
Solution Instability Mitigate OxidationNitrogen/Argon Purging, Ascorbic AcidDisplaces dissolved oxygen and scavenges reactive oxygen species.
Mitigate PhotolysisAmber Vials, Light-protected containersBlocks exposure to UV and visible light that can initiate degradation.

By employing these systematic troubleshooting guides and protocols, researchers can effectively overcome the common formulation challenges associated with 4,5,6,7-Tetrahydro-1H-indazole hydrochloride, ensuring the generation of accurate data and accelerating the drug development process.

References
  • Forced Degradation – A Review. Pharmanest. Available from: [Link]

  • 4,5,6,7-tetrahydro-1H-indazole. ChemSynthesis. Available from: [Link]

  • Salt Formation to Improve Drug Solubility | Request PDF. ResearchGate. Available from: [Link]

  • Indazole. Wikipedia. Available from: [Link]

  • How To Improve API Solubility By Salt And Cocrystal Formation. Pharmaceutical Online. Available from: [Link]

  • 4,5,6,7-tetrahydro-1H-indazole | C7H10N2. PubChem. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available from: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available from: [Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Drug Discovery and Development. Available from: [Link]

  • 4,5,6,7-Tetrahydro-1H-indazole (CAS 2305-79-5) – Thermophysical Properties. Chemcasts. Available from: [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. Available from: [Link]

  • Use of cyclodextrins as excipients in pharmaceutical products: why not in extemporaneous preparations? Farmacia Hospitalaria. Available from: [Link]

  • Cyclodextrins as Excipients. Universidade de Lisboa. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available from: [Link]

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Available from: [Link]

  • Beta-Cyclodextrin As An Excipient In Drug Formulation. Asian Journal of Pharmaceutical Research and Development. Available from: [Link]

  • Cyclodextrins used as excipients. European Medicines Agency (EMA). Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available from: [Link]

  • Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI. Available from: [Link]

  • 4,5,6,7-tetrahydro-1h-indazole-3-carbonitrile. PubChemLite. Available from: [Link]

  • 4,5,6,7-Tetrahydro-5(1h)-indazolone. PubChem. Available from: [Link]

  • 4,5,6,7-TETRAHYDRO-1H-INDAZOLE. Gsrs. Available from: [Link]

  • 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • 1H-Indazole-3-carboxylicacid,4,5,6,7-tetrahydro-1-methyl-7-oxo-,ethylester(9CI). Chemdad. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Common Issues in 4,5,6,7-Tetrahydro-1H-indazole Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5,6,7-Tetrahydro-1H-indazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate in their work. As a key building block in the synthesis of various pharmacologically active molecules, including the PARP inhibitor Niraparib, successful experimentation with this compound is paramount.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common challenges, from synthesis to handling and analysis.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during experiments.

Q1: My isolated 4,5,6,7-Tetrahydro-1H-indazole hydrochloride is a sticky gum or oily solid, not the expected crystalline powder. What happened?

A: This is a classic sign of moisture absorption. Hydrochloride salts, in general, are often hygroscopic, meaning they readily absorb water from the atmosphere.[3][4] This absorbed moisture can prevent proper crystallization, leading to a gummy or oily appearance. The key is to minimize exposure to air and humidity during work-up and isolation, and to ensure your solvents are anhydrous. For a detailed handling protocol, see Section 3.1.

Q2: The yield of my synthesis reaction is consistently low. What are the first parameters I should investigate?

A: Low yields in indazole synthesis can stem from several factors.[5] The primary variables to re-evaluate are:

  • Temperature: Suboptimal temperature can lead to incomplete reactions or degradation of the product. A systematic optimization is crucial.[5]

  • Solvent: The choice of solvent significantly impacts reaction outcomes. For instance, in some related syntheses, controlled amounts of water can be beneficial, while an excess is detrimental.[5] Ensure your solvent is appropriate for the specific reaction mechanism.

  • Base Selection: The type and stoichiometry of the base can influence the reaction's success and even the regioselectivity of subsequent N-alkylation steps.[5]

Q3: My ¹H NMR spectrum shows a broad peak around 3-4 ppm and the integration values for my product peaks are slightly off. What is the likely cause?

A: The presence of a broad, often variable, peak in that region is typically due to absorbed water (H₂O) or residual protic solvents. Because 4,5,6,7-Tetrahydro-1H-indazole hydrochloride is hygroscopic, it's very common to see a water peak in the NMR spectrum if the sample was not handled under strictly anhydrous conditions. This can also affect the accuracy of your integration. To confirm, you can acquire a spectrum in D₂O, where the H₂O peak will exchange and disappear.

Q4: What are the ideal long-term storage conditions for 4,5,6,7-Tetrahydro-1H-indazole hydrochloride?

A: To ensure stability and prevent degradation or moisture uptake, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[6] It should be kept in a cool, dry, and well-ventilated place, away from heat and combustible materials.[7]

Section 2: Detailed Troubleshooting Guides

This section provides a deeper dive into specific problems organized by experimental stage.

Synthesis & Reaction Optimization

Problem: Low or No Product Yield

Low yields are a frequent challenge in multi-step organic synthesis. A logical, step-wise approach is required to diagnose the issue. The following decision tree can guide your troubleshooting process.

LowYield_Troubleshooting start Low Yield Observed check_crude Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) start->check_crude incomplete Issue: Incomplete Reaction (Starting Material Remains) check_crude->incomplete High SM side_products Issue: Side Products Formed (Unexpected Spots/Peaks) check_crude->side_products Multiple Products degradation Issue: Product Degradation (No Product or SM Detected) check_crude->degradation Complex Mixture sol_incomplete1 Solution: Increase Reaction Time or Temperature incomplete->sol_incomplete1 sol_incomplete2 Solution: Check Reagent Purity & Stoichiometry incomplete->sol_incomplete2 sol_side Solution: Modify Reaction Conditions (Lower Temp, Change Base/Solvent) side_products->sol_side sol_degradation Solution: Run at Lower Temperature or Under Inert Atmosphere degradation->sol_degradation

Caption: Troubleshooting workflow for low reaction yields.

Causality & Explanation:

  • Incomplete Reaction: The activation energy barrier may not be overcome. Increasing temperature provides more kinetic energy.[5] Alternatively, impure or improperly measured reagents can halt the reaction. Always verify the quality of your starting materials, such as the precursor 2-formylcyclohexanone and hydrazine.[8]

  • Side Products: Indazole synthesis can sometimes lead to isomer formation or side reactions.[9] Lowering the temperature can often increase selectivity. The choice of base and solvent is also critical in directing the reaction pathway and minimizing unwanted byproducts.[5]

  • Product Degradation: The indazole ring system or the hydrochloride salt itself might be unstable under your reaction conditions, especially at high temperatures or in the presence of strong acids/bases. Running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative degradation.

Table 1: Key Parameters for Synthesis Optimization

Parameter Area of Focus Recommended Action Rationale
Temperature Reaction Rate vs. Stability Screen temperatures from RT to reflux. Start with literature values and adjust in 10-20°C increments. Balances reaction kinetics with potential for byproduct formation or product degradation.[5]
Solvent Polarity & Reactivity Test a range of solvents (e.g., EtOH, DMF, Toluene). Ensure solvents are anhydrous for moisture-sensitive steps. Solvent can dramatically influence reaction rates and mechanistic pathways.[5]
Base Strength & Stoichiometry Screen inorganic (K₂CO₃, Cs₂CO₃) and organic (Et₃N, DIPEA) bases. Vary equivalents from catalytic to excess. Base choice is crucial for deprotonation steps and can impact regioselectivity and yield.[5]

| Concentration | Reaction Kinetics | Run the reaction at different molarities (e.g., 0.1 M, 0.5 M, 1.0 M). | Bimolecular reactions are concentration-dependent; however, high concentrations can sometimes lead to side reactions. |

Work-up and Purification

Problem: Difficulty with Crystallization and Isolation

As noted, the hygroscopic nature of the hydrochloride salt is the most common culprit.[3] If the product oils out or refuses to crystallize after solvent removal, it has likely absorbed atmospheric moisture.

Recommended Protocol for Isolation:

  • Anhydrous Work-up: After quenching the reaction, perform extractions with anhydrous solvents. Dry the combined organic layers thoroughly with a drying agent like anhydrous Na₂SO₄ or MgSO₄.

  • Solvent Choice for Precipitation: Precipitate or crystallize the hydrochloride salt from a non-polar/polar aprotic solvent system, such as Dichloromethane/Hexane, Ethyl Acetate/Hexane, or Isopropanol/MTBE. Avoid using water unless absolutely necessary.

  • HCl Gas Introduction: The salt is typically formed by bubbling anhydrous HCl gas through a solution of the free base in a suitable solvent (e.g., ether, dioxane, or ethyl acetate) or by adding a solution of HCl in one of these solvents.[3]

  • Rapid Filtration & Drying: Once the solid precipitates, filter it quickly. Wash the crystals with a cold, anhydrous, non-polar solvent (like hexane or diethyl ether) to remove impurities. Dry the product thoroughly under high vacuum, potentially with gentle heating (e.g., 40-50°C) if the compound is thermally stable.

Purification_Workflow start Crude Product Solution dry Dry with Anhydrous Na₂SO₄ or MgSO₄ start->dry filter_dry Filter off Drying Agent dry->filter_dry concentrate Concentrate Under Reduced Pressure filter_dry->concentrate crude_solid Crude Solid/Oil concentrate->crude_solid purity_check Check Purity (TLC, ¹H NMR) crude_solid->purity_check recrystallize Recrystallization from Anhydrous Solvents purity_check->recrystallize >90% Pure chromatography Column Chromatography (Silica or Alumina) purity_check->chromatography <90% Pure or Multiple Impurities dry_final Dry Under High Vacuum recrystallize->dry_final chromatography->dry_final final_product Pure Crystalline Product dry_final->final_product

Caption: General workflow for purification and isolation.

Handling, Storage, and Stability

Problem: Product is Hygroscopic and Difficult to Handle Accurately

Accurate weighing and transfer of hygroscopic materials is critical for reproducible experiments. Handling these compounds on an open bench can lead to significant errors as the material rapidly gains weight from absorbed water.

Protocol 3.1: Handling and Weighing Hygroscopic Reagents

  • Preparation: Dry all glassware (vials, spatulas, flasks) in an oven ( >100°C) for several hours and cool them in a desiccator.

  • Inert Atmosphere: Whenever possible, handle the compound inside a glovebox or glove bag with a dry nitrogen or argon atmosphere.[10]

  • Weighing by Difference: If a glovebox is unavailable, use the "weighing by difference" method. Tightly cap the storage vial, weigh it, quickly transfer an approximate amount of solid to your reaction flask, re-cap the storage vial, and weigh it again. The difference is the mass of compound transferred. This minimizes the time the bulk material is exposed to air.

  • Sealing: Use vials with PTFE-lined caps or seal flasks with rubber septa and Parafilm® for temporary storage or during reaction setup.

Problem: Product Degradation Over Time

While chemically stable under ideal conditions, the hydrochloride salt can degrade. The presence of moisture can accelerate this process. Signs of degradation include a change in color (e.g., darkening from off-white to yellow or brown), a drop in melting point, or the appearance of new impurity peaks in HPLC or NMR analysis. Following the strict storage conditions outlined in the FAQ section is the best preventative measure.

Analytical Characterization

Problem: Inconsistent or Ambiguous Analytical Data

Inconsistent data often points to impurities, the most common of which is water.

Table 2: Expected Analytical Properties

Property 4,5,6,7-Tetrahydro-1H-indazole (Free Base) 4,5,6,7-Tetrahydro-1H-indazole HCl (Salt) Potential Issue & Indication
CAS Number 2305-79-5[11] 18161-11-0[12] Incorrect identification.
Molecular Formula C₇H₁₀N₂[11] C₇H₁₁ClN₂[12] ---
Molecular Weight 122.17 g/mol [11] 158.63 g/mol [12] Discrepancy in Mass Spec suggests impurity or wrong product.
Appearance White to off-white solid White to off-white crystalline solid Gummy/oily appearance indicates absorbed water.[3]
Melting Point 80 - 84 °C[13] ~154 - 158 °C A broad or depressed melting point suggests impurities or moisture.
¹H NMR Characteristic peaks for aromatic and aliphatic protons. Peaks will be shifted downfield compared to the free base due to protonation. A broad singlet around 2-5 ppm indicates water. Residual solvent peaks (e.g., EtOAc, DCM) may also be present.

| Purity (HPLC/GC) | Should show a single major peak (>98%). | Should show a single major peak (>98%). | Multiple peaks indicate starting material, byproducts, or degradation products. |

Self-Validating Checks:

  • Drying to Constant Weight: Before use, dry a sample of the material under high vacuum. Weigh it periodically until the mass no longer changes. This ensures that you have removed absorbed moisture and residual solvent.

  • Elemental Analysis: For a final, definitive purity check, elemental analysis (C, H, N, Cl) should match the theoretical values for C₇H₁₁ClN₂ within ±0.4%. This is a robust validation of both identity and purity.

References

  • Benchchem. (n.d.). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. Retrieved January 16, 2026, from [5]

  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved January 16, 2026, from [14]

  • Research Explorer. (n.d.). Production of Niraparib using Imine Reductases. Retrieved January 16, 2026, from [1]

  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved January 16, 2026, from [11]

  • Google Patents. (n.d.). WO2019036441A1 - Processes for the preparation of niraparib and intermediates thereof. Retrieved January 16, 2026, from [15]

  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET. Retrieved January 16, 2026, from

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved January 16, 2026, from [6]

  • Drugs.com. (n.d.). Niraparib hydrochloride. Retrieved January 16, 2026, from [2]

  • Google Patents. (n.d.). EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof. Retrieved January 16, 2026, from [16]

  • ChemPoint.com. (n.d.). SAFETY DATA SHEET. Retrieved January 16, 2026, from [7]

  • Taylor & Francis eBooks. (n.d.). Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Ri. Retrieved January 16, 2026, from [3]

  • RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Retrieved January 16, 2026, from [17]

  • ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved January 16, 2026, from [4]

  • PMC - NIH. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Retrieved January 16, 2026, from [18]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts?. Retrieved January 16, 2026, from [10]

  • Guidechem. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole HCl 18161-11-0 wiki. Retrieved January 16, 2026, from [12]

  • ChemSynthesis. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved January 16, 2026, from [13]

  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. Retrieved January 16, 2026, from [8]

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved January 16, 2026, from [19]

  • NIH. (n.d.). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. Retrieved January 16, 2026, from [9]

  • ResearchGate. (2011). An Improved Preparation of 4-Chloro-1H-indazole (V). Retrieved January 16, 2026, from [20]

Sources

Optimization of reaction conditions for 4,5,6,7-Tetrahydro-1H-indazole hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4,5,6,7-Tetrahydro-1H-indazole Hydrochloride

Welcome to the technical support center for the synthesis of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Overview of the Core Synthesis

The synthesis of the 4,5,6,7-tetrahydro-1H-indazole scaffold is a foundational reaction in medicinal chemistry, often serving as a key intermediate for pharmacologically active molecules.[1][2] The most prevalent and reliable method involves the condensation reaction between a suitable hydrazine (such as hydrazine hydrate) and a 2-functionalized cyclohexanone derivative, typically 2-(hydroxymethylene)cyclohexanone or a related β-dicarbonyl equivalent. This is followed by cyclization to form the indazole ring system. The final step involves the formation of the hydrochloride salt to improve stability and handling properties.

This guide will address critical questions and challenges that may arise during this multi-step process.

Experimental Workflow Overview

Below is a general workflow for the synthesis, from starting materials to the final hydrochloride salt.

SynthesisWorkflow cluster_prep Phase 1: Reagent Preparation cluster_synthesis Phase 2: Core Synthesis cluster_workup Phase 3: Isolation & Purification cluster_salt Phase 4: Salt Formation A Prepare 2-(hydroxymethylene) cyclohexanone B Condensation & Cyclization with Hydrazine Hydrate A->B C Reaction Monitoring (TLC, LC-MS) B->C In-process control D Aqueous Workup & Extraction C->D E Purification of Free Base (Chromatography/Recrystallization) D->E F Characterization (NMR, MS) E->F G Dissolve Free Base in Solvent (e.g., IPA) F->G H Add HCl Solution (e.g., HCl in Ether) G->H I Isolate & Dry HCl Salt H->I TroubleshootingTree Start Problem Detected LowYield Low Yield or Incomplete Reaction Start->LowYield ImpureProduct Impure Product Start->ImpureProduct SaltIssue Salt Formation Issue (Oiling Out) Start->SaltIssue CheckTLC Starting Material Present in TLC? LowYield->CheckTLC CheckSpots Multiple Spots on TLC? ImpureProduct->CheckSpots CheckPurity Is Free Base Pure? SaltIssue->CheckPurity IncreaseTime Action: Increase Reaction Time/Temp CheckTLC->IncreaseTime Yes CheckReagents Action: Check Reagent Purity & Stoichiometry CheckTLC->CheckReagents No Chromatography Action: Purify via Column Chromatography CheckSpots->Chromatography Yes OptimizeCond Action: Optimize Temp/pH to Reduce Byproducts CheckSpots->OptimizeCond Yes Repurify Action: Repurify Free Base (Recrystallize/Column) CheckPurity->Repurify No ChangeSolvent Action: Change Solvent, Add Slowly, Seed/Scratch CheckPurity->ChangeSolvent Yes

Sources

Identification and removal of by-products in 4,5,6,7-Tetrahydro-1H-indazole hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to effectively troubleshoot and optimize your experiments.

Troubleshooting Guide: From Reaction Setback to Success

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction yield is significantly lower than expected, or I've isolated no product at all. What are the likely causes and how can I fix this?

Answer:

Low or no yield is a common but solvable issue that typically points to problems with reaction conditions, starting material integrity, or incomplete conversion.

Potential Causes & Recommended Solutions:

  • Incomplete Hydrazone Formation: The initial condensation between the cyclohexanone derivative (e.g., 2-(hydroxymethylene)cyclohexanone) and hydrazine is the foundation of the synthesis. If this step is inefficient, the subsequent cyclization cannot proceed.

    • Solution: Monitor the formation of the hydrazone intermediate via Thin Layer Chromatography (TLC) or LC-MS before initiating the cyclization step. Ensure your hydrazine source (typically hydrazine hydrate) is fresh; it can degrade over time. The reaction is often run in a protic solvent like ethanol or methanol to facilitate the condensation.[1][2]

  • Ineffective Cyclization Conditions: The acid-catalyzed cyclization and dehydration to form the indazole ring is the most critical and sensitive step.

    • Solution: The choice and concentration of the acid catalyst are paramount. While strong mineral acids like HCl or H₂SO₄ are used, they can also promote side reactions if conditions are too harsh.[3] Consider using a milder acid catalyst like acetic acid or p-toluenesulfonic acid.[3] Temperature control is crucial; run optimization experiments at different temperatures (e.g., from room temperature to reflux) to find the sweet spot between reaction rate and by-product formation.

  • Product Degradation: The target molecule can be unstable under excessively harsh acidic or high-temperature conditions, leading to decomposition or polymerization.[4]

    • Solution: Once the reaction is complete (as determined by TLC/LC-MS), work up the reaction promptly. Neutralize the excess acid carefully during the extraction process. Avoid prolonged heating.

  • Issues with the Hydrochloride Salt Formation/Isolation: The final step of precipitating the hydrochloride salt can be inefficient.

    • Solution: Ensure the freebase is fully dissolved in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) before adding the HCl solution (e.g., HCl in ether or isopropanol). The solution should be cooled to maximize precipitation. If the product is "oiling out" instead of crystallizing, try scratching the inside of the flask with a glass rod or adding a seed crystal.

Question 2: My analytical data (TLC, LC-MS) shows multiple products. How do I identify the main by-products and remove them?

Answer:

The presence of multiple products is the most frequent challenge in this synthesis. The primary culprits are typically regioisomers and incompletely reacted intermediates.

dot

Caption: Potential pathways for by-product formation during synthesis.

Common By-products and Their Identification:

The most common by-product is the isomeric 2H-indazole. During cyclization, the nitrogen can attack from two different positions, leading to a mixture of regioisomers.[5]

By-product NameStructure (General)Identification & DifferentiationRemoval Strategy
Unreacted Hydrazone R=N-NH₂Appears as a distinct spot on TLC, often with different polarity. Mass spectrometry will show the mass of the intermediate, not the cyclized product.Standard silica gel column chromatography.
2H-Indazole Isomer N-N bond within the five-membered ring is arranged differently.Can be very difficult to separate by TLC. ¹³C NMR is highly effective; the chemical shifts of the pyrazole ring carbons differ significantly. For example, in related structures, the C3 carbon signal for 1H tautomers appears further downfield (132-133 ppm) compared to 2H tautomers (123-124 ppm).[1]Careful flash column chromatography on silica gel, sometimes requiring multiple passes or specialized solvent systems (e.g., gradients of ethyl acetate in hexanes with a small percentage of triethylamine).
Aromatized Indazole The cyclohexene ring is fully oxidized to a benzene ring.Mass will be 4 Da less than the target product. ¹H NMR will show aromatic protons instead of aliphatic protons of the cyclohexane ring.Typically more polar than the target compound and can be separated by column chromatography.
Dimerization/Polymerization High molecular weight species.Appears as baseline material on TLC or as high mass signals in MS. Often insoluble.Filtration if insoluble. Can be removed during chromatography as they often stick to the baseline.

Purification Protocol: A Step-by-Step Guide

  • Initial Work-up: After the reaction is complete, quench the reaction mixture, neutralize the acid, and perform a liquid-liquid extraction (e.g., with ethyl acetate or dichloromethane).

  • Crude Product Analysis: Run a TLC and an LC-MS of the crude organic extract to identify the number of components and their relative ratios.

  • Flash Column Chromatography: Purify the crude freebase using silica gel chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes or dichloromethane/methanol. The addition of 1% triethylamine to the eluent can improve peak shape and reduce tailing for these basic compounds.

  • Isomer Separation: The 1H and 2H isomers often have very similar Rf values. A slow, shallow gradient is required for effective separation. Collect fractions and analyze them by TLC to pool the pure fractions of the desired 1H-isomer.

  • Conversion to Hydrochloride Salt: Dissolve the purified freebase in a minimal amount of a suitable solvent (like anhydrous diethyl ether or isopropanol). Add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Isolation and Drying: Collect the resulting precipitate by vacuum filtration, wash with cold anhydrous ether, and dry under vacuum to yield the final 4,5,6,7-Tetrahydro-1H-indazole hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for this reaction?

This synthesis is a variation of the well-established Fischer indole synthesis.[3][6][7] It proceeds via two key stages:

  • Hydrazone Formation: A nucleophilic addition-elimination reaction where the hydrazine attacks the carbonyl group of the 2-functionalized cyclohexanone, eliminating water to form a hydrazone intermediate.

  • Electrocyclic Ring Closure: Under acidic conditions, the hydrazone tautomerizes to an ene-hydrazine. This intermediate then undergoes a[4][4]-sigmatropic rearrangement followed by elimination of ammonia (or water, depending on the exact starting material) and subsequent tautomerization to form the stable, aromatic-like indazole ring system.[3]

Q2: Why is the hydrochloride salt form preferred for the final product?

The freebase form of 4,5,6,7-Tetrahydro-1H-indazole is often an oil or a low-melting solid, which can be difficult to handle, purify, and store. Converting it to the hydrochloride salt offers several advantages:

  • Increased Stability: Salts are generally more stable to air and moisture than their freebase counterparts.

  • Improved Handling: They are typically crystalline, free-flowing solids, which are easier to weigh and handle accurately.

  • Enhanced Purity: The process of crystallization during salt formation is an effective final purification step, often removing trace impurities that co-eluted during chromatography.

Q3: Can this synthesis be scaled up? What are the main considerations?

Yes, but with careful consideration of the following:

  • Thermal Management: The cyclization step can be exothermic. On a larger scale, proper temperature control using a reactor with a cooling jacket is essential to prevent runaway reactions and minimize by-product formation.

  • Reagent Addition: Slow, controlled addition of the acid catalyst is critical to manage the reaction rate and heat output.

  • Work-up and Extraction: Handling large volumes of solvents during extraction requires appropriate equipment. Phase separation can sometimes be slow, and the use of brine washes can help break up emulsions.

  • Purification: Large-scale chromatography can be resource-intensive. Developing a robust crystallization procedure for either the freebase or the final salt is highly desirable for industrial-scale production.

Q4: My NMR spectrum looks clean, but the melting point of my hydrochloride salt is broad or lower than the literature value. What does this indicate?

This almost always indicates the presence of impurities, even if they are not obvious in a standard ¹H NMR spectrum.

  • Isomeric Impurity: The most likely culprit is contamination with the 2H-regioisomer. Its protons may overlap with the signals of your desired 1H-isomer, making it difficult to detect without careful integration or 2D NMR techniques. Isomeric impurities can disrupt the crystal lattice, leading to a lower and broader melting point.

  • Residual Solvent: Incomplete drying can leave solvent (e.g., ether, ethyl acetate, water) trapped in the crystal structure. This is usually visible in the ¹H NMR spectrum but can be missed.

  • Inorganic Salts: Salts formed during the neutralization/work-up (e.g., NaCl) if the organic phase was not washed properly.

dot

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impure Product) Check_Reaction Analyze Reaction Mixture (TLC, LC-MS) Start->Check_Reaction Check_SM Verify Starting Material Purity & Integrity Start->Check_SM Analyze_Crude Analyze Crude Product (NMR, MS) Start->Analyze_Crude Incomplete Reaction Incomplete? Check_Reaction->Incomplete Byproducts By-products Present? Analyze_Crude->Byproducts Incomplete->Byproducts No Optimize_Cond Optimize Conditions: - Temperature - Reaction Time - Catalyst Incomplete->Optimize_Cond Yes Purify Purification Strategy: - Column Chromatography - Recrystallization - Acid/Base Extraction Byproducts->Purify Yes Characterize Characterize Pure Fractions Confirm Structure Byproducts->Characterize No (Clean) Optimize_Cond->Check_Reaction Purify->Characterize Success Problem Solved Characterize->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.
  • ArODES - HES-SO. (2025). Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. European Journal of Organic Chemistry. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

  • PubMed. (n.d.). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). The Fischer Indole Synthesis. Retrieved from [Link]

  • GSRS. (n.d.). 4,5,6,7-TETRAHYDRO-1H-INDAZOLE. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Synthesis and chemical reactivity of 1H-indazoles. Retrieved from [Link]

  • PubChemLite. (n.d.). 4,5,6,7-tetrahydro-1h-indazole-3-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • National Institutes of Health (NIH). (n.d.). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. Retrieved from [Link]

  • ResearchGate. (2011). An Improved Preparation of 4-Chloro-1H-indazole (V). Retrieved from [Link]

  • OUCI. (n.d.). Synthesis of 1H-indazole: a combination of experimental and theoretical studies. Retrieved from [Link]

  • ResearchGate. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

Sources

Safe handling and storage procedures for 4,5,6,7-Tetrahydro-1H-indazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,5,6,7-Tetrahydro-1H-indazole hydrochloride

A Guide for Researchers and Drug Development Professionals

Introduction: 4,5,6,7-Tetrahydro-1H-indazole hydrochloride (CAS No. 18161-11-0) is a heterocyclic building block frequently utilized in medicinal chemistry and drug discovery. Its scaffold is a key component in the synthesis of various biologically active molecules, including anti-inflammatory agents and selective sigma-2 receptor ligands.[1][2] Given its reactivity and specific handling requirements, this guide serves as a centralized technical resource for researchers. It provides clear, actionable answers to common questions regarding its safe handling, storage, and use in experimental settings, ensuring both user safety and experimental integrity.

Section 1: Core Safety & Hazard Information

This section addresses the fundamental safety profile of the compound. Understanding these hazards is the first step in establishing a safe experimental environment.

Q1: What are the primary hazards associated with 4,5,6,7-Tetrahydro-1H-indazole hydrochloride?

The primary hazards are based on the Globally Harmonized System (GHS) classifications for the parent compound, 4,5,6,7-Tetrahydro-1H-indazole. As a hydrochloride salt, it should be handled with the same, if not greater, caution. The compound is an irritant to the skin, eyes, and respiratory system.[3][4][5]

Table 1: GHS Hazard Summary | Hazard Class | GHS Classification | Signal Word | Hazard Statement | Pictogram | | :--- | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[3][4][5] |


|
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation[3][4][5] |

|
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[3][4][5] |

|

Causality: The indazole moiety, a bicyclic aromatic heterocycle, and its reactive sites can interact with biological macromolecules, leading to irritation upon contact. The fine, powdered nature of the solid hydrochloride salt increases the risk of aerosolization, making respiratory irritation a key concern during handling.

Section 2: Handling Protocols & Personal Protective Equipment (PPE)

Proper handling is paramount. These Q&As provide step-by-step guidance for common laboratory manipulations.

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A multi-layered approach to PPE is required to prevent exposure.[6] The selection of PPE is not merely a checklist; it is a system designed to shield the user from the specific hazards of skin, eye, and respiratory irritation.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE Category Specification Rationale & Best Practices
Hand Protection Powder-free nitrile gloves conforming to ASTM D6978.[6] Nitrile provides good chemical resistance.[7] Always inspect gloves before use and use proper removal technique to avoid contaminating your skin.[8][9] Change gloves every 30-60 minutes or immediately if contact is known or suspected.[10]
Eye Protection Chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133).[5][11] Protects against dust particles and accidental splashes. A standard lab coat is insufficient for eye protection.
Body Protection A long-sleeved laboratory coat. Provides a barrier against incidental contact with the solid compound or solutions.

| Respiratory Protection | Use only in a certified chemical fume hood. If weighing outside a hood, a NIOSH-certified N95 respirator is recommended.[6] | The compound is a respiratory irritant.[3][5] Engineering controls (fume hood) are the primary line of defense. A respirator is a secondary measure if engineering controls are not feasible. |

Q3: What is the correct procedure for weighing and transferring the solid compound?

Handling the solid powder presents the highest risk of generating airborne dust. This protocol is designed to mitigate that risk through containment and careful technique.

Safe_Weighing_Workflow cluster_Prep Preparation cluster_Execution Execution cluster_Cleanup Cleanup A 1. Designate Workspace in Chemical Fume Hood B 2. Don Full PPE (Gloves, Goggles, Lab Coat) A->B C 3. Prepare Equipment (Spatula, Weigh Paper, Beaker) B->C D 4. Place Weigh Paper on Balance and Tare C->D E 5. Slowly Transfer Solid Using a Clean Spatula D->E F 6. Record Weight and Carefully Transfer to Vessel E->F G 7. Clean Spatula and Workspace Surface F->G H 8. Dispose of Weigh Paper in Chemical Waste G->H I 9. Remove PPE and Wash Hands Thoroughly H->I

Caption: Workflow for Safely Weighing and Transferring Solid Compound.

Section 3: Storage, Stability, and Incompatibilities

The long-term integrity of your compound depends on correct storage. Improper storage can lead to degradation, impacting experimental reproducibility.

Q4: What are the ideal storage conditions for 4,5,6,7-Tetrahydro-1H-indazole hydrochloride?

Proper storage is critical for maintaining the compound's purity and stability. The hydrochloride salt is hygroscopic and should be protected from moisture.

Table 3: Storage Condition Summary

Parameter Recommendation Rationale
Temperature Room Temperature.[12] While some derivatives are stored at 4°C, the hydrochloride salt is stable at ambient temperature.[12][13]
Atmosphere Store in a dry, well-ventilated place.[5][8][11] Keep container tightly sealed.[5][8] The compound is sensitive to moisture. A desiccator can be used for long-term storage to prevent hydrolysis and clumping.
Light Protect from light.[13] Indazole scaffolds can be light-sensitive. Storing in an amber vial inside a cabinet minimizes exposure.

| Security | Store locked up or in an area accessible only to qualified personnel.[5][8] | This is a standard practice for all laboratory chemicals to prevent unauthorized access. |

Q5: What substances are incompatible with this compound?

Avoid contact with strong oxidizing agents.[9][11]

Causality: The indazole ring system can be susceptible to oxidation, which could lead to ring-opening or other unwanted side reactions. Contact with strong oxidizers could also create a potentially exothermic and hazardous reaction.

Section 4: Emergency Procedures & Experimental Troubleshooting

This section provides guidance for responding to accidental exposures and for resolving common issues encountered during experimentation.

Q6: What should I do in case of a spill?

Act quickly and methodically. Do not panic. The goal is to contain, clean, and decontaminate without creating a secondary hazard (e.g., airborne dust).

Spill_Cleanup_Procedure A Spill Occurs B 1. Alert Others & Secure Area (Restrict Access) A->B C 2. Don Additional PPE (e.g., second pair of gloves) B->C D 3. Cover Spill with Inert Absorbent Material (e.g., sand, vermiculite) C->D E 4. Carefully Sweep/Scoop Mixture into a Labeled Waste Container D->E F 5. Decontaminate Area with Soap and Water E->F G 6. Dispose of All Waste as Hazardous Chemical Waste F->G H 7. Report Incident to Lab Supervisor/EH&S G->H

Caption: Spill Cleanup Procedure Flowchart.

Q7: What are the specific first aid measures for exposure?

Immediate and appropriate action can significantly reduce the severity of an exposure.

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek immediate medical attention or call a poison center.[5][8]

  • If on Skin: Immediately wash the affected area with plenty of soap and water.[5][8] Remove contaminated clothing.[5] If skin irritation develops or persists, get medical advice.[5][8]

  • If in Eyes: Rinse cautiously with water for at least 15 minutes.[5][8] Remove contact lenses if present and easy to do so. Continue rinsing.[5][8] If eye irritation persists, seek immediate medical attention from a specialist.[8]

  • If Swallowed: Rinse mouth with water. Immediately call a POISON CENTER or doctor.[8][9] Do not induce vomiting.

Q8: My compound won't fully dissolve. What should I do?

Solubility issues are a common experimental hurdle. The hydrochloride salt form dictates the ideal solvent choice.

Causality: As a salt, 4,5,6,7-Tetrahydro-1H-indazole hydrochloride is significantly more polar than its free base. It will exhibit higher solubility in polar protic solvents (like water, methanol, ethanol) and lower solubility in nonpolar aprotic solvents (like hexanes, toluene) or even moderately polar aprotic solvents (like dichloromethane, ethyl acetate).

Solubility_Troubleshooting start Compound Insoluble? solvent Is the solvent polar (e.g., H2O, MeOH, DMSO)? start->solvent sonicate Have you tried gentle warming or sonication? solvent->sonicate Yes no_node1 Switch to a more polar solvent. This is a hydrochloride salt. solvent->no_node1 No ph Can the reaction tolerate a pH adjustment? sonicate->ph Yes no_node2 Apply gentle heat (<50°C) or use an ultrasonic bath to increase dissolution rate. sonicate->no_node2 No yes_node1 Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to form the free base, which may be more soluble in organic solvents. ph->yes_node1 Yes no_node3 Continue with suspension or find an alternative solvent system that is compatible with the reaction. ph->no_node3 No yes_node yes_node no_node no_node

Caption: Decision Tree for Troubleshooting Solubility Issues.

Section 5: Waste Disposal

Q9: How do I properly dispose of waste containing this compound?

All waste, including contaminated consumables (gloves, weigh paper) and excess material, must be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed.

  • Containerization: Collect waste in a clearly labeled, sealed container. The label should include the full chemical name: "4,5,6,7-Tetrahydro-1H-indazole hydrochloride" and appropriate hazard warnings.

  • Disposal: Dispose of the waste through your institution's Environmental Health & Safety (EH&S) office.[14] Follow all local, state, and federal regulations.[5][8] Never dispose of this chemical down the drain.[8]

References

  • PubChem. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317. [Link]

  • Chemical Label. 4,5,6,7-tetrahydro-1H-indazole. [Link]

  • Canadian Journal of Hospital Pharmacy. Safe handling of hazardous drugs. [Link]

  • Journal of Medicinal Chemistry. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. [Link]

  • Pharmacy Purchasing & Products. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • GSRS. 4,5,6,7-TETRAHYDRO-1H-INDAZOLE. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • ResearchGate. Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives | Request PDF. [Link]

  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]

  • ChemSynthesis. 4,5,6,7-tetrahydro-1H-indazole. [Link]

  • Reed College. Hazardous Laboratory Chemicals Disposal Guide. [Link]

  • Molecules. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • Bioorganic & Medicinal Chemistry Letters. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. [Link]

  • Chemcasts. 4,5,6,7-Tetrahydro-1H-indazole (CAS 2305-79-5) – Thermophysical Properties. [Link]

  • Chemcasts. 4,5,6,7-Tetrahydro-1H-indazole Properties vs Pressure | Density, Cp, Viscosity. [Link]

  • Bioorganic Chemistry. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. [Link]

  • OUHSC.edu. EHSO Manual 2023-2024 - Hazardous Waste. [Link]

Sources

Preventing degradation of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,5,6,7-Tetrahydro-1H-indazole hydrochloride

Welcome to the technical support guide for 4,5,6,7-Tetrahydro-1H-indazole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution-based experiments. Here, we address common challenges and provide validated protocols to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 4,5,6,7-Tetrahydro-1H-indazole hydrochloride in solution?

A1: The most significant stability concern is the oxidative dehydrogenation of the saturated tetrahydro- ring system.[1] This process, often catalyzed by atmospheric oxygen, light, or trace metal impurities, leads to the formation of the fully aromatic indazole analogue. This conversion fundamentally alters the molecule's structure, bioactivity, and physicochemical properties. The main chemical reactions that impact drug stability are oxidation and hydrolysis.[2] Oxidation can be triggered by light, heat, or certain trace metals.[2]

Q2: My clear, colorless solution of the compound has turned yellow or brown. What does this indicate?

A2: A color change is a strong visual indicator of chemical degradation. The formation of the aromatic indazole species and subsequent oxidative polymerization byproducts can impart a yellow-to-brown hue. In the Maillard reaction, for instance, the degradation of sugars and amino acids leads to yellow compounds, which eventually develop into brown pigments.[3] If you observe this, it is critical to verify the solution's integrity using an analytical technique like HPLC before proceeding with your experiment.

Q3: Which solvents are recommended for preparing stock solutions?

A3: For maximal stability, we recommend using high-purity, anhydrous, and degassed solvents.

  • Aprotic Solvents: Anhydrous DMSO or DMF are preferred for long-term storage as they are less likely to participate in degradation reactions.

  • Aqueous Solutions: If an aqueous solution is necessary, use a buffered system. Since the compound is a hydrochloride salt, it is most stable under acidic conditions (pH 3-5).[4] Using deoxygenated, ultrapure water is crucial. Avoid alkaline conditions, as this will neutralize the hydrochloride salt to the free base, which is often less stable and more prone to oxidation.

Q4: How should I store my stock solutions?

A4: Proper storage is paramount for preventing degradation. Adhere to the following guidelines, summarized in the table below.

ParameterRecommendationRationale
Temperature -20°C or -80°CLow temperatures significantly slow the rate of chemical degradation.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Purging the vial headspace with an inert gas displaces oxygen, a key reactant in oxidative degradation.[2][5]
Light Amber Glass VialsProtects the solution from light-induced (photochemical) oxidation.[1][2]
pH (Aqueous) pH 3-5 Buffer (e.g., Citrate)Maintains the protonated, more stable form of the molecule and minimizes base-catalyzed degradation.[4]
Container Tightly Sealed Glass VialsPrevents solvent evaporation and exposure to atmospheric contaminants.

Troubleshooting Guide

This section addresses specific experimental issues with a logical workflow to identify and resolve the problem.

Problem: I'm observing a new, unexpected peak in my HPLC or LC-MS analysis that grows over time.

// Node Definitions problem [label="Problem:\nUnexpected Peak in HPLC/LC-MS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_mass [label="Step 1: Mass Analysis\nDoes the new peak's mass\ncorrespond to the aromatic\nindazole product (M-4)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause_oxidation [label="Diagnosis:\nOxidative Dehydrogenation\nis Occurring", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; check_storage [label="Step 2: Review Storage\nWas the solution stored\nunder inert gas, protected\nfrom light, and at ≤ -20°C?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; remedy_storage [label="Solution A:\nRe-prepare solution using Protocol 1.\nImplement stringent storage\n(inert gas, amber vials, low temp).", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_solvent [label="Step 3: Review Solvent Prep\nWas the solvent anhydrous\nand deoxygenated prior to use?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; remedy_solvent [label="Solution B:\nUse fresh, sealed anhydrous solvent.\nDegas thoroughly with Ar/N2\nfor 15-20 min before use.", fillcolor="#34A853", fontcolor="#FFFFFF"]; other_cause [label="Diagnosis:\nOther degradation pathway\nor contamination possible.\nContact Technical Support.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges problem -> check_mass; check_mass -> cause_oxidation [label=" Yes"]; check_mass -> other_cause [label="No "]; cause_oxidation -> check_storage; check_storage -> check_solvent [label=" Yes"]; check_storage -> remedy_storage [label="No "]; check_solvent -> remedy_storage [label=" Yes"]; check_solvent -> remedy_solvent [label="No "]; } } Caption: Troubleshooting workflow for unexpected analytical peaks.

Problem: My compound's biological activity or assay signal is decreasing with older solutions.

A1: Verify Compound Integrity Before troubleshooting the assay, you must first confirm the concentration and purity of your stock solution. A loss of activity is a classic symptom of compound degradation.

  • Action: Analyze an aliquot of the suspect stock solution alongside a freshly prepared standard using a validated stability-indicating method like RP-HPLC (see Protocol 2).

  • Interpretation: If the concentration of the parent compound is lower than expected and/or degradation products are present, the solution has degraded and must be discarded. Prepare a fresh stock following the stringent guidelines in Protocol 1.

A2: Evaluate Experimental Conditions If the stock solution is confirmed to be stable, the degradation may be occurring within your experimental system.

  • Action: Consider the components of your assay buffer and incubation conditions. Does the buffer have a pH > 7? Are there potential oxidizing agents or metal ions present? Are you incubating for long periods at elevated temperatures in the presence of oxygen?

  • Solution: If possible, adjust the assay buffer pH to be slightly acidic. Consider adding a small amount of an antioxidant (e.g., ascorbic acid) or a chelating agent (e.g., EDTA) to the buffer to mitigate oxidative effects during the experiment.

Validated Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol minimizes exposure to oxygen, light, and water to create a stable, long-term stock solution.

// Workflow p1 -> p2 -> p3 -> d1 -> d2 -> d3; } } Caption: Workflow for preparing a stable stock solution.

Protocol 2: Stability Monitoring by Reverse-Phase HPLC (RP-HPLC)

This method allows for the quantitative assessment of the parent compound and the detection of its primary degradant.

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Column Temperature: 40°C.

  • Gradient Elution:

    • A linear gradient is typically effective. A starting point is:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: Hold at 90% B

      • 17-18 min: 90% to 10% B

      • 18-25 min: Re-equilibrate at 10% B

  • Sample Preparation and Analysis:

    • Prepare a fresh "Time Zero" (T0) standard by dissolving the solid compound in the mobile phase or a suitable solvent.

    • Dilute the aged stock solution to the same concentration as the T0 standard.

    • Inject both samples. The primary oxidative degradant (aromatized indazole) is more non-polar and will have a longer retention time than the parent 4,5,6,7-Tetrahydro-1H-indazole.

  • Data Interpretation:

    • Calculate the percent purity of the aged sample by comparing the peak area of the parent compound to the total peak area of all related species.

    • % Purity = (Area_Parent / (Area_Parent + Area_Degradants)) * 100

    • A significant decrease in purity (>5%) indicates meaningful degradation, and the solution should not be used for quantitative experiments. Many analytical methods exist for determining Ornidazole in bulk powder and pharmaceutical formulations.[6]

References

  • Royal Society of Chemistry. (n.d.). Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. Catalysis Science & Technology. Retrieved from [Link]

  • Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 3915-3934. Retrieved from [Link]

  • Lee, R., & Coote, M. L. (2016). Mechanistic insights into ozone-initiated oxidative degradation of saturated hydrocarbons and polymers. Physical Chemistry Chemical Physics, 18(36), 24663-24671. Retrieved from [Link]

  • Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. ResearchGate. Retrieved from [Link]

  • Walsh Medical Media. (2012). Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. Retrieved from [Link]

  • Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. PubMed. Retrieved from [Link]

  • Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. SciLifeLab Publications. Retrieved from [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. Retrieved from [Link]

  • Grant, D. J., & Mehdizadeh, M. (1984). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed. Retrieved from [Link]

  • Snape, T. J., Astles, A. M., & Davies, J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]

  • Ovid. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]

  • Claramunt, R. M., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 16(12), 10427-10443. Retrieved from [Link]

  • Len, C., & Olszewska, T. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 27(21), 7244. Retrieved from [Link]

  • Basavaiah, K., & Somashekar, B. C. (2007). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. Bulletin of the Korean Chemical Society, 28(11), 2026-2030. Retrieved from [Link]

  • Wang, Y., et al. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Toxics, 12(5), 329. Retrieved from [Link]

  • Watson, A. J. B., & Williams, J. M. J. (2010). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis, 1(1), 1-1. Retrieved from [Link]

  • Cirrincione, G., et al. (2021). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Catalysts, 11(4), 429. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Retrieved from [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved from [Link]

  • El-Sayed, M. A.-A. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Pharmaceuticals, 15(7), 859. Retrieved from [Link]

  • Pharmaceutical Technology. (2008). Salt Selection in Drug Development. Retrieved from [Link]

  • Khieokham, C., et al. (2024). Ozonized Water-Mediated Maillard Reaction of Fructose-Glycine: Characterization and Antioxidant Properties. Foods, 13(15), 2293. Retrieved from [Link]

  • Scientist Live. (2017). Safe evaporation of solutions containing hydrochloric acid. Retrieved from [Link]

  • Fiveable. (n.d.). Oxidative degradation. Polymer Chemistry Class Notes. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4,5,6,7-Tetrahydro-1H-indazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the yield and purity of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, we address common challenges encountered during its synthesis, offering troubleshooting advice and in-depth answers to frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to navigate the complexities of this synthetic procedure and achieve optimal results.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of 4,5,6,7-Tetrahydro-1H-indazole, typically prepared via the condensation of a reactive cyclohexanone derivative with hydrazine, is a robust reaction. However, several factors can influence the yield and purity of the final hydrochloride salt. This section provides a systematic approach to troubleshooting common experimental hurdles.

Problem Potential Causes Recommended Solutions & Explanations
Low or No Product Formation 1. Poor quality of starting materials: 2-hydroxymethylenecyclohexanone can be unstable. Hydrazine hydrate can degrade. 2. Incorrect reaction temperature: The condensation and cyclization steps are temperature-sensitive. 3. Ineffective pH control: The reaction is often acid-catalyzed.[1][2][3]1. Verify Starting Material Integrity: Use freshly prepared or purified 2-hydroxymethylenecyclohexanone. Ensure the hydrazine hydrate is of high purity and has been stored properly. 2. Optimize Reaction Temperature: For the initial condensation, a moderate temperature is often sufficient. Refluxing in a suitable solvent like ethanol is common for the cyclization step.[4] Stepwise temperature control can be beneficial. 3. Catalyst Optimization: Introduce a catalytic amount of a protic acid (e.g., acetic acid or HCl) to facilitate the reaction.[1] The acidic medium promotes the formation of the indazole ring.[1]
Formation of Significant Byproducts 1. Hydrazone formation: Incomplete cyclization can lead to the formation of a stable hydrazone intermediate.[1] 2. Dimerization or polymerization: Side reactions can occur, especially at elevated temperatures.[1] 3. Formation of 2H-indazole isomer: While the 1H-tautomer is generally more stable, reaction conditions can influence the isomeric ratio.[5]1. Ensure Complete Cyclization: Prolong the reaction time or slightly increase the temperature during the cyclization step. The use of a higher-boiling point solvent like n-butanol can sometimes be advantageous.[6] 2. Control Reaction Temperature and Concentration: Avoid excessive heat. Running the reaction at a more dilute concentration can sometimes minimize intermolecular side reactions. 3. Isomer Separation: Careful purification by column chromatography or recrystallization may be necessary to separate the desired 1H-isomer from the 2H-isomer. Spectroscopic methods like 13C NMR can help in distinguishing the tautomers.[5]
Difficulties in Product Isolation and Purification 1. Product is an oil or difficult to crystallize: The free base of 4,5,6,7-tetrahydro-1H-indazole can be an oil or a low-melting solid.[7] 2. Incomplete conversion to the hydrochloride salt: Insufficient or improper addition of HCl. 3. Contamination with starting materials or byproducts: Inefficient work-up or purification procedures.1. Convert to Hydrochloride Salt: The hydrochloride salt is typically a stable, crystalline solid that is easier to handle and purify.[8] 2. Controlled Acidification: Dissolve the crude free base in a suitable solvent (e.g., isopropanol, diethyl ether) and bubble dry HCl gas through the solution or add a solution of HCl in an organic solvent dropwise until precipitation is complete. Monitor the pH. 3. Recrystallization: Recrystallize the hydrochloride salt from a suitable solvent system (e.g., ethanol/ether, methanol/isopropanol) to remove impurities.

Experimental Workflow: A Step-by-Step Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride, incorporating best practices for yield enhancement.

Synthesis_Workflow cluster_0 Step 1: Preparation of 2-Hydroxymethylenecyclohexanone cluster_1 Step 2: Synthesis of 4,5,6,7-Tetrahydro-1H-indazole cluster_2 Step 3: Formation of Hydrochloride Salt A Cyclohexanone + Ethyl Formate B Sodium Methoxide in Ether A->B Base-catalyzed condensation C Reaction at 0-5 °C B->C D Acidic Work-up (e.g., dilute HCl) C->D E Extraction and Purification D->E F 2-Hydroxymethylenecyclohexanone E->F Intermediate G Hydrazine Hydrate in Ethanol F->G Condensation H Acid Catalyst (e.g., Acetic Acid) G->H I Reflux H->I Cyclization J Removal of Solvent I->J K Crude Tetrahydroindazole J->K Crude Product L Dissolve in Isopropanol/Ether K->L M Add HCl in Isopropanol L->M Salt Formation N Precipitation M->N O Filtration and Drying N->O

Caption: A generalized workflow for the three-stage synthesis of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the reaction between 2-hydroxymethylenecyclohexanone and hydrazine?

A1: The acid catalyst plays a crucial role in facilitating the cyclization step.[1][2][3] The reaction proceeds through the initial formation of a hydrazone intermediate. The acid protonates the carbonyl group (or its enol form), making it more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine moiety. This intramolecular cyclization, followed by dehydration, leads to the formation of the stable aromatic indazole ring. While the reaction can proceed without a catalyst, it is often slower and may result in lower yields due to the prevalence of side reactions.[1]

Q2: I am observing a significant amount of an oily byproduct along with my solid product. What could it be and how can I minimize its formation?

A2: The oily byproduct is likely the uncyclized hydrazone intermediate or the free base form of the desired product, which can be an oil or a low-melting solid.[1][7] To minimize the formation of the hydrazone intermediate, ensure that the cyclization conditions are optimal. This can be achieved by:

  • Increasing the reaction time or temperature: Refluxing for an adequate period is essential for the cyclization to go to completion.

  • Using a suitable solvent: Solvents like ethanol or n-butanol are commonly used.[6] The choice of solvent can influence the reaction rate and selectivity.

  • Ensuring the presence of an effective catalyst: As mentioned, an acid catalyst promotes cyclization.

If the oily substance is the free base of your product, converting it to the hydrochloride salt will facilitate its isolation as a crystalline solid.

Q3: My final product yield is consistently low. What are the most critical parameters to investigate for optimization?

A3: Several factors can contribute to low yields. A systematic approach to optimization should include:

  • Purity of Reactants: The stability of 2-hydroxymethylenecyclohexanone is a key factor. It is often prepared fresh for the reaction. The quality of hydrazine hydrate is also important.

  • Stoichiometry: While a slight excess of hydrazine is sometimes used to drive the reaction to completion, a large excess can lead to the formation of byproducts.

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent and catalyst are all critical.[2][3][9] A design of experiments (DoE) approach can be beneficial in systematically exploring the effects of these variables.

  • Work-up and Purification: Inefficient extraction or losses during recrystallization can significantly impact the final yield. Ensure the pH is appropriately adjusted during the work-up to minimize the product's solubility in the aqueous phase.

Q4: Can microwave-assisted synthesis be used for this reaction, and what are the potential benefits?

A4: Yes, microwave-assisted synthesis is a viable and often advantageous method for preparing indazole derivatives.[3][10] The primary benefits include:

  • Drastically reduced reaction times: Reactions that may take hours under conventional heating can often be completed in minutes in a microwave reactor.[10]

  • Improved yields: The rapid and uniform heating provided by microwaves can lead to higher product yields and fewer side reactions.[10]

  • Enhanced reaction control: Modern microwave reactors allow for precise control over temperature and pressure.

When adapting a conventional method to a microwave-assisted one, it is important to start with small-scale experiments to determine the optimal temperature and time parameters.

Q5: How can I confirm the structure and purity of my synthesized 4,5,6,7-Tetrahydro-1H-indazole hydrochloride?

A5: A combination of spectroscopic and analytical techniques should be employed for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure. The signals in the aromatic region will confirm the formation of the indazole ring, while the aliphatic signals will correspond to the tetrahydro-fused ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This can be used to identify key functional groups.

  • Melting Point: A sharp melting point is a good indicator of purity. The melting point of 4,5,6,7-tetrahydro-1H-indazole is reported to be in the range of 80-84 °C.[7]

  • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques are crucial for assessing the purity of the compound and for monitoring the progress of the reaction.

Reaction Mechanism: Formation of the Tetrahydroindazole Ring

The formation of the 4,5,6,7-tetrahydro-1H-indazole ring from 2-hydroxymethylenecyclohexanone and hydrazine is a classic example of a condensation-cyclization reaction. The mechanism can be visualized as follows:

Reaction_Mechanism A 2-Hydroxymethylenecyclohexanone C Hydrazone Intermediate A->C + Hydrazine - H2O B Hydrazine D Protonation C->D + H+ E Intramolecular Cyclization D->E Nucleophilic Attack F Dehydration E->F - H+ G 4,5,6,7-Tetrahydro-1H-indazole F->G - H2O

Caption: A simplified representation of the reaction mechanism for the formation of 4,5,6,7-Tetrahydro-1H-indazole.

References

  • Lokhande, J. R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Abignente, E., et al. (1981). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Il Farmaco; edizione scientifica.
  • Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis. Available at: [Link]

  • Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. ResearchGate. Available at: [Link]

  • Pingale, R., et al. (2025). Effect of catalyst on the synthesis of 1H-indazoles. ResearchGate. Available at: [Link]

  • Gaikwad, S. S., et al. (2022). Indazole From Natural Resources And Biological Activity.
  • ChemSynthesis. (2024). 4,5,6,7-tetrahydro-1H-indazole. Available at: [Link]

  • Gaikwad, S. S., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
  • Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Available at: [Link]

  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Available at: [Link]

  • PubChem. (n.d.). 4,5,6,7-Tetrahydro-5(1h)-indazolone. Available at: [Link]

  • Various Authors. (2025). Cyclohexenone and indazole derivatives as bioactive targets. ResearchGate. Available at: [Link]

  • Chemcasts. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole (CAS 2305-79-5) – Thermophysical Properties. Available at: [Link]

  • Google Patents. (2017). WO2017186693A1 - Synthesis of indazoles.
  • GSRS. (n.d.). 4,5,6,7-TETRAHYDRO-1H-INDAZOLE. Available at: [Link]

  • Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.
  • Various Authors. (2025). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ResearchGate. Available at: [Link]

  • Kim, J., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)
  • Meng, G., et al. (2011). An Improved Preparation of 4-Chloro-1H-indazole. ResearchGate. Available at: [Link]

  • Elguero, J., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules.
  • Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

Sources

Technical Support Center: Overcoming Challenges in the Purification of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Derivative Purification. Indazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] However, their unique electronic properties and potential for isomerism often present significant purification challenges.[3][4] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting strategies and standardized protocols to navigate these complexities effectively.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial challenges encountered during the purification of indazole derivatives.

Q1: Why is the purification of indazole derivatives notoriously difficult?

A1: The challenges stem from several intrinsic properties of the indazole scaffold:

  • Isomerism: Synthesis, particularly N-alkylation or N-acylation, often results in a mixture of N1 and N2 regioisomers.[5] These isomers frequently have very similar polarities, making them difficult to separate by standard chromatographic techniques.[3][6]

  • Tautomerism and Stability: Indazoles exist in tautomeric forms, with the 1H-indazole generally being the most thermodynamically stable.[7][8] However, purification conditions can sometimes promote interconversion or degradation. The 2H-indazole tautomer has a larger dipole moment, which can affect its interaction with polar stationary phases.[8]

  • Basicity: The pyrazole moiety imparts basic character. The basic nitrogen atoms can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing, poor resolution, and in some cases, irreversible adsorption.[9][10]

  • Solubility: Finding a suitable solvent for recrystallization can be challenging, as the derivatives may be sparingly soluble in common organic solvents or, conversely, too soluble to precipitate effectively.

Q2: My reaction is complete, but the TLC plate is a smear, or the spots are too close to resolve. What is my first diagnostic step?

A2: Before attempting any large-scale purification, a thorough analytical assessment is critical.

  • Optimize TLC Conditions: A single TLC solvent system is often insufficient. Test a range of mobile phases with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). Add a basic modifier, such as 0.5-1% triethylamine (TEA) or a few drops of ammonia in methanol, to your developing solvent.[11] This neutralizes the acidic sites on the silica plate and can dramatically improve spot shape and separation.[10]

  • Use LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool. It can confirm the presence of your desired product and reveal the number of isomers and impurities present, even if they co-elute on TLC.[12][13] This information is crucial for designing an effective purification strategy.

Q3: I have a mixture of N1 and N2 isomers. What is the best general approach to separate them?

A3: There is no single "best" method, as success depends on the specific substituents. However, a logical progression of techniques is recommended.

  • Column Chromatography: This is the most common first approach. Success often hinges on finding a solvent system that maximizes the small polarity difference between the isomers. Gradient elution is almost always necessary.[9] Sometimes, switching the stationary phase to neutral alumina or a bonded phase (like diol or cyano) can alter selectivity and achieve separation.[10]

  • Recrystallization: If chromatography fails or is not scalable, fractional recrystallization can be highly effective. This method exploits differences in the crystal lattice energies and solubilities of the isomers in a specific solvent or solvent mixture.[14] A patent by Wang et al. details several successful examples using mixed solvents like acetonitrile/water or acetone/water to isolate a single isomer with >99% purity.[14]

  • Preparative HPLC/SFC: For very challenging separations or when high purity is required for small amounts of material, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are powerful options.[13][15]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, cause-and-effect solutions to specific problems encountered during purification workflows.

2.1 Column Chromatography Issues

Problem: My N1 and N2 isomers are co-eluting or have very poor separation (ΔRf < 0.1).

  • Probable Cause 1: Insufficient Selectivity of the Mobile/Stationary Phase. The similar polarity of the isomers makes them behave almost identically on the column.

    • Solution A: Optimize the Mobile Phase. Experiment with different solvent systems. Sometimes, switching from an ethyl acetate-based system to a dichloromethane-based one can alter the specific interactions and improve separation.[9] Employ a very shallow gradient, increasing the polar solvent by 0.5-1% increments, to maximize resolution.

    • Solution B: Change the Stationary Phase. If silica gel fails, try neutral or basic alumina, which offers a different surface chemistry and can resolve basic compounds effectively.[10] For more complex cases, consider bonded-phase silica like diol, cyano (CN), or amino (NH2) columns, which provide different separation mechanisms.

    • Solution C: Temperature Modification. Running the column at a lower temperature can sometimes enhance the subtle intermolecular interaction differences between isomers and the stationary phase, improving separation.

  • Probable Cause 2: Poor Column Packing or Sample Loading. An improperly packed column or suboptimal sample loading technique can lead to band broadening, which ruins the separation of closely eluting compounds.

    • Solution: Use Dry Loading. Instead of loading your sample dissolved in a solvent (wet loading), pre-adsorb it onto a small amount of silica gel or Celite.[16] Evaporate the solvent to get a dry, free-flowing powder and carefully add this to the top of your column. This technique results in a much sharper starting band and significantly improves resolution.[9][16]

Problem: My indazole derivative is streaking or tailing severely on the silica gel column.

  • Probable Cause: Strong Acid-Base Interaction. The basic nitrogen atoms of the indazole ring are interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[10] This causes a portion of the molecules to "stick" and elute slowly, resulting in a tailed peak.

    • Solution A: Add a Basic Modifier. This is the most common and effective solution. Add a small amount (0.1-1%) of a volatile base like triethylamine (TEA) or pyridine to your eluent.[17] The modifier competes for the acidic sites on the silica, allowing your compound to travel down the column more uniformly.

    • Solution B: Use a Deactivated Stationary Phase. Switch to neutral alumina or commercially available deactivated silica gel. These have fewer acidic sites and are better suited for purifying basic compounds.[10][11]

Problem: My compound is not eluting from the column, or the recovery is extremely low.

  • Probable Cause 1: Irreversible Adsorption. The compound may be too basic or polar, causing it to bind irreversibly to the acidic silica gel.[18]

    • Solution: Test for Stability and Adsorption. Before running a column, spot your compound on a silica TLC plate and let it sit for 30-60 minutes. Then, elute the plate. If the spot doesn't move or a new baseline spot appears, it indicates decomposition or irreversible binding.[18] In this case, you must use a different stationary phase like alumina or consider reversed-phase chromatography.[11]

  • Probable Cause 2: Compound Decomposition. The acidic nature of silica gel can catalyze the degradation of sensitive indazole derivatives.

    • Solution A: Use Flash Chromatography. Minimize the time your compound spends on the column by using flash chromatography with positive pressure, ensuring a rapid elution.[16]

    • Solution B: Deactivate the Silica Gel. You can create a less acidic stationary phase by flushing the packed column with your mobile phase containing 1-2% triethylamine before loading your sample.[10]

Workflow Diagram: Troubleshooting Poor Column Chromatography

G start Start: Poor Separation or Tailing check_tailing Is there significant peak tailing? start->check_tailing add_modifier Add 0.5-1% Triethylamine to the mobile phase check_tailing->add_modifier Yes check_separation Are isomers co-eluting? check_tailing->check_separation No add_modifier->check_separation shallow_gradient Use a very shallow gradient (e.g., 10-25% B over 20 CV) check_separation->shallow_gradient Yes check_recovery Is recovery very low? check_separation->check_recovery No dry_load Use dry loading technique (adsorb sample onto silica) shallow_gradient->dry_load change_stationary Switch stationary phase (e.g., Alumina, C18, Diol) dry_load->change_stationary Still no separation end_success Purification Successful dry_load->end_success Separation achieved end_fail Consider Recrystallization or Prep-HPLC change_stationary->end_fail test_stability Test stability on TLC plate. Does it degrade or stick at baseline? check_recovery->test_stability Yes check_recovery->end_success No test_stability->change_stationary Yes test_stability->end_fail No, other issue G start Start: Crude Indazole Product analyze Analyze by TLC & LC-MS start->analyze is_solid Is the crude product a solid? analyze->is_solid is_separable Can isomers/impurities be separated by TLC? is_solid->is_separable No (or an oil) try_recryst Attempt Recrystallization is_solid->try_recryst Yes run_column Perform Column Chromatography is_separable->run_column Yes prep_hplc Consider Preparative HPLC/SFC is_separable->prep_hplc No (ΔRf is too small) try_recryst->run_column Failure (oils out, impure) is_pure Is product pure by NMR/LC-MS? try_recryst->is_pure Success run_column->is_pure Success run_column->prep_hplc Failure is_pure->run_column No end Pure Product is_pure->end Yes prep_hplc->end

Sources

Best practices for long-term storage of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,5,6,7-Tetrahydro-1H-indazole hydrochloride

This guide provides best practices, frequently asked questions, and troubleshooting advice for the long-term storage and handling of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride (CAS No. 18161-11-0). Ensuring the chemical integrity of this compound is paramount for reproducible and reliable experimental outcomes in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of solid 4,5,6,7-Tetrahydro-1H-indazole hydrochloride?

A1: For maximal stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] The ideal environment is a controlled atmosphere with low relative humidity, protected from light. Many suppliers recommend storage at 4°C for long-term viability.[3]

Q2: Is this compound sensitive to moisture?

A2: Yes. As a hydrochloride salt, it is potentially hygroscopic, meaning it can absorb moisture from the atmosphere.[4][5] Moisture absorption can lead to physical changes, such as clumping, and may initiate chemical degradation pathways like hydrolysis or disproportionation back to the less stable free base.[4][6] Therefore, storage in a desiccator or a dry box is highly recommended.

Q3: Does 4,5,6,7-Tetrahydro-1H-indazole hydrochloride require protection from light?

A3: Yes, it is best practice to protect the compound from light. Many complex organic molecules, particularly those with heterocyclic ring systems, are susceptible to photodegradation when exposed to UV or even ambient light over extended periods.[7] This can lead to the formation of impurities.[7] Using amber glass vials or storing containers in a dark cabinet or box is essential.[7][8]

Q4: What type of container is best for storing the solid powder?

A4: A well-sealed, airtight container is critical. An amber glass vial with a screw cap lined with an inert material (like PTFE) is an excellent choice. For highly sensitive applications or very long-term archival, flame-sealing the vial under an inert atmosphere (e.g., argon or nitrogen) provides the ultimate protection.

Q5: Should I store the compound in a refrigerator or freezer?

A5: Refrigeration (typically 2-8°C) is generally recommended and sufficient for long-term storage.[9] While freezing is possible, it is often unnecessary for the solid hydrochloride salt and can introduce risks. If a container is moved from a freezer to room temperature, condensation can form on the cold surfaces, introducing moisture when the container is opened. If you must freeze the compound, it is critical to allow the container to equilibrate to room temperature completely before opening.

Troubleshooting Guide

Q: My powder has become clumpy and difficult to weigh. What happened and is it still usable?

A:

  • Causality: This is a classic sign of moisture absorption due to the compound's hygroscopic nature.[4] The container was likely not sealed properly or was opened in a humid environment.

  • Solution: The compound's purity may be compromised. For non-critical applications, you can try drying the material under a high vacuum. However, for sensitive quantitative experiments, it is strongly recommended to use a fresh, unopened lot of the compound. The presence of water can significantly affect molar mass calculations and may have already initiated degradation.[10]

Q: I have observed a slight discoloration (e.g., yellowing) of the compound over time. What does this indicate?

A:

  • Causality: Discoloration often indicates chemical degradation. The most likely causes are exposure to light (photodegradation) or oxygen (oxidation).[7][10] These reactions can create chromophoric impurities, altering the appearance of the bulk material.

  • Solution: A change in color is a strong indicator that the compound's purity has been compromised. It should not be used for experiments where high purity is required. To prevent this, always store the compound in light-protecting containers and consider flushing the container with an inert gas like argon or nitrogen before sealing for long-term storage.

Q: The compound, which used to dissolve readily in my solvent system, is now showing poor solubility. Why?

A:

  • Causality: This could be a result of salt disproportionation.[6] In the presence of trace moisture, the hydrochloride salt can slowly convert back to its free base (4,5,6,7-Tetrahydro-1H-indazole). The free base form often has significantly lower solubility in aqueous or polar solvents compared to the hydrochloride salt.[5][11]

  • Solution: This is a sign of advanced degradation. The material should be discarded. To avoid this, strict moisture control during storage and handling is essential.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Solid Compound
  • Environment Preparation: Conduct all aliquoting and container preparation in an environment with controlled low humidity, such as a glove box or a room with a dehumidifier.

  • Container Selection: Use a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Aliquoting: If you receive a large batch, it is best practice to aliquot it into smaller, single-use quantities. This minimizes the exposure of the entire stock to the atmosphere with each use.

  • Inert Atmosphere (Optional but Recommended): For maximum stability, gently flush the headspace of the vial with a dry, inert gas (e.g., argon or nitrogen) for 15-30 seconds to displace air and moisture.

  • Sealing: Immediately and tightly seal the vial cap. For extra protection against moisture ingress, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, CAS number, date received, and aliquot date.

  • Storage: Place the sealed vial inside a secondary container (like a small box) and store it in a designated refrigerator at 2-8°C.

Protocol 2: Handling and Use of the Stored Compound
  • Equilibration: Remove the vial from the refrigerator. Crucially, allow the container to warm to ambient room temperature for at least 30-60 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.[12]

  • Weighing: Open the vial in a dry environment. Quickly weigh the desired amount of powder and transfer it to your reaction or solution vessel.

  • Resealing: If you are not using the entire aliquot, flush the vial headspace with inert gas again, reseal it tightly, wrap with Parafilm®, and return it to the refrigerator.

Data Presentation

ParameterRecommended ConditionRationale
Temperature 2–8°C (Refrigerated)Slows the rate of potential chemical degradation.[9]
Relative Humidity As low as possible (<30% RH)Prevents moisture absorption (hygroscopicity) and subsequent degradation.[4][9]
Atmosphere Inert Gas (Argon, Nitrogen)Displaces oxygen and moisture, preventing oxidative and hydrolytic degradation.
Light Protected from light (Dark)Prevents photodegradation from UV and visible light.[7]
Container Tightly-sealed amber glass vialProvides a physical barrier to moisture and air, and blocks light.[7]

Visualization: Storage and Handling Decision Workflow

This diagram illustrates the logical steps for ensuring the stability of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride from receipt to use.

G start Compound Received check_seal Inspect Original Seal Is it intact? start->check_seal contact_supplier Quarantine Lot Contact Supplier check_seal->contact_supplier No storage_decision Long-Term (>6 mo) or Short-Term Use? check_seal->storage_decision Yes aliquot Aliquot into smaller, single-use vials in a dry environment storage_decision->aliquot Long-Term store_bulk Store Bulk Container storage_decision->store_bulk Short-Term inert_gas Flush with Inert Gas (Ar or N2) aliquot->inert_gas store_bulk->inert_gas seal_and_store Seal Tightly (Parafilm recommended) Store at 2-8°C, Protected from Light inert_gas->seal_and_store end_storage Stored for Use seal_and_store->end_storage prepare_use Prepare for Use end_storage->prepare_use equilibrate Equilibrate to Room Temp BEFORE opening prepare_use->equilibrate weigh Weigh Quickly in Dry Environment equilibrate->weigh

Caption: Decision tree for proper storage and handling.

References

  • 4,5,6,7-tetrahydro-1H-indazole . PubChem, National Center for Biotechnology Information. [Link]

  • How to Store Reagents . Department of Chemistry, University of Rochester. [Link]

  • Ng, M. Y., & Gokhale, R. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals . Pharmaceuticals, 15(11), 1334. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds . Wipf Group, University of Pittsburgh. [Link]

  • Kumar, L., & Singh, S. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations . Molecules, 27(18), 5873. [Link]

  • Protection of Light Sensitive Products . Pharmaguideline. [Link]

  • Peltonen, L., & Laitinen, R. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical formulation . European Journal of Pharmaceutical Sciences, 162, 105829. [Link]

  • Various Authors. How to make a salt of a novel compound? . ResearchGate. [Link]

  • Different Drug Storage Conditions . Ipanda. [Link]

  • Gupta, P., & Garg, A. (2009). Salt Selection in Drug Development . Pharmaceutical Technology, 33(10). [Link]

  • Raju, G. K., & Taneja, R. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways . Pharmacology & Pharmacy, 7(4), 149-167. [Link]

Sources

Interpreting unexpected results in experiments with 4,5,6,7-Tetrahydro-1H-indazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5,6,7-Tetrahydro-1H-indazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results in their experiments with this compound. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and explanations.

Introduction

4,5,6,7-Tetrahydro-1H-indazole hydrochloride is a heterocyclic compound belonging to the indazole family.[1] Indazoles are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and kinase inhibitory properties.[2][3][4][5] The tetrahydro- derivative, in its hydrochloride salt form, offers distinct physicochemical properties that influence its behavior in experimental settings. Understanding these properties is crucial for interpreting results and troubleshooting unexpected outcomes.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Frequently Asked Questions (FAQs)

Q1: My 4,5,6,7-Tetrahydro-1H-indazole hydrochloride won't fully dissolve. What am I doing wrong?

A1: Solubility issues are a common challenge. Here's a systematic approach to troubleshooting:

  • Confirm the Solvent: While the hydrochloride salt form is designed to enhance aqueous solubility compared to the free base, its solubility is not unlimited.

    • Recommended Starting Points: Begin with polar protic solvents such as water, methanol, or ethanol. For cell culture experiments, initial stock solutions are often prepared in DMSO.

    • Causality: The hydrochloride salt readily dissociates in polar solvents, leading to the protonated, more soluble form of the indazole. In less polar organic solvents, the salt may not dissociate as effectively, leading to lower solubility.

  • Consider the pH: The pH of your aqueous solution can significantly impact the solubility of this compound.

    • Expert Insight: As a hydrochloride salt, the compound will generate a mildly acidic solution upon dissolution in water. In buffered solutions, its solubility will be highest at a pH below its pKa, where it exists predominantly in the protonated, charged form. As the pH approaches and surpasses the pKa of the indazole nitrogen, the compound will convert to the less soluble free base form, potentially leading to precipitation.

  • Gentle Heating and Sonication: To aid dissolution, gentle warming (e.g., to 37°C) and sonication can be effective. However, be cautious with prolonged heating, as it may lead to degradation (see Stability section).

Troubleshooting Protocol for Solubility Issues:

  • Start with a small amount of the compound in your chosen solvent.

  • Vortex or stir thoroughly.

  • If undissolved particles remain, try brief sonication in a water bath.

  • If still unsuccessful, gentle warming (not exceeding 40°C) can be attempted.

  • For aqueous solutions, consider adjusting the pH to a more acidic range if your experimental conditions permit.

Q2: I'm seeing unexpected peaks in my HPLC analysis. What could they be?

A2: The appearance of unexpected peaks in your chromatogram can stem from several sources. A logical, step-by-step investigation is key to identifying the cause.

  • Potential Sources of Extraneous Peaks:

    • Impurities in the Starting Material: Despite high purity specifications, trace impurities from the synthesis of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride may be present.[6]

    • Degradation Products: The compound may degrade under certain conditions (e.g., harsh pH, high temperature, exposure to light or oxidizing agents). Forced degradation studies are instrumental in identifying potential degradation products.[7][8][9][10][11]

    • Reaction Byproducts: If the compound is used in a chemical reaction, unexpected side reactions can generate byproducts.

    • System Contamination: Contamination from the HPLC system itself (e.g., from previous analyses, contaminated mobile phase) can introduce extraneous peaks.

Logical Flow for Troubleshooting Unexpected HPLC Peaks:

Caption: A logical workflow for troubleshooting unexpected peaks in HPLC analysis.

Q3: My biological assay is giving inconsistent or unexpected results. Could it be the compound?

A3: Inconsistent biological data can be frustrating. While many factors can contribute to this, here are some compound-specific considerations for 4,5,6,7-Tetrahydro-1H-indazole hydrochloride:

  • Stability in Assay Buffer: The stability of the compound in your specific assay buffer and under your experimental conditions (e.g., temperature, incubation time) is critical.

    • Expertise & Experience: Indazole derivatives can be susceptible to degradation in certain biological media, especially over long incubation periods or at physiological temperatures.[12] It is advisable to assess the stability of the compound under your specific assay conditions by incubating it for the duration of the experiment and then analyzing for degradation via HPLC.

  • Tautomerization: Indazoles can exist in different tautomeric forms (1H and 2H).[13] While the 1H tautomer is generally more stable, the equilibrium can be influenced by the solvent and substitution pattern. It's possible that a minor, but more active, tautomer is responsible for the observed biological effect, and the equilibrium could shift under different conditions, leading to variability.

  • Off-Target Effects: Indazole scaffolds are known to interact with a variety of biological targets, particularly protein kinases.[3] If you are investigating a specific target, it is crucial to consider the possibility of off-target effects that could be contributing to your observed phenotype. Reviewing literature on the selectivity profile of similar indazole derivatives can provide valuable insights.[14][15]

Section 2: Troubleshooting Guides

Guide 1: Analytical Chemistry

Issue: Inconsistent quantification or peak shape in HPLC.

Symptom Potential Cause Troubleshooting Steps & Rationale
Peak Tailing Secondary interactions with the stationary phase.1. Adjust Mobile Phase pH: The basic nitrogens in the indazole ring can interact with residual silanols on C18 columns. Lowering the pH (e.g., adding 0.1% formic or trifluoroacetic acid) will ensure the compound is fully protonated and reduce these interactions. 2. Use a High-Purity, End-Capped Column: These columns have fewer free silanols, minimizing secondary interactions.
Variable Retention Times Inconsistent mobile phase composition or temperature fluctuations.1. Premix Mobile Phase: If using a gradient, premixing the mobile phase can ensure consistent composition. 2. Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible retention times.
Ghost Peaks Contamination in the system or carryover from previous injections.1. Run Blank Gradients: This can help identify the source of contamination. 2. Implement a Needle Wash Step: A strong solvent wash for the autosampler needle can prevent carryover.

Issue: Unexpected molecular ion or fragmentation in Mass Spectrometry (MS).

Symptom Potential Cause Troubleshooting Steps & Rationale
M+H ion not observed In-source fragmentation.1. Use a Softer Ionization Technique: If using Electrospray Ionization (ESI), try reducing the fragmentor or cone voltage. Consider using Atmospheric Pressure Chemical Ionization (APCI) if ESI is too harsh.
Unexpected Fragments Presence of impurities or degradation products.1. Correlate with HPLC Data: Check if the unexpected MS signals correspond to the unexpected peaks in your HPLC chromatogram. 2. High-Resolution MS (HRMS): Obtain an accurate mass to determine the elemental composition of the unexpected ion, which can help in identifying its structure.
Guide 2: Biological Assays

Issue: Low or no activity in a cell-based assay.

Symptom Potential Cause Troubleshooting Steps & Rationale
Compound appears inactive Poor cell permeability.1. Assess Physicochemical Properties: While the hydrochloride salt aids solubility, the free base form is typically more membrane-permeable. The equilibrium between these forms at physiological pH (around 7.4) will influence cell uptake. 2. Use Permeabilization Agents (for specific assays): For target engagement studies where cell viability is not the primary readout, selective membrane permeabilization can be considered, though this is not suitable for all assay types.
Time-dependent loss of activity Compound degradation in cell culture media.1. Pre-incubate and Analyze: Incubate the compound in your complete cell culture media for the duration of your experiment. At various time points, take aliquots and analyze by HPLC to check for degradation. 2. Reduce Incubation Time: If degradation is observed, consider shorter incubation times if experimentally feasible.
High background signal Compound interference with assay readout.1. Run a Compound-Only Control: Test the compound in the assay system without cells or the target enzyme to check for direct interference with the detection method (e.g., fluorescence, luminescence).

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability under various stress conditions.

Materials:

  • 4,5,6,7-Tetrahydro-1H-indazole hydrochloride

  • 1 M HCl

  • 1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Water bath

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize a sample with 1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in 1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize a sample with 1 M HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve the compound in 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Dissolve in a suitable solvent for HPLC analysis.

  • Photolytic Degradation: Expose a solution of the compound (1 mg/mL) to direct sunlight or a photostability chamber for 24 hours.

  • Analysis: Analyze all samples by HPLC, comparing them to a control sample of the undegraded compound.

Expected Outcome: This study will reveal the compound's susceptibility to different degradation pathways and provide retention times for potential degradation products, aiding in the interpretation of unexpected peaks in future analyses.

Section 4: Data Presentation

Table 1: Physicochemical Properties of 4,5,6,7-Tetrahydro-1H-indazole and its Hydrochloride Salt

Property4,5,6,7-Tetrahydro-1H-indazole (Free Base)4,5,6,7-Tetrahydro-1H-indazole hydrochlorideReference(s)
Molecular Formula C₇H₁₀N₂C₇H₁₁ClN₂[16][17][18]
Molecular Weight 122.17 g/mol 158.63 g/mol [16][17]
Melting Point 80-84 °CNot available[16]
Boiling Point 140-142 °C (at 2 mmHg)Not available[16]

Section 5: Visualization of Key Concepts

Diagram 1: Tautomeric Forms of 4,5,6,7-Tetrahydro-1H-indazole

Caption: The two possible tautomeric forms of 4,5,6,7-Tetrahydro-1H-indazole.

References

  • ChemSynthesis. (2025). 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2649. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Gaikwad, J., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(5), 766-778. [Link]

  • SIELC Technologies. (2018). 4,5,6,7-Tetrahydro-3-phenyl-1H-indazole. Retrieved from [Link]

  • Alsante, K. M., et al. (2003). Forced Degradation Studies. In Handbook of Isolation and Characterization of Impurities in Pharmaceuticals (pp. 59-106). Academic Press.
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2021). Current Pharmaceutical Design, 27(13), 1596-1611. [Link]

  • Shaikh, A., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(42), 26266-26291. [Link]

  • Singh, R., et al. (2017). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Pharmaceutical Chemistry Journal, 53(5), 404-407. [Link]

  • Sharma, G., et al. (2021). A review: strategy for method development and validation of hplc. International Journal of Novel Research and Development, 8(1), d460-d473.
  • Bakshi, M., & Singh, S. (2002). Forced degradation studies: a tool for stability-indicating method development. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]

  • Chen, J., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 148, 107376. [Link]

  • Kumar, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(3), 269-295. [Link]

  • Al-blewi, F. F., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(14), 5396. [Link]

  • Wang, Y., et al. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 20(5), 336-351. [Link]

  • Gaikwad, J., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(S9), 7669-7678. [Link]

  • Wang, A., et al. (2019). Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. European Journal of Medicinal Chemistry, 163, 521-534. [Link]

  • Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 39, 127985. [Link]

  • Gobbi, S., et al. (2021). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. Molecules, 26(11), 3192. [Link]

  • ICH Harmonised Tripartite Guideline. (1999). Impurities in New Drug Substances Q3A(R2). [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • PubChemLite. (n.d.). 4,5,6,7-tetrahydro-1h-indazole-3-carbonitrile. Retrieved from [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(12), 5225-5232. [Link]

  • PubChem. (n.d.). 4,5,6,7-Tetrahydro-5(1h)-indazolone. Retrieved from [Link]

  • Chemcasts. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole (CAS 2305-79-5) – Thermophysical Properties. Retrieved from [Link]

  • Chemcasts. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole Properties vs Pressure | Density, Cp, Viscosity. Retrieved from [Link]

  • a review: strategy for method development and validation of hplc. (2023). International Journal of Novel Research and Development, 8(1), d460-d473.
  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2022). Assay and Drug Development Technologies, 20(8), 373-380.
  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]

  • A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. (2014). International Journal of Research in Pharmacy and Chemistry, 4(3), 633-641.

Sources

Validation & Comparative

Validating the Biological Efficacy of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride: A Comparative Guide for nNOS Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals investigating neurodegenerative diseases, stroke, and neuropathic pain, the selective inhibition of neuronal nitric oxide synthase (nNOS) presents a compelling therapeutic strategy. The overproduction of nitric oxide (NO) by nNOS is a key contributor to excitotoxicity and neuronal damage. This guide provides a comprehensive framework for validating the biological efficacy of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride as a potential nNOS inhibitor. We will delve into the mechanistic rationale for experimental choices, present detailed protocols for in vitro and in vivo validation, and offer a comparative analysis with established nNOS inhibitors.

The Central Role of nNOS in Neuropathology and the Rationale for Inhibition

Neuronal nitric oxide synthase is a calcium/calmodulin-dependent enzyme responsible for the production of nitric oxide in the nervous system. Under physiological conditions, NO functions as a crucial signaling molecule. However, in pathological states such as ischemic stroke or neurodegenerative disorders, excessive glutamate release leads to a sustained influx of calcium into neurons. This, in turn, hyperactivates nNOS, resulting in a surge of NO production. This excess NO can react with superoxide radicals to form the highly damaging peroxynitrite, leading to oxidative stress, DNA damage, and ultimately, neuronal apoptosis.

The therapeutic premise for an nNOS inhibitor like 4,5,6,7-Tetrahydro-1H-indazole hydrochloride is to selectively dampen this pathological NO production without significantly affecting the vital functions of other NOS isoforms, namely endothelial NOS (eNOS) and inducible NOS (iNOS). While eNOS is crucial for maintaining cardiovascular homeostasis, iNOS is a key component of the immune response. Therefore, a high degree of selectivity for nNOS is paramount to minimize potential side effects.

A Roadmap for Efficacy Validation

The journey from a promising compound to a validated biological tool or therapeutic lead is a multi-step process. This guide will walk you through a logical progression of experiments designed to rigorously assess the potency, selectivity, and in vivo efficacy of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride.

Part 1: In Vitro Characterization - Potency and Selectivity Profiling

The initial and most critical step in validating a potential nNOS inhibitor is to determine its potency and selectivity against the three main NOS isoforms. This is typically achieved through in vitro enzymatic assays using purified recombinant enzymes.

Experimental Protocol: In Vitro nNOS Inhibition Assay (Griess Reagent Method)

This protocol measures the production of nitrite, a stable oxidation product of NO, as an indicator of nNOS activity.

Rationale for Experimental Choices:

  • Purified Recombinant Enzymes: Using purified enzymes allows for a direct assessment of the compound's interaction with the target without the confounding variables of a cellular environment.

  • Griess Reagent: This colorimetric assay is a well-established, sensitive, and cost-effective method for the indirect quantification of NO production.

  • Controls: The inclusion of a vehicle control (e.g., DMSO) and a known non-selective NOS inhibitor (e.g., L-NAME) is essential for data normalization and assay validation.

Materials:

  • Purified recombinant human nNOS, eNOS, and iNOS enzymes

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin (activator for nNOS and eNOS)

  • Calcium Chloride (CaCl2)

  • Assay Buffer (e.g., HEPES buffer, pH 7.4)

  • 4,5,6,7-Tetrahydro-1H-indazole hydrochloride (test compound)

  • Alternative inhibitors for comparison (e.g., 7-Nitroindazole, L-NAME, 1400W)

  • Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

Step-by-Step Procedure:

  • Prepare a Master Mix: In the assay buffer, combine L-arginine, NADPH, calmodulin (for nNOS and eNOS), and CaCl2.

  • Aliquot the Master Mix: Add the master mix to the wells of a 96-well plate.

  • Add Inhibitors: Add varying concentrations of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride and the comparator compounds to the appropriate wells. Include a vehicle control.

  • Initiate the Reaction: Add the purified NOS enzyme to each well to start the reaction.

  • Incubate: Incubate the plate at 37°C for 30-60 minutes.

  • Stop the Reaction: The reaction can be stopped by adding a denaturing agent or by proceeding directly to the Griess reagent addition.

  • Nitrite Detection:

    • Add Griess Reagent Part A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent Part B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Read Absorbance: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite produced in each well.

    • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Comparative Efficacy of nNOS Inhibitors

The therapeutic potential of an nNOS inhibitor is largely defined by its potency (IC50 or Ki value) and its selectivity for nNOS over eNOS and iNOS. The following table provides a summary of the inhibitory activities of several well-characterized NOS inhibitors to serve as a benchmark for your experimental results with 4,5,6,7-Tetrahydro-1H-indazole hydrochloride.

InhibitornNOS IC50/KieNOS IC50/KiiNOS IC50/KiSelectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)
4,5,6,7-Tetrahydro-1H-indazole HCl To be determined To be determined To be determined To be determined To be determined
7-Nitroindazole (7-NI)0.47 µM (IC50, mouse)[1]~0.7 µM (IC50, bovine)[2]~91 µM (IC50, murine)[2]~1.5-fold~194-fold
L-NAME15 nM (Ki, bovine)[3]39 nM (Ki, human)[3]4.4 µM (Ki, murine)[3]~2.6-fold~293-fold
1400W2 µM (Ki)[1][4]50 µM (Ki)[1][4]≤7 nM (Kd)[4]~25-fold~0.0035-fold (iNOS selective)

Interpreting the Data:

A desirable nNOS inhibitor will exhibit a low IC50 or Ki value for nNOS and significantly higher values for eNOS and iNOS, indicating high selectivity. This selectivity is crucial for minimizing off-target effects, particularly cardiovascular effects associated with eNOS inhibition.

Part 2: Cellular Assays - Validating Efficacy in a Biological Context

While in vitro enzymatic assays are essential for determining direct inhibitory activity, cell-based assays provide a more physiologically relevant model to assess a compound's ability to penetrate cell membranes and inhibit nNOS in a cellular environment.

Experimental Protocol: Cell-Based nNOS Inhibition Assay

This protocol utilizes a cell line, such as HEK 293T, that has been engineered to overexpress nNOS.

Rationale for Experimental Choices:

  • nNOS-Overexpressing Cell Line: This provides a consistent and high level of nNOS expression for a robust and reproducible assay.

  • Calcium Ionophore (e.g., A23187): Since nNOS is calcium-dependent, a calcium ionophore is used to artificially increase intracellular calcium levels and activate the enzyme.

  • Griess Assay on Supernatant: Measuring nitrite in the cell culture medium provides a straightforward readout of cellular nNOS activity.

Materials:

  • HEK 293T cells stably overexpressing rat or human nNOS (293T/nNOS)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcium ionophore (e.g., A23187)

  • 4,5,6,7-Tetrahydro-1H-indazole hydrochloride and comparator compounds

  • Griess Reagent

  • 96-well cell culture plates

Step-by-Step Procedure:

  • Cell Seeding: Seed 293T/nNOS cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.

  • nNOS Activation: Add a calcium ionophore (e.g., 5 µM A23187) to each well to stimulate nNOS activity.

  • Incubation: Incubate the cells for a defined period (e.g., 8 hours).

  • Sample Collection: Carefully collect the supernatant (culture medium) from each well.

  • Nitrite Measurement: Perform the Griess assay on the collected supernatants as described in the in vitro protocol.

  • Data Analysis: Calculate the IC50 values of the inhibitors based on the reduction in nitrite production in the treated cells compared to the vehicle-treated control.

Part 3: In Vivo Validation - Assessing Therapeutic Potential

The final and most critical stage of efficacy validation involves testing the compound in relevant animal models of disease. The choice of model will depend on the intended therapeutic application of the nNOS inhibitor.

In Vivo Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used preclinical model of ischemic stroke.

Rationale for Experimental Choices:

  • Clinically Relevant Model: MCAO mimics the pathophysiology of human ischemic stroke, providing a strong translational context.

  • Infarct Volume Measurement: This is a primary endpoint that directly quantifies the extent of brain damage and the neuroprotective effect of the inhibitor.

  • Neurological Deficit Scoring: Behavioral assessments provide a functional measure of the compound's efficacy.

General Protocol Outline:

  • Animal Model: Utilize rats or mice for the MCAO procedure.

  • Compound Administration: Administer 4,5,6,7-Tetrahydro-1H-indazole hydrochloride at various doses and time points (pre- or post-ischemia) via an appropriate route (e.g., intraperitoneal or intravenous).

  • MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery for a defined period (e.g., 60-90 minutes), followed by reperfusion.

  • Behavioral Assessment: At various time points post-MCAO, assess neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement: After a set period (e.g., 24-72 hours), euthanize the animals and section the brains. Stain the sections with a dye such as 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct, and quantify the infarct volume.

  • Data Analysis: Compare the infarct volumes and neurological deficit scores between the treated and vehicle control groups to determine the neuroprotective efficacy of the compound.

Visualizing the Molecular and Experimental Landscape

To further aid in the understanding of the underlying biology and the experimental workflow, the following diagrams are provided.

Signaling Pathway of nNOS-Mediated Neurotoxicity

nNOS_Pathway Glutamate Excessive Glutamate Release NMDA_R NMDA Receptor Activation Glutamate->NMDA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Calmodulin Calmodulin Activation Ca_Influx->Calmodulin nNOS_Activation nNOS Activation Calmodulin->nNOS_Activation NO_Production ↑ NO Production nNOS_Activation->NO_Production Peroxynitrite Peroxynitrite (ONOO-) Formation NO_Production->Peroxynitrite Superoxide Superoxide (O2-) Superoxide->Peroxynitrite Oxidative_Stress Oxidative Stress & Nitrative Stress Peroxynitrite->Oxidative_Stress Neuronal_Damage Neuronal Damage & Apoptosis Oxidative_Stress->Neuronal_Damage Inhibitor 4,5,6,7-Tetrahydro-1H-indazole HCl Inhibitor->nNOS_Activation Inhibits

Caption: nNOS-mediated excitotoxicity pathway and the point of intervention for 4,5,6,7-Tetrahydro-1H-indazole hydrochloride.

Experimental Workflow for nNOS Inhibitor Validation

Validation_Workflow Start Start: Compound Synthesis (4,5,6,7-Tetrahydro-1H-indazole HCl) In_Vitro Part 1: In Vitro Assays (Potency & Selectivity) Start->In_Vitro Enzymatic_Assay Enzymatic Inhibition Assay (nNOS, eNOS, iNOS) In_Vitro->Enzymatic_Assay IC50 Determine IC50/Ki Values Enzymatic_Assay->IC50 Cell_Based Part 2: Cell-Based Assays (Cellular Efficacy) IC50->Cell_Based Cell_Assay nNOS-Overexpressing Cell Line Assay Cell_Based->Cell_Assay Cell_IC50 Determine Cellular IC50 Cell_Assay->Cell_IC50 In_Vivo Part 3: In Vivo Models (Therapeutic Potential) Cell_IC50->In_Vivo Animal_Model Disease Model (e.g., MCAO) In_Vivo->Animal_Model Efficacy Assess Neuroprotection & Functional Outcomes Animal_Model->Efficacy End Validated nNOS Inhibitor Efficacy->End

Caption: A structured workflow for the comprehensive validation of a novel nNOS inhibitor.

Conclusion

The validation of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride as a potent and selective nNOS inhibitor requires a systematic and rigorous experimental approach. By following the protocols and comparative framework outlined in this guide, researchers can confidently assess its biological efficacy. The journey from in vitro characterization to in vivo validation is essential for establishing the therapeutic potential of this compound and for advancing the field of neuroprotective drug discovery. The data generated through these experiments will be pivotal in determining whether 4,5,6,7-Tetrahydro-1H-indazole hydrochloride warrants further development as a tool for research or as a clinical candidate.

References

  • L-NAME (eNOS Inhibitor). SBS Genetech. [Link]

  • Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME). [Link]

  • Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. PMC - PubMed Central. [Link]

  • Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries. PubMed. [Link]

  • 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. PubMed. [Link]

Sources

A Comparative Guide to 4,5,6,7-Tetrahydro-1H-indazole Hydrochloride and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride and other key indazole derivatives for researchers, scientists, and drug development professionals. We will delve into the structural nuances, structure-activity relationships (SAR), and diverse biological activities that position the indazole scaffold as a cornerstone in modern medicinal chemistry.

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a pyrazole ring.[1] This core structure is of immense interest in medicinal chemistry due to its versatile biological activities.[2][3] Indazoles primarily exist in two tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[2][4] This tautomerism can significantly influence the molecule's synthesis, reactivity, and biological interactions.[4]

While rarely found in nature, synthetic indazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties.[1][2][5] This has led to the development of several FDA-approved drugs, such as the anticancer agents Niraparib and Axitinib, underscoring the therapeutic potential of this scaffold.[4]

Profiling 4,5,6,7-Tetrahydro-1H-indazole Hydrochloride

4,5,6,7-Tetrahydro-1H-indazole is a derivative where the benzene ring of the parent indazole is replaced by a saturated cyclohexane ring. This structural modification significantly alters its physicochemical properties and, consequently, its biological profile. The hydrochloride salt form is often used to improve solubility and handling characteristics.

The introduction of the saturated ring imparts greater three-dimensionality or "sp3 character" to the molecule compared to its planar aromatic counterparts. This is a crucial attribute in modern drug design, as increased sp3 character is often associated with improved solubility, enhanced metabolic stability, and a higher potential for selective binding to protein targets.

Table 1: Physicochemical Properties of 4,5,6,7-Tetrahydro-1H-indazole and its Hydrochloride Salt

Property4,5,6,7-Tetrahydro-1H-indazole4,5,6,7-Tetrahydro-1H-indazole HClSource(s)
CAS Number 2305-79-518161-11-0[6][7][8]
Molecular Formula C₇H₁₀N₂C₇H₁₁ClN₂[6][7][8]
Molecular Weight 122.17 g/mol 158.63 g/mol [6][7]
Melting Point 80-84 ºCNot specified[6]
Boiling Point 140-142 ºC (at 2 mmHg)Not specified[6]

A Comparative Analysis of Indazole Derivatives

The true value of a scaffold lies in its adaptability. By modifying the core indazole structure, chemists can fine-tune its properties to target a vast array of biological processes. Here, we compare the tetrahydro-derivative with other classes of indazoles.

Structural Variations: The Impact of the Fused Ring System

The most fundamental comparison is between the saturated 4,5,6,7-tetrahydro-1H-indazole and the fully aromatic 1H-indazole.

  • Aromaticity and Planarity: Aromatic indazoles are planar, which can facilitate π-π stacking interactions with biological targets like DNA or aromatic residues in enzyme active sites.

  • Flexibility and Conformation: The saturated cyclohexane ring in the tetrahydro-derivative introduces conformational flexibility (e.g., chair and boat conformations). This allows the molecule to adopt different spatial arrangements, potentially leading to a better fit in complex binding pockets.

  • Physicochemical Properties: The non-aromatic nature of the fused ring in tetrahydro-indazoles generally leads to lower lipophilicity and higher aqueous solubility compared to their aromatic analogs, which can be advantageous for pharmacokinetic properties.

Structure-Activity Relationship (SAR) Landscape

The biological activity of indazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic core.[2]

  • Position C3: Substitution at the C3 position is common. For instance, indazole-3-carboxamides have been identified as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel, a target for inflammatory diseases.[9][10] SAR studies revealed that the regiochemistry of the amide linker at this position is critical for activity.[9][10]

  • Positions C4, C5, C6, and C7: Modifications on the six-membered ring are crucial for tuning selectivity and potency. In a series of indazole arylsulfonamides acting as CCR4 antagonists, methoxy or hydroxyl groups at C4 were found to be potent, while only small groups were tolerated at C5, C6, or C7.[11]

  • Position N1: The N1 position of the pyrazole ring is a key site for modification to modulate pharmacokinetic and pharmacodynamic properties. For example, N1-substituted benzyl groups have been shown to be potent in CCR4 antagonists.[11] In the case of 4,5,6,7-tetrahydro-1H-indazoles, N-alkylation is a common strategy to explore different binding interactions.[12]

Comparative Biological Activities

Indazole derivatives have been successfully developed as inhibitors for a wide range of protein families, particularly kinases, which are pivotal in cancer signaling pathways.[2]

Table 2: Comparative Biological Activities of Selected Indazole Derivatives

Derivative ClassTarget/ActivityExample Compound/DataKey Structural FeatureSource(s)
Aromatic 1H-Indazoles EGFR Kinase InhibitorCompound 109 (IC₅₀ = 5.3 nM vs EGFR T790M)Substituted 1H-indazole core[2]
Aromatic 1H-Indazoles FGFR1 InhibitorCompound 101 (IC₅₀ = 69.1 nM)6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole[2]
Aromatic 1H-Indazoles IDO1 Enzyme InhibitorCompounds 121 & 122 (IC₅₀ = 720 & 770 nM)3-substituted 1H-indazoles[2]
Indazole-3-carboxamides CRAC Channel BlockerCompound 12d (IC₅₀ = 0.67 µM)"Reversed" amide linker at C3[9]
Tetrahydro-indazoles Anti-inflammatory1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids showed high activityPhenyl group at N1, carboxylic acid at C5[13]
Tetrahydro-indazoles AnticancerCompound 2f (IC₅₀ = 0.23–1.15 μM vs various cancer cell lines)N-substituted indazole[14]
2H-Indazoles Antiprotozoal/Anti-inflammatoryCompound 18 (12.8x more active than metronidazole vs G. intestinalis)2,3-diphenyl-2H-indazole[15]

This data highlights the scaffold's versatility. While aromatic indazoles form the core of many potent kinase inhibitors, the saturated tetrahydro-indazoles show significant promise in areas like anti-inflammatory and broader anticancer applications.[2][13][14]

Experimental Design and Methodologies

The exploration of new indazole derivatives follows a logical and systematic workflow, from chemical synthesis to biological validation.

General Synthetic Workflow

The synthesis strategy is dictated by the desired core structure. Aromatic indazoles are often built from substituted 2-fluoro-benzonitriles or via cyclization of hydrazones.[1][11] In contrast, 4,5,6,7-tetrahydro-1H-indazoles are typically synthesized from cyclohexanone derivatives, which undergo condensation with hydrazine or its derivatives.[16][17]

G cluster_0 Synthesis Path A: Aromatic Indazoles cluster_1 Synthesis Path B: Tetrahydro-indazoles cluster_2 Downstream Processing & Evaluation A1 Substituted 2-Halobenzonitriles A2 Reaction with Hydrazine A1->A2 A3 Cyclization A2->A3 A4 Aromatic Indazole Core A3->A4 C1 Functional Group Modification (e.g., N-alkylation) A4->C1 B1 Cyclohexanone Derivatives B2 Condensation with Hydrazine Hydrate B1->B2 B3 4,5,6,7-Tetrahydro-1H-indazole Core B2->B3 B3->C1 C2 Purification & Characterization (NMR, MS, IR) C1->C2 C3 Biological Screening (e.g., Cell-based assays, Enzyme assays) C2->C3 C4 Lead Optimization C3->C4

Caption: General synthetic and evaluation workflow for indazole derivatives.

Example Protocol: In Vitro Kinase Inhibition Assay

To assess the potential of a new indazole derivative as a kinase inhibitor (e.g., against EGFR), a common experimental approach is a luminescence-based kinase assay.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition by the test compound.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffers, recombinant human EGFR kinase, a suitable substrate peptide, and ATP. Dissolve the test indazole derivative (e.g., 4,5,6,7-Tetrahydro-1H-indazole HCl) and a known inhibitor (positive control) in DMSO to create stock solutions.

  • Serial Dilution: Perform serial dilutions of the test compound and controls in an assay plate to generate a dose-response curve.

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells containing the compounds. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • ATP Detection: Add an ATP detection reagent (containing luciferase/luciferin). This reagent stops the kinase reaction and initiates a luminescence reaction that is proportional to the amount of remaining ATP.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

G cluster_pathway EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR ATP ATP EGFR->ATP RAS RAS EGFR->RAS P Indazole Indazole-based Inhibitor Indazole->EGFR Inhibition ADP ADP ATP->ADP RAF RAF MEK MEK ERK ERK Proliferation Cell Proliferation, Survival, Growth

Caption: Inhibition of the EGFR signaling pathway by an indazole derivative.

Conclusion and Future Perspectives

The indazole scaffold continues to be a highly productive platform in drug discovery. The comparative analysis reveals a clear distinction in the potential applications of aromatic versus saturated derivatives. While aromatic indazoles are well-established as potent kinase inhibitors, the non-planar, more flexible 4,5,6,7-Tetrahydro-1H-indazole hydrochloride and its analogs offer exciting opportunities in modulating different biological targets where specific 3D conformations are required for optimal binding.

Future research should focus on leveraging the conformational flexibility of tetrahydro-indazoles to design highly selective inhibitors for challenging targets. The exploration of diverse substitution patterns on this saturated core, guided by computational modeling and robust SAR studies, will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and pharmacokinetic profiles.

References

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 849-853. [Link]

  • Naya, A., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(15), 6813-6826. [Link]

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. [Link]

  • Nagarjuna, A., et al. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology. [Link]

  • Mal, S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1469-1504. [Link]

  • Wakode, S., et al. (2021). A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. Indo American Journal of Pharmaceutical Sciences, 6(5). [Link]

  • Song, D., et al. (2018). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 28(17), 2851-2856. [Link]

  • ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. ResearchGate. [Link]

  • Gopi, B., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(19), 13218-13226. [Link]

  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. ResearchGate. [Link]

  • Gopi, B., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. PubMed. [Link]

  • ResearchGate. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate. [Link]

  • ChemSynthesis. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. ChemSynthesis. [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(52), 32961-32969. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 9). [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. [Link]

  • Narayana, B., et al. (2013). Synthesis of new indazole derivatives as potential antioxidant agents. Medicinal Chemistry Research, 23, 2137-2146. [Link]

  • Molport. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole. Molport. [Link]

  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. PubChem. [Link]

  • Kumar, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Future Journal of Pharmaceutical Sciences, 10(1), 23. [Link]

  • Pérez-Villanueva, J., et al. (2020). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Molecules, 25(21), 5192. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. [Link]

  • Hariyanti, et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(04), 179-184. [Link]

  • Sharma, A., et al. (2022). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Pro-Properties. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole (CAS 2305-79-5) – Thermophysical Properties. Pro-Properties. [Link]

Sources

Investigating the Off-Target Effects of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pursuit of highly selective small molecule inhibitors is paramount. While on-target efficacy is the primary goal, a comprehensive understanding of a compound's off-target interactions is critical for predicting potential side effects and ensuring clinical success. This guide provides an in-depth technical comparison of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride, a compound of interest for its potential biological activity, against other known inhibitors of its likely primary target, neuronal nitric oxide synthase (nNOS).

The indazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. Notably, derivatives of indazole have been identified as potent inhibitors of nitric oxide synthase (NOS) isoforms.[1][2][3] The overproduction of nitric oxide by nNOS has been implicated in a range of neurological disorders, making selective nNOS inhibitors a promising therapeutic strategy.[4][5] However, off-target inhibition of the other NOS isoforms, endothelial NOS (eNOS) and inducible NOS (iNOS), can lead to undesirable cardiovascular and immunological side effects, respectively.[6][7]

This guide will navigate the experimental workflows necessary to characterize the on-target potency and off-target selectivity of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride. We will present comparative data for established NOS inhibitors and provide detailed, field-proven protocols for key assays, empowering researchers to conduct a thorough and self-validating investigation.

The Indazole Scaffold and Nitric Oxide Synthase Inhibition

The parent compound, 1H-indazole, has been shown to inhibit the Ca2+-calmodulin-dependent nitric oxide synthase from bovine brain (a surrogate for nNOS) with a half-maximal inhibitory concentration (IC50) of 2.3 mM.[1] The same study reported an IC50 of 470 µM against the interferon-gamma/lipopolysaccharide-inducible nitric oxide synthase from murine macrophages (iNOS).[1] This foundational data strongly suggests that 4,5,6,7-Tetrahydro-1H-indazole hydrochloride, a derivative of indazole, warrants investigation as a potential NOS inhibitor. The tetrahydro- modification may alter its potency and selectivity for the different NOS isoforms.

dot graph "NOS_Signaling_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

L_Arginine [label="L-Arginine"]; O2_NADPH [label="O2 + NADPH", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; NOS [label="Nitric Oxide Synthase\n(nNOS, eNOS, iNOS)"]; NO [label="Nitric Oxide (NO)"]; L_Citrulline [label="L-Citrulline"]; sGC [label="Soluble Guanylate\nCyclase (sGC)"]; GTP [label="GTP"]; cGMP [label="cGMP"]; PKG [label="Protein Kinase G\n(PKG)"]; Cellular_Responses [label="Cellular Responses\n(e.g., vasodilation, neurotransmission)", shape=ellipse, fillcolor="#34A853"]; Inhibitor [label="4,5,6,7-Tetrahydro-1H-indazole\nhydrochloride", shape=box, style=filled, fillcolor="#EA4335"];

L_Arginine -> NOS; O2_NADPH -> NOS; NOS -> NO; NOS -> L_Citrulline; NO -> sGC [label="activates"]; GTP -> sGC; sGC -> cGMP; cGMP -> PKG [label="activates"]; PKG -> Cellular_Responses; Inhibitor -> NOS [label="inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } Caption: Simplified Nitric Oxide Signaling Pathway and the Point of Inhibition.

Comparative Landscape of nNOS Inhibitors

To contextualize the potential of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride, it is essential to compare it against well-characterized nNOS inhibitors. The following table summarizes the inhibitory activities of several such compounds against the three NOS isoforms.

CompoundnNOS IC50/KieNOS IC50/KiiNOS IC50/KiSelectivity (nNOS vs. eNOS)Selectivity (nNOS vs. iNOS)
1H-Indazole 2.3 mM (IC50)[1]-470 µM (IC50)[1]-~0.2-fold
7-Nitroindazole 0.47 µM (IC50)[8]0.8 µM (IC50)[9]20 µM (IC50)[1]~1.7-fold~42-fold
L-NIO dihydrochloride 1.7 µM (Ki)[9][10]3.9 µM (Ki)[9][10]3.9 µM (Ki)[9][10]~2.3-fold~2.3-fold
N-Propyl-L-arginine hydrochloride 57 nM (Ki)[11][12]8.5 µM (Ki)180 µM (Ki)~149-fold[11][12]~3158-fold[11][12]

Note: The inhibitory activities and selectivity ratios are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.

Experimental Workflows for On-Target and Off-Target Profiling

A rigorous evaluation of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride requires a multi-faceted approach, combining biochemical and cell-based assays.

On-Target Potency and Selectivity: Nitric Oxide Synthase Activity Assays

The primary objective is to determine the inhibitory potency of the compound against the three purified human NOS isoforms. The Griess assay, which measures the production of nitrite, a stable and quantifiable breakdown product of NO, is a widely accepted method.[13]

dot graph "Griess_Assay_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start: Purified NOS Isoform\n(nNOS, eNOS, or iNOS)", shape=ellipse, fillcolor="#34A853"]; Incubation [label="Incubate with L-Arginine,\nNADPH, and Cofactors"]; Test_Compound [label="Add 4,5,6,7-Tetrahydro-1H-indazole\nhydrochloride (or control)"]; NO_Production [label="Nitric Oxide (NO)\nProduction"]; Nitrite_Formation [label="Conversion to Nitrite (NO2-)"]; Griess_Reagent [label="Add Griess Reagent\n(Sulfanilamide and NED)"]; Color_Development [label="Azo Dye Formation\n(Magenta Color)"]; Measurement [label="Measure Absorbance\nat ~540 nm", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Calculate % Inhibition\nand IC50 Value", shape=ellipse, fillcolor="#EA4335"];

Start -> Incubation; Test_Compound -> Incubation; Incubation -> NO_Production; NO_Production -> Nitrite_Formation; Nitrite_Formation -> Griess_Reagent; Griess_Reagent -> Color_Development; Color_Development -> Measurement; Measurement -> Analysis; } Caption: Workflow for determining NOS inhibition using the Griess assay.

Detailed Protocol: Griess Assay for NOS Activity

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol).

    • Prepare stock solutions of L-arginine, NADPH, CaCl2, and calmodulin.

    • Prepare a stock solution of the test compound, 4,5,6,7-Tetrahydro-1H-indazole hydrochloride, in a suitable solvent (e.g., water or DMSO).

    • Prepare Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Assay Procedure (96-well plate format):

    • To each well, add the reaction buffer, purified NOS enzyme (nNOS, eNOS, or iNOS), CaCl2, and calmodulin.

    • Add serial dilutions of the test compound or vehicle control.

    • Pre-incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding a mixture of L-arginine and NADPH.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

    • Stop the reaction by adding an appropriate reagent (e.g., a zinc salt solution to precipitate proteins).

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate.

    • Add Solution A of the Griess Reagent to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Solution B of the Griess Reagent and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite produced in each well.

    • Determine the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Broad Off-Target Profiling: Kinome Scanning

Given that many kinase inhibitors share structural similarities with NOS inhibitors, it is prudent to screen 4,5,6,7-Tetrahydro-1H-indazole hydrochloride against a broad panel of kinases to identify potential off-target interactions. Commercially available services like KINOMEscan® offer a high-throughput method for this purpose.[14][15]

dot graph "Kinome_Scan_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Compound [label="Test Compound:\n4,5,6,7-Tetrahydro-1H-indazole\nhydrochloride"]; Kinase_Library [label="Library of Immobilized Kinases"]; Competition_Assay [label="Competition Binding Assay\n(e.g., with a tagged ligand)"]; Quantification [label="Quantification of Bound Kinase\n(e.g., via qPCR or fluorescence)"]; Data_Analysis [label="Data Analysis:\nDetermine % Inhibition and Kd for each kinase"]; Selectivity_Profile [label="Generate Kinome Selectivity Profile\n(Treespot, etc.)", shape=ellipse, fillcolor="#34A853"];

Compound -> Competition_Assay; Kinase_Library -> Competition_Assay; Competition_Assay -> Quantification; Quantification -> Data_Analysis; Data_Analysis -> Selectivity_Profile; } Caption: General workflow of a competitive binding-based kinome scan.

Cellular Target Engagement and Off-Target Identification: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that a compound binds to its intended target within a cellular context and can also be used to identify novel off-target interactions.[16] The principle is based on the ligand-induced stabilization of a protein to thermal denaturation.

Detailed Protocol: CETSA Coupled with Western Blot

  • Cell Treatment:

    • Culture cells (e.g., a neuronal cell line expressing nNOS) to near confluency.

    • Treat cells with the test compound at various concentrations or a vehicle control for a defined period.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze the samples by SDS-PAGE and Western blot using an antibody specific for the target protein (nNOS).

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble protein against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

For broader off-target discovery, the soluble protein fractions can be analyzed by mass spectrometry (proteome-wide CETSA or thermal proteome profiling).

Concluding Remarks for the Research Professional

The investigation of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride's off-target effects is a critical step in its development as a potential therapeutic agent. This guide has provided a framework for a comprehensive evaluation, beginning with the confirmation of its on-target activity against NOS isoforms and extending to broad off-target profiling and cellular target engagement verification. By employing the detailed protocols and comparative data presented herein, researchers can generate a robust and reliable dataset to inform the progression of this promising compound. The principles of scientific integrity, including self-validating experimental design and thorough referencing, are paramount in this endeavor.

References

  • Babu, B.R., and Griffith, O.W. N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase. J. Biol. Chem. 273(15), 8882-8889 (1998). [Link]

  • BioAssay Systems. EnzyChrom™ Nitric Oxide Synthase Assay Kit. [Link]

  • Casas, A. I., et al. (2019). Nitric oxide synthase inhibitors into the clinic at last. Proc Natl Acad Sci U S A, 116(14), 7129-7136. [Link]

  • Cortese-Krott, M. M., et al. (2014). Pitfalls in the measurement of endothelial nitric oxide synthase activity in red blood cells. Redox biology, 2, 84-91. [Link]

  • D'Agostino, L. A., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS medicinal chemistry letters, 14(4), 415-420. [Link]

  • Forstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European heart journal, 33(7), 829-837. [Link]

  • Garthwaite, J. (2008). Concepts of nitric oxide-mediated transmission in the central nervous system. European Journal of Neuroscience, 27(11), 2783-2802. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • Kleinschnitz, C., et al. (2016). Targeting neuronal nitric oxide synthase for the treatment of cerebral ischemia. Journal of Cerebral Blood Flow & Metabolism, 36(9), 1508-1512. [Link]

  • Kwiatkowski, N., et al. (2010). A selective small molecule inhibitor of MPS1 is useful in probing the function of MPS1 as well as a potential use in cancer drug discovery targeting mitotic kinase signaling pathways. PloS one, 5(5), e10738. [Link]

  • KINOMEscan, a division of DiscoveRx Corporation. KINOMEscan Technology. [Link]

  • Labby, K. J., et al. (2012). Structure-guided design of selective inhibitors of neuronal nitric oxide synthase. Journal of medicinal chemistry, 55(21), 9417-9426. [Link]

  • Lawton, G., et al. (2009). A series of pyrrolidine-based NOS inhibitors have recently been reported to have good selectivity for nNOS over eNOS in cell-free assays and improved cell permeability relative to previous compounds of this chemical class. Bioorganic & medicinal chemistry letters, 19(18), 5364-5367. [Link]

  • Murphy, M. E., & Noack, E. (1994). Nitric oxide assay using hemoglobin method. Methods in enzymology, 233, 240-250. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Moore, P. K., et al. (1994). Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects. British journal of pharmacology, 112(4), 1141-1148. [Link]

  • Rees, D. D., et al. (1990). Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo. British journal of pharmacology, 101(3), 746-752. [Link]

  • Schulz, R., et al. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. Neuropharmacology, 34(10), 1307-1312. [Link]

  • Southan, G. J., & Szabó, C. (1996). The inhibition of the constitutive and inducible nitric oxide synthase isoforms by indazole agents. Archives of biochemistry and biophysics, 327(1), 106-112. [Link]

  • Stover, J. F., et al. (2014). Long-term outcome in patients with severe traumatic brain injury and refractory intracranial hypertension treated with a selective neuronal nitric oxide synthase inhibitor. Journal of neurotrauma, 31(19), 1599-1606. [Link]

  • Wolff, D. J., & Gribin, B. J. (1994). The inhibition of the constitutive bovine endothelial nitric oxide synthase by imidazole and indazole agents. Archives of biochemistry and biophysics, 311(2), 300-306. [Link]

  • Elorza, F., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of organic chemistry, 77(17), 7343-7352. [Link]

  • Zhang, H. Q., et al. (1997). Potent and selective inhibition of neuronal nitric oxide synthase by N-propyl-L-arginine. Journal of medicinal chemistry, 40(24), 3869-3872. [Link]

  • Gaikwad, D. D., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(3), 134-142. [Link]

  • Hobbs, A. J., Higgs, A., & Moncada, S. (1999). Inhibition of nitric oxide synthase as a potential therapeutic target. Annual review of pharmacology and toxicology, 39(1), 191-220. [Link]

  • Grokipedia. 7-Nitroindazole. [Link]

  • Taylor & Francis Online. Indazole – Knowledge and References. [Link]

Sources

A Comparative Guide to 4,5,6,7-Tetrahydro-1H-indazole Hydrochloride for CDK2 Target Validation in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of a biological target is the bedrock upon which successful therapeutic programs are built. The use of small molecule chemical probes is an indispensable strategy in this endeavor, providing a dynamic and controlled method to interrogate protein function within a cellular context.[1] This guide provides an in-depth technical comparison of a promising chemical scaffold, 4,5,6,7-tetrahydro-1H-indazole, against established inhibitors for the target validation of Cyclin-Dependent Kinase 2 (CDK2), a pivotal regulator of cell cycle progression.[2][3]

The 4,5,6,7-tetrahydro-1H-indazole core represents a privileged scaffold in medicinal chemistry, having yielded inhibitors for various kinases.[4] While this guide refers to the hydrochloride salt, a common formulation to improve the solubility and handling of amine-containing compounds, the core focus is on the biological activity of the parent molecule and its derivatives. We will dissect the experimental data and methodologies required to confidently validate CDK2 as a therapeutic target, using a specific tetrahydroindazole derivative as our primary case study and comparing it with well-characterized, clinically relevant CDK inhibitors.

The Central Role of CDK2 in Cell Cycle Progression and Cancer

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that acts as a master regulator of the cell cycle.[2] Its activity is tightly controlled by binding to regulatory cyclin partners, primarily cyclin E and cyclin A. The cyclin E/CDK2 complex is crucial for the transition from the G1 to the S phase, while the cyclin A/CDK2 complex is required for the progression through the S phase and initiation of DNA replication.[5][6][7]

Given this critical role, dysregulation of CDK2 activity is a hallmark of many cancers.[2][8] Overexpression of its activating partner, cyclin E, for instance, is observed in numerous tumor types and often leads to uncontrolled cell proliferation and genomic instability.[6][9] This dependency makes CDK2 an attractive target for anticancer drug discovery.[10][11] However, early-generation CDK inhibitors were often non-selective, leading to off-target effects and toxicity.[12] The development of potent and selective chemical probes is therefore paramount to specifically dissect the function of CDK2 and validate its therapeutic potential in defined cancer contexts.

CDK2_Signaling_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits CyclinE Cyclin E Transcription E2F->CyclinE promotes CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 activates CyclinE_CDK2->Rb phosphorylates (inactivates) S_Phase_Entry S Phase Entry & DNA Replication CyclinE_CDK2->S_Phase_Entry promotes CyclinA_CDK2 Cyclin A / CDK2 S_Phase_Entry->CyclinA_CDK2 leads to activation of p21_p27 p21 / p27 (CKIs) p21_p27->CyclinD_CDK46 inhibits p21_p27->CyclinE_CDK2 inhibits S_Phase_Progression S Phase Progression CyclinA_CDK2->S_Phase_Progression promotes

Figure 1: Simplified CDK2 signaling pathway in G1/S transition.

Comparative Analysis of CDK2 Chemical Probes

Effective target validation requires a comparison of the novel chemical probe's performance against established standards. Here, we compare a hit compound from a high-throughput screen, 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one (hereafter referred to as THI-Cpd 3), with well-known CDK inhibitors.[4]

The causality behind selecting these comparators is crucial. Roscovitine is a first-generation purine-based pan-CDK inhibitor, useful for understanding the broader effects of CDK inhibition but limited by its lack of selectivity.[13] Dinaciclib is a potent, second-generation inhibitor of CDK1, CDK2, CDK5, and CDK9, representing a more refined but still multi-targeted approach.[4] Palbociclib , in contrast, is a highly selective CDK4/6 inhibitor, serving as an essential negative control to demonstrate the specific reliance of a cellular system on CDK2 over CDK4/6.[1]

CompoundChemical ClassTarget(s)Potency (IC₅₀ / Kᵢ)Reference(s)
THI-Cpd 3 TetrahydroindazoleCDK2/cyclin AKᵢ = 2.3 µM[4]
Roscovitine PurineCDK1, CDK2, CDK5, CDK7, CDK9IC₅₀ ≈ 0.2-0.7 µM for sensitive CDKs[13]
Dinaciclib Pyrazolo[1,5-a]pyrimidineCDK1, CDK2, CDK5, CDK9Kᵢ = 1-3 nM for sensitive CDKs[4][14]
Palbociclib PyridopyrimidineCDK4, CDK6IC₅₀ = 11 nM (CDK4), 16 nM (CDK6)[1]

Table 1: Comparative profile of a tetrahydroindazole-based CDK2 inhibitor and established CDK inhibitors. Potency values can vary based on assay conditions.

The initial hit, THI-Cpd 3, shows modest potency against CDK2/cyclin A.[4] While its Kᵢ of 2.3 µM is significantly higher than that of Dinaciclib, it provides a validated starting point for a hit-to-lead campaign. Structure-activity relationship (SAR) studies on this scaffold have yielded analogues with improved potency, demonstrating the tractability of the tetrahydroindazole core for optimization.[4] The key to target validation is not just potency, but the correlation of biochemical inhibition with a cellular phenotype, a process we will explore through detailed experimental protocols.

Experimental Protocols for CDK2 Target Validation

A self-validating experimental system is crucial for generating trustworthy data. This involves a multi-pronged approach, starting with direct biochemical assays to confirm target engagement and progressing to cellular assays to measure the phenotypic consequence of that engagement.

Biochemical Validation: In Vitro Kinase Activity Assay

The first step is to confirm that the chemical probe directly inhibits the kinase activity of the target protein. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for this purpose. It measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[15][16]

Kinase_Assay_Workflow cluster_0 Phase 1: Kinase Reaction cluster_1 Phase 2: ADP Detection A 1. Dispense Inhibitor (e.g., THI-Cpd 3) + CDK2/Cyclin A Enzyme + Substrate (e.g., Histone H1) B 2. Add ATP to initiate reaction A->B C 3. Incubate (e.g., 30 min at 30°C) B->C D 4. Add ADP-Glo™ Reagent (stops reaction, depletes ATP) E 5. Add Kinase Detection Reagent (converts ADP to ATP, generates light) D->E F 6. Measure Luminescence E->F

Figure 2: Workflow for the ADP-Glo™ in vitro kinase assay.

Step-by-Step Methodology: CDK2/Cyclin A Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a 2X Kinase Reaction Buffer (e.g., 80 mM Tris-HCl pH 7.5, 40 mM MgCl₂, 0.2 mg/mL BSA).

    • Dilute recombinant human CDK2/Cyclin A2 enzyme to a 2X working concentration in the reaction buffer. The optimal concentration should be determined empirically by titration but is typically in the low nanogram range per reaction.[15]

    • Prepare a 2X substrate/ATP solution. This includes a suitable substrate (e.g., Histone H1 or a specific peptide substrate) and ATP.[17] The ATP concentration should be at or near the Kₘ for the enzyme to ensure competitive inhibitors are accurately assessed.

    • Prepare serial dilutions of the test compound (e.g., THI-Cpd 3) and control inhibitors (e.g., Dinaciclib) in the reaction buffer. A DMSO control is essential.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control.

    • Add 2.5 µL of the 2X enzyme solution to each well.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP and then into a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, kinase activity.

  • Data Analysis:

    • Normalize the data to the DMSO (100% activity) and high-concentration inhibitor (0% activity) controls.

    • Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality in Experimental Design: The choice to keep the ATP concentration near its Kₘ is critical. If ATP levels are too high, it can artificially inflate the IC₅₀ values for ATP-competitive inhibitors, leading to an underestimation of their potency. This protocol provides a direct measure of target engagement and allows for a quantitative comparison of the inhibitory potential of different chemical probes.

Cellular Validation: Proliferation and Cell Cycle Analysis

Confirming that a compound inhibits CDK2 in a test tube is necessary, but not sufficient. For robust target validation, one must demonstrate that this biochemical activity translates into a functional cellular outcome. Since CDK2 drives cell cycle progression, its inhibition is expected to cause cell cycle arrest and a reduction in proliferation.[8]

1. Cell Proliferation (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[18][19]

Step-by-Step Methodology: MTT Assay

  • Cell Plating: Seed a cancer cell line known to be sensitive to CDK2 inhibition (e.g., a cyclin E-amplified ovarian or breast cancer cell line) into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (THI-Cpd 3) and controls (Dinaciclib, Palbociclib). Include a vehicle-only (DMSO) control. Incubate for a period that allows for at least two cell doublings (e.g., 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot it against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

2. Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)

To confirm the mechanism of growth inhibition, it is essential to analyze the compound's effect on cell cycle distribution.[20][21][22] CDK2 inhibition is expected to cause an arrest in the G1 and/or S phase of the cell cycle.

Cell_Assay_Workflow cluster_0 Cell Treatment & Proliferation cluster_1 Mechanism of Action: Cell Cycle A 1. Seed Cells in 96-well plate B 2. Treat with Inhibitor (e.g., 72h) A->B C 3. MTT Assay (Measure Viability) B->C D 1. Seed Cells in 6-well plate E 2. Treat with Inhibitor (e.g., 24h) D->E F 3. Harvest, Fix & Permeabilize E->F G 4. RNase Treatment & Propidium Iodide (PI) Staining F->G H 5. Flow Cytometry Analysis (G1, S, G2/M Phases) G->H

Figure 3: Integrated workflow for cellular validation of CDK2 inhibitors.

Step-by-Step Methodology: Cell Cycle Analysis

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around its GI₅₀ value for a suitable duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

  • Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the Propidium Iodide is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases. An effective CDK2 inhibitor should show an accumulation of cells in the G1 and/or S phases compared to the DMSO control.

Conclusion and Future Directions

The 4,5,6,7-tetrahydro-1H-indazole scaffold represents a viable starting point for the development of chemical probes for CDK2 target validation. The initial hit, THI-Cpd 3, while modest in potency, demonstrates clear activity against the target kinase.[4] This guide provides a comprehensive framework for researchers to validate such a hit. By employing a rigorous, multi-step experimental plan—from direct biochemical inhibition assays to functional cellular readouts of proliferation and cell cycle arrest—one can build a compelling case for the on-target activity of a novel chemical probe.

The critical comparison against well-characterized inhibitors like Dinaciclib and Palbociclib is what lends authority to the validation process. Demonstrating that a cellular phenotype (e.g., G1 arrest) is induced by the tetrahydroindazole and Dinaciclib, but not by the CDK4/6-selective Palbociclib, provides strong evidence that the observed effect is mediated through CDK2 inhibition. This self-validating system, grounded in established methodologies and logical comparisons, is the cornerstone of trustworthy and impactful drug discovery research. Future work should focus on optimizing the potency and selectivity of the tetrahydroindazole scaffold to develop a truly best-in-class chemical probe for unlocking the full therapeutic potential of CDK2 inhibition.

References

  • Lim, E., & Caldon, C. E. (2020). Targeting CDK2 in cancer: challenges and opportunities for therapy. Trends in Cancer, 6(3), 183-193.
  • Tadesse, S., et al. (2020). Targeting CDK2 for cancer therapy: progress and prospects. Journal of Medicinal Chemistry, 63(19), 10755-10785.
  • Promega Corporation. (n.d.). CDK2/CyclinA2 Kinase Assay. Retrieved from

  • Suski, J. M., et al. (2021). Targeting CDK2 and other novel cell cycle targets for breast cancer therapy. Cancers, 13(9), 2094.
  • BPS Bioscience. (n.d.). CDK2 Assay Kit.
  • Thermo Fisher Scientific. (n.d.). CDK Assay Kit, RbING.
  • Malumbres, M. (2021). Targeting CDK2 to combat drug resistance in cancer therapy. Cancer Cell, 39(1), 1-3.
  • Weiss, A., et al. (2019). Evaluation of IC50 concentrations of the CDK inhibitors dinaciclib and palbociclib on proliferation, and their effects on CDK-Rb-E2F signaling.
  • Haider, R. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Journal of Cancer Research and Cellular Therapeutics, 8(3).
  • Chen, J., et al. (2016). Cyclin dependent kinase 2 (CDK2)
  • Nussinov, R., et al. (2020). CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets. ACS Central Science, 6(3), 337-348.
  • Georg, G. I., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 214, 113232.
  • Abcam. (n.d.). MTT assay protocol. Retrieved from

  • Georg, G. I., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 214, 113232.
  • Cell Signaling Technology. (2005). CDK2/CycA Kinase. Retrieved from

  • ATCC. (n.d.). MTT Cell Proliferation Assay. Retrieved from

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from

  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Retrieved from

  • Wikipedia. (n.d.). Cyclin-dependent kinase 2.
  • Wesierska-Gadek, J., et al. (2015). Roscovitine in cancer and other diseases. Annals of the New York Academy of Sciences, 1349(1), 1-13.
  • SignalChem. (n.d.). CDK2/CyclinA2 Kinase Enzyme System Datasheet. Retrieved from

  • Bertoli, C., et al. (2021). Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability. Frontiers in Cell and Developmental Biology, 9, 641431.
  • Darzynkiewicz, Z., et al. (2011). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.5.
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • Herrscher, E., et al. (2020). Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence. Cancers, 12(12), 3574.
  • Sari, D. R. T., et al. (2022). The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study. Journal of Applied Pharmaceutical Science, 12(1), 123-131.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from

  • Malumbres, M. (2022). Targeting CDK2 for cancer therapy.
  • Taylor & Francis. (n.d.). CDK2 – Knowledge and References. Retrieved from

  • Gerlier, D., & Thomasset, N. (1986). Use of MTT colorimetric assay to measure cell activation. Journal of Immunological Methods, 94(1-2), 57-63.
  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from

  • Yap, T. (2024).
  • Selleck Chemicals. (n.d.). CDK2-IN-73 (CDK2-IN-4) CDK inhibitor. Retrieved from

  • Rizzolio, F., et al. (2012). Assessment of Cell Cycle Inhibitors by Flow Cytometry. Drug Discovery and Development - Present and Future.
  • ProbeChem. (n.d.). Cyclin-dependent Kinase (CDK) compound (inhibitors, antagonists). Retrieved from

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.
  • Liu, D. D., et al. (2020). The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. International Journal of Molecular Sciences, 21(6), 1970.
  • MedchemExpress. (n.d.). CDK7/9-IN-1 | CDK7/9 Inhibitor. Retrieved from

Sources

A Researcher's Guide to Cross-Reactivity Profiling of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective therapeutic agent is fraught with challenges. One of the most critical hurdles is understanding a compound's selectivity—its propensity to interact with intended targets while avoiding off-target interactions that can lead to toxicity or diminished efficacy. The 4,5,6,7-Tetrahydro-1H-indazole core is a privileged scaffold, appearing in molecules designed to inhibit a range of protein classes, from kinases to metabolic enzymes.[1][2] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride, not by presenting pre-existing data, but by outlining a robust, multi-pronged experimental strategy. We will delve into the rationale behind experimental choices, provide detailed protocols, and offer a framework for interpreting the data, thereby empowering researchers to generate a comprehensive and reliable selectivity profile for their specific applications.

The Imperative of Selectivity Profiling

The promiscuity of small molecule inhibitors, particularly those targeting the highly conserved ATP-binding pocket of kinases, is a well-documented phenomenon.[3] While this can sometimes be harnessed for therapeutic benefit through polypharmacology, unintended off-target effects are a major cause of clinical trial failures.[4][5][6][7] Therefore, a thorough understanding of a compound's cross-reactivity is not merely an academic exercise but a crucial step in translational research. This guide will focus on two complementary, state-of-the-art methodologies: broad-panel kinase screening for an overview of kinome-wide interactions and the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a physiologically relevant context.

Experimental Design: A Two-Pronged Approach for Robust Profiling

To generate a meaningful cross-reactivity profile for 4,5,6,7-Tetrahydro-1H-indazole hydrochloride, a direct comparison with compounds of known selectivity is essential. Given that derivatives of the tetrahydroindazole scaffold have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Dihydroorotate Dehydrogenase (DHODH), we will select comparator compounds from these classes.[1][8][9]

Comparator Compounds:

  • Compound A: A known selective CDK2 inhibitor (e.g., Dinaciclib).

  • Compound B: A known DHODH inhibitor (e.g., Teriflunomide).

  • Test Compound: 4,5,6,7-Tetrahydro-1H-indazole hydrochloride.

This selection allows for a direct assessment of our test compound's selectivity against archetypes of two distinct target classes.

Part 1: Kinome-Wide Selectivity Profiling

High-throughput screening against a large panel of kinases provides a broad overview of a compound's interaction landscape.[10][11] This is a critical first step to identify both intended and unintended kinase targets.

Experimental Workflow: Kinase Profiling

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for Target Engagement

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to express CDK2 and DHODH) to near confluency.

  • Compound Treatment: Treat the cells with the test compounds (4,5,6,7-Tetrahydro-1H-indazole hydrochloride, Compound A, and Compound B) or vehicle control (DMSO) at various concentrations for a defined period (e.g., 1-2 hours).

  • Heat Shock: Aliquot the treated cells into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes). [12]4. Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

  • Separation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Protein Quantification: Analyze the amount of soluble target protein (CDK2 and DHODH) remaining at each temperature using a specific detection method, such as Western blotting or an AlphaScreen® assay. [13]7. Data Analysis:

    • Plot the percentage of soluble protein as a function of temperature for both vehicle- and compound-treated samples.

    • Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured.

    • A positive thermal shift (ΔTm) indicates target engagement and stabilization by the compound.

Data Presentation: Comparative Cellular Target Engagement

CompoundTarget ProteinApparent Tm (Vehicle)Apparent Tm (Compound)Thermal Shift (ΔTm)
4,5,6,7-Tetrahydro-1H-indazole HCl CDK2Experimental ValueExperimental ValueExperimental Value
DHODHExperimental ValueExperimental ValueExperimental Value
Compound A (Selective CDK2i) CDK2Experimental ValueExperimental ValueSignificant Positive Shift
DHODHExperimental ValueExperimental ValueNo Significant Shift
Compound B (DHODH Inhibitor) CDK2Experimental ValueExperimental ValueNo Significant Shift
DHODHExperimental ValueExperimental ValueSignificant Positive Shift

Synthesizing the Data for a Comprehensive Profile

The power of this comparative approach lies in the synthesis of data from both kinome-wide screening and cellular target engagement assays.

  • Scenario 1: High Selectivity. If 4,5,6,7-Tetrahydro-1H-indazole hydrochloride shows a high affinity for a single or a small family of kinases in the biochemical assay, and this is confirmed by a significant and dose-dependent thermal shift for the same target(s) in CETSA, it suggests a highly selective compound.

  • Scenario 2: Promiscuous Kinase Inhibitor. If the compound inhibits multiple kinases across different families, and CETSA confirms cellular engagement with several of these, it indicates a more promiscuous kinase inhibitor. This may warrant further investigation into the structure-activity relationship (SAR) to improve selectivity. [14][15][16]* Scenario 3: Non-Kinase Primary Target. If the kinome screen reveals weak or no significant kinase inhibition, but a strong thermal shift is observed for a non-kinase target like DHODH, this would strongly suggest that the primary mode of action is not through kinase inhibition.

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive cross-reactivity profiling of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride. By employing a combination of broad-panel biochemical screening and in-cell target engagement assays, and by including relevant comparator compounds, researchers can generate a high-quality, interpretable dataset. This data is not only essential for understanding the potential therapeutic applications and liabilities of this important chemical scaffold but also for guiding future medicinal chemistry efforts to optimize potency and selectivity. The principles and methodologies outlined here are broadly applicable to the characterization of any small molecule inhibitor, forming a cornerstone of modern drug discovery and chemical biology.

References

  • X-ReactKIN. (n.d.). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH.
  • Mori, M., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. ACS Publications.
  • Mori, M., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed.
  • Mori, M., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling - ACS Publications.
  • BenchChem. (n.d.). A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation.
  • Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Shaw, J., et al. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Wikipedia. (n.d.). Thermal shift assay.
  • Ladds, M. J. G. W., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry - ACS Publications.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • EMBL-EBI. (2017). Target Landscape of Clinical Kinase Inhibitors.
  • Guidechem. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole HCl 18161-11-0 wiki.
  • Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling.
  • Karaman, M. W., et al. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.
  • ECHA. (n.d.). chemical label 4,5,6,7-tetrahydro-1H-indazole.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Ladds, M. J. G. W., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. PubMed.
  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole.
  • PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole.
  • Georg, G. I., et al. (n.d.). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands.
  • GSRS. (n.d.). 4,5,6,7-TETRAHYDRO-1H-INDAZOLE.
  • Georg, G. I., et al. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. PubMed Central.
  • Georg, G. I., et al. (n.d.). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PMC - NIH.
  • Drug Design Org. (n.d.). Structure Activity Relationships.
  • ResearchGate. (n.d.). ChemInform Abstract: Structure-Activity Relationship for a Series of 2-Substituted 1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indoles: Potent Subtype-Selective Inhibitors of N-Methyl-D-aspartate (NMDA) Receptors.
  • ChemScene. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid.
  • Zhang, M., et al. (2024). Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. PubMed.
  • Gaikwad, S. D., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results.
  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazol-7-one.
  • ChemSynthesis. (2025). 4,5,6,7-tetrahydro-1H-indazole.
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Crocetti, L., et al. (2021). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. FLORE.
  • Taylor & Francis. (n.d.). Indazole – Knowledge and References.

Sources

A Senior Application Scientist's Guide to Benchmarking 4,5,6,7-Tetrahydro-1H-indazole hydrochloride Against Standard Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic targeting of Nitric Oxide Synthase (NOS) isoforms continues to be a significant area of research, particularly in the fields of neurodegeneration and inflammatory diseases. The challenge lies in achieving isoform-selective inhibition to maximize therapeutic benefit while minimizing off-target effects, primarily those associated with the inhibition of endothelial NOS (eNOS). This guide provides a comprehensive framework for benchmarking the novel compound 4,5,6,7-Tetrahydro-1H-indazole hydrochloride against established standard reference compounds. We present a multi-tiered evaluation strategy, progressing from direct enzymatic assays to cell-based functional screens and culminating in a relevant in vivo model. Detailed, self-validating protocols are provided for each stage, alongside the scientific rationale for experimental design choices. The objective is to rigorously characterize the potency and isoform selectivity of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride, providing researchers with the critical data needed to assess its potential as a next-generation NOS inhibitor.

Introduction to Nitric Oxide Synthase (NOS) Inhibition

The Role of NO and NOS Isoforms in Physiology and Disease

Nitric oxide (NO) is a pleiotropic signaling molecule synthesized by a family of enzymes known as Nitric Oxide Synthases (NOS), which catalyze the five-electron oxidation of L-arginine to L-citrulline and NO.[1][2][3] In mammals, three distinct NOS isoforms have been identified, each with unique localization, regulation, and function:[4][5]

  • Neuronal NOS (nNOS or NOS-I): Primarily found in the central and peripheral nervous systems, nNOS-derived NO functions as a neurotransmitter, playing roles in synaptic plasticity and memory. However, its overproduction is strongly implicated in excitotoxicity and the pathophysiology of neurodegenerative disorders like Parkinson's disease, Alzheimer's disease, and stroke.[4][6][7]

  • Inducible NOS (iNOS or NOS-II): Unlike the other isoforms, iNOS expression is transcriptionally induced in immune cells like macrophages in response to proinflammatory stimuli such as endotoxins (LPS) and cytokines.[8][9] The large, sustained amounts of NO produced by iNOS are a key component of the host's defense mechanism but can lead to significant tissue damage in chronic inflammatory conditions and septic shock.[7][9]

  • Endothelial NOS (eNOS or NOS-III): Constitutively expressed in the vascular endothelium, eNOS is a critical regulator of cardiovascular homeostasis.[3][10] Its primary function is to produce NO that mediates vasodilation, inhibits platelet aggregation, and prevents leukocyte adhesion, thereby maintaining vascular tone and blood pressure.[10][11]

The Rationale for Isoform-Selective NOS Inhibition

The divergent roles of the NOS isoforms create a critical therapeutic challenge. While inhibiting the overactive nNOS or iNOS is desirable for treating neurological and inflammatory diseases, the concurrent inhibition of eNOS can lead to severe cardiovascular side effects, including hypertension and thrombosis.[3][4] Therefore, the "holy grail" of NOS inhibitor development is to create compounds with high selectivity for either nNOS or iNOS over eNOS. This guide outlines the essential experiments required to determine where 4,5,6,7-Tetrahydro-1H-indazole hydrochloride falls on this selectivity spectrum.

Introduction to 4,5,6,7-Tetrahydro-1H-indazole hydrochloride

4,5,6,7-Tetrahydro-1H-indazole hydrochloride is a heterocyclic organic compound. Its structural similarity to other known NOS inhibitors, particularly those based on indazole scaffolds like 7-Nitroindazole, suggests it is a candidate for investigation within this target class. This guide will treat it as the primary test article (TA) to be rigorously profiled.

Profile of Comparator Reference Compounds

To accurately benchmark the TA, a panel of well-characterized reference compounds is essential. The chosen compounds represent the gold standards for non-selective, nNOS-selective, and iNOS-selective inhibition.

  • L-NAME (N-Nitro-L-arginine methyl ester): A classic, cell-permeable L-arginine analog that acts as a non-selective inhibitor of all three NOS isoforms.[11][12] It serves as a positive control for general NOS inhibition but is a poor therapeutic candidate due to its potent hypertensive effects.[4] L-NAME itself requires hydrolysis by cellular esterases to its active form, L-NOARG.[13][14]

  • 7-Nitroindazole (7-NI): A widely used and well-documented selective inhibitor of nNOS.[15][16][17] It has been shown to be neuroprotective in various models and impairs spatial learning, consistent with the role of nNOS in the brain.[15][17] While relatively selective, it can inhibit eNOS at higher concentrations.[18]

  • Aminoguanidine: One of the first identified selective inhibitors of iNOS.[19][20] It is significantly more effective at inhibiting iNOS compared to eNOS or nNOS and has been shown to reduce inflammation in various in vivo models.[19][21][22]

Comparative Physicochemical Properties

A fundamental starting point for any comparative analysis is the characterization of the basic physical and chemical properties of the compounds. This information is critical for calculating molar concentrations, assessing potential solubility issues in assay buffers, and predicting bioavailability.

Property4,5,6,7-Tetrahydro-1H-indazole HClL-NAME hydrochloride7-NitroindazoleAminoguanidine hydrochloride
Molecular Formula C₇H₁₁ClN₂C₇H₁₆ClN₅O₄C₇H₅N₃O₂CH₇ClN₄
Molecular Weight 158.63 g/mol [23]269.69 g/mol 163.12 g/mol 110.54 g/mol
Structure IndazoleArginine AnalogIndazoleGuanidine
Appearance SolidSolidSolidSolid
Primary Target To be determinedPan-NOSnNOS > eNOS/iNOSiNOS > eNOS/nNOS

Head-to-Head Performance Benchmarking

Experimental Design & Rationale

The core of this guide is a tiered approach to inhibitor characterization. This workflow is designed to build a comprehensive profile efficiently, with each stage informing the next.

  • Tier 1 (In Vitro Enzymatic Assay): This is the most direct and fundamental test. It measures the compound's ability to inhibit purified, recombinant NOS enzymes in a controlled, cell-free environment. This assay is crucial for determining the intrinsic inhibitory potency (IC₅₀) and, most importantly, the isoform selectivity.

  • Tier 2 (Cell-Based Functional Assay): This assay moves the investigation into a more physiologically relevant context. By using intact cells, we can assess not only inhibitory activity but also factors like cell membrane permeability and susceptibility to cellular metabolism.

  • Tier 3 (In Vivo Proof-of-Concept): This final tier evaluates the compound's efficacy in a living organism. A lipopolysaccharide (LPS) challenge model is an excellent choice as it robustly induces iNOS, leading to a systemic increase in NO production that can be easily measured in plasma.

G cluster_0 Benchmarking Workflow vitro Tier 1: In Vitro Enzymatic Assay (Purified Recombinant NOS Isoforms) - Determine IC50 - Establish Selectivity Profile cell Tier 2: Cell-Based Assay (LPS-Stimulated RAW 264.7 Cells) - Confirm Cellular Potency - Assess Bioavailability vitro->cell Validate in cellular context vivo Tier 3: In Vivo Model (LPS Challenge in Rats) - Evaluate In Vivo Efficacy - Measure PK/PD Biomarker (Plasma NO) cell->vivo Confirm in living system

Caption: A tiered experimental workflow for inhibitor characterization.

In Vitro Enzymatic Inhibition Profile

The objective is to determine the IC₅₀ value of the test article and reference compounds against recombinant human nNOS, iNOS, and eNOS. Potency is measured by quantifying the inhibition of NO production, detected via the Griess assay which measures nitrite, a stable breakdown product of NO.[24][25]

Anticipated Results (Hypothetical Data):

CompoundnNOS IC₅₀ (nM)iNOS IC₅₀ (nM)eNOS IC₅₀ (nM)nNOS/eNOS SelectivityiNOS/eNOS Selectivity
4,5,6,7-Tetrahydro-1H-indazole HCl ExperimentalExperimentalExperimentalCalculatedCalculated
L-NAME 394400[14]15[14]~0.4x~0.003x
7-Nitroindazole 4826001100~23x~0.4x
Aminoguanidine 150008000>100000>6x>12.5x

Note: IC₅₀ values can vary based on assay conditions (e.g., L-arginine concentration). The values above are illustrative and collated from literature under specific conditions.

Cell-Based Functional Inhibition Profile

This assay utilizes the RAW 264.7 murine macrophage cell line, a standard model for studying inflammation. Treatment with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) strongly induces iNOS expression, leading to robust NO production.[26] This system is ideal for evaluating iNOS-selective inhibitors in a cellular environment.

Anticipated Results (Hypothetical Data):

CompoundCellular iNOS IC₅₀ (µM)
4,5,6,7-Tetrahydro-1H-indazole HCl Experimental
L-NAME ~50-100
7-Nitroindazole >200
Aminoguanidine ~20-50
In Vivo Efficacy in a Model of Inflammation

To assess whether in vitro and cellular activity translates to a whole-animal system, we use an LPS-induced endotoxemia model in rats. A single injection of LPS causes a massive, iNOS-dependent surge in systemic NO levels, which can be quantified by measuring plasma nitrite/nitrate.[26][27] The ability of a pre-administered inhibitor to blunt this rise is a direct measure of its in vivo efficacy.

Anticipated Results (Hypothetical Data):

Treatment Group (100 mg/kg, p.o.)Plasma Nitrite/Nitrate (µM)% Inhibition
Vehicle + Saline5 ± 2-
Vehicle + LPS150 ± 250%
Test Article + LPS ExperimentalCalculated
Aminoguanidine + LPS 55 ± 15~65%[26]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, including necessary controls to ensure data integrity.

Protocol: In Vitro NOS Inhibition Assay (Griess Method)

This protocol quantifies the enzymatic activity of purified NOS isoforms by measuring nitrite production.

G prep Prepare Reagents - NOS Assay Buffer - Cofactors (NADPH, FAD, FMN, BH4) - L-Arginine Substrate - Recombinant NOS Enzymes - Inhibitor Dilutions plate Plate Assay Components Add Buffer, Cofactors, Enzyme, and Inhibitor to 96-well plate prep->plate initiate Initiate Reaction Add L-Arginine to all wells plate->initiate incubate Incubate 37°C for 60 minutes initiate->incubate stop Stop Reaction (Optional: Add stop solution) incubate->stop griess Griess Reagent Addition 1. Add Sulfanilamide 2. Add NED stop->griess read Read Absorbance Measure OD at 540 nm griess->read analyze Analyze Data - Generate Standard Curve - Calculate IC50 values read->analyze

Caption: Workflow for the in vitro NOS enzymatic assay.

Methodology:

  • Reagent Preparation: Prepare NOS assay buffer (e.g., 50 mM HEPES, pH 7.4, with 1 mM DTT and 10% glycerol). Prepare a cofactor mix containing NADPH, FAD, FMN, and tetrahydrobiopterin (BH4). Prepare a stock solution of L-arginine. Reconstitute purified recombinant nNOS, iNOS, and eNOS enzymes according to the manufacturer's instructions. Prepare serial dilutions of the Test Article and reference compounds.

  • Assay Plating: In a 96-well microplate, add the assay buffer, cofactor mix, and the appropriate NOS enzyme to each well. Add the serially diluted inhibitors or vehicle control.

  • Reaction Initiation: Start the enzymatic reaction by adding the L-arginine substrate to all wells. The final L-arginine concentration should be close to its Km for the respective enzyme to ensure competitive inhibition can be accurately assessed.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) during which the enzyme is in its linear activity range.

  • Nitrite Detection: To quantify the NO produced, add Griess Reagent I (sulfanilamide in acid) followed by Griess Reagent II (N-(1-naphthyl)ethylenediamine, NED). This forms a colored azo dye.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a nitrite standard curve to convert absorbance values to nitrite concentrations. Plot the percent inhibition against the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol: Cell-Based iNOS Inhibition Assay (LPS-Stimulated Macrophages)

This protocol assesses iNOS inhibition in a cellular context.

Methodology:

  • Cell Culture: Plate RAW 264.7 cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Remove the old medium and replace it with fresh medium containing serial dilutions of the Test Article or reference compounds. Incubate for 1 hour to allow for compound uptake.

  • iNOS Induction: Add a cocktail of LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to all wells (except for the unstimulated negative control) to induce the expression of iNOS.

  • Incubation: Incubate the cells for 24 hours at 37°C in a CO₂ incubator.

  • Sample Collection: Carefully collect the cell culture supernatant for analysis.

  • Nitrite Measurement: Analyze the nitrite concentration in the supernatant using the Griess assay as described in Protocol 5.1.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percent inhibition of nitrite production versus inhibitor concentration.

  • (Optional) Cytotoxicity Assay: In a parallel plate, perform a cytotoxicity assay (e.g., MTT or LDH) to ensure that the observed inhibition of NO production is not due to cell death.

Protocol: In Vivo LPS-Induced Nitrite/Nitrate Production Assay

This protocol measures the ability of a compound to inhibit systemic iNOS activity in a rat model.

Methodology:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week prior to the experiment.

  • Compound Administration: Administer the Test Article, reference compound (Aminoguanidine), or vehicle control via oral gavage (p.o.) at a pre-determined dose (e.g., 100 mg/kg).

  • LPS Challenge: After 1 hour (to allow for compound absorption), administer LPS (e.g., 5 mg/kg) via intraperitoneal (i.p.) injection to all groups except the saline control group.

  • Blood Collection: At a peak time point for NO production (e.g., 6 hours post-LPS), collect blood via cardiac puncture or tail vein into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Nitrite/Nitrate Measurement: Total plasma NOx (nitrite + nitrate) is a reliable biomarker for systemic NO production.[28] Use a commercially available kit that includes a nitrate reductase step to convert all nitrate to nitrite, then quantify the total nitrite using the Griess assay.[24][29]

  • Data Analysis: Compare the plasma NOx levels between the LPS-treated groups (vehicle vs. compound) to calculate the percent inhibition of in vivo NO production.

Interpretation and Discussion

The collective data from these three tiers will create a comprehensive performance profile for 4,5,6,7-Tetrahydro-1H-indazole hydrochloride.

  • Potency: The absolute IC₅₀ values from the in vitro and cellular assays will define the compound's potency. How does it compare to L-NAME, a potent but non-selective inhibitor, or to the more selective standards?

  • Selectivity: The ratio of IC₅₀ values between the NOS isoforms is the most critical parameter. A high eNOS IC₅₀ relative to the nNOS or iNOS IC₅₀ is the primary goal. For example, a compound with an iNOS IC₅₀ of 50 nM and an eNOS IC₅₀ of 5000 nM would have a 100-fold selectivity for iNOS, making it a promising candidate for inflammatory diseases.

  • Translational Potential: A strong correlation between in vitro potency, cellular activity, and in vivo efficacy suggests good bioavailability and metabolic stability. If the compound is potent in vitro but weak in cellular or in vivo models, it may indicate poor cell permeability or rapid metabolism, which would need to be addressed in subsequent drug development efforts.

By benchmarking against well-known standards, researchers can immediately place the performance of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride into the broader context of NOS inhibitor development and make informed decisions about its future as a potential therapeutic agent.

Conclusion

This guide provides a logical, rigorous, and experimentally sound framework for the comparative benchmarking of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride. By systematically evaluating its effects on purified enzymes, in cellular models, and in a relevant in vivo system, this workflow will generate the crucial potency and selectivity data needed to define its pharmacological profile. Comparing these results directly against the non-selective standard L-NAME and the isoform-selective standards 7-NI and Aminoguanidine will provide a clear, objective assessment of its potential and guide further research and development.

References

  • Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain. PubMed Central. Available at: [Link]

  • A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. Available at: [Link]

  • The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy. Dove Medical Press. Available at: [Link]

  • The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes. PubMed. Available at: [Link]

  • 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat. PubMed. Available at: [Link]

  • Aminoguanidine selectively inhibits inducible nitric oxide synthase. PubMed. Available at: [Link]

  • Use of Aminoguanidine, a Selective Inducible Nitric Oxide Synthase Inhibitor, to Evaluate the Role of Nitric Oxide in Periapical Inflammation. PubMed. Available at: [Link]

  • Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries. PubMed. Available at: [Link]

  • On the selectivity of 7-nitroindazole as an inhibitor of neuronal nitric oxide synthase. PubMed. Available at: [Link]

  • Ultra Sensitive Assay for Nitric Oxide Synthase. Oxford Biomedical Research. Available at: [Link]

  • Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo. PubMed Central. Available at: [Link]

  • EnzyChrom™ Nitric Oxide Synthase Assay Kit. BioAssay Systems. Available at: [Link]

  • Nitric Oxide Synthase Assay Kits. Biocompare. Available at: [Link]

  • The use of aminoguanidine, a selective inducible nitric oxide synthase inhibitor, to evaluate the role of nitric oxide on periapical healing. PubMed Central. Available at: [Link]

  • Aminoguanidine, a selective inhibitor of the inducible nitric oxide synthase, has different effects on experimental allergic encephalomyelitis in the induction and progression phase. PubMed. Available at: [Link]

  • Inducible nitric oxide synthase inhibitors: A comprehensive update. PubMed. Available at: [Link]

  • Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems. Available at: [Link]

  • 4,5,6,7-tetrahydro-1H-indazole. ChemSynthesis. Available at: [Link]

  • Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping. PubMed Central. Available at: [Link]

  • Selective Inhibition of Inducible Nitric Oxide Synthase Inhibits Tumor Growth in Vivo: Studies with 1400W, a Novel Inhibitor. AACR Journals. Available at: [Link]

  • (PDF) Inducible nitric oxide synthase inhibitors: A comprehensive update. ResearchGate. Available at: [Link]

  • Discovery of novel inhibitors of inducible nitric oxide synthase. PubMed. Available at: [Link]

  • EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. BioAssay Systems. Available at: [Link]

  • What are eNOS inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Radiolabeled neuronal nitric oxide synthase inhibitors: synthesis, in vivo evaluation, and primate PET studies. PubMed. Available at: [Link]

  • Nitric Oxide Synthase and Structure-Based Inhibitor Design. PubMed Central. Available at: [Link]

  • Differential effects of nitric oxide synthase inhibitors in an in vivo allergic rat model. ERS Publications. Available at: [Link]

  • 4,5,6,7-tetrahydro-1H-indazole. PubChem. Available at: [Link]

  • Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry. PubMed Central. Available at: [Link]

  • Endothelial Nitric Oxide Synthase in Vascular Disease. Circulation. Available at: [Link]

  • Chronic Nitric Oxide Inhibition Model Six Years On. Hypertension. Available at: [Link]

  • Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. PubMed. Available at: [Link]

  • Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. PubMed Central. Available at: [Link]

  • In Vitro Nitric Oxide Assays. Cell Biolabs, Inc.. Available at: [Link]

  • Progress in the development of selective nitric oxide synthase (NOS) inhibitors. PubMed. Available at: [Link]

  • Predominant role of endothelial nitric oxide synthase in vascular endothelial growth factor-induced angiogenesis and vascular permeability. PNAS. Available at: [Link]

  • 4,5,6,7-Tetrahydro-1H-indazole (CAS 2305-79-5) – Thermophysical Properties. Chemcasts. Available at: [Link]

Sources

A Head-to-Head Comparison of Synthesis Methods for 4,5,6,7-Tetrahydro-1H-indazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is of paramount importance. 4,5,6,7-Tetrahydro-1H-indazole is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route can significantly impact the timeline and success of a research program. This guide provides an in-depth, head-to-head comparison of the most common and effective methods for the synthesis of this versatile compound, complete with experimental data, detailed protocols, and mechanistic insights to inform your experimental design.

Introduction to 4,5,6,7-Tetrahydro-1H-indazole

4,5,6,7-Tetrahydro-1H-indazole is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a cyclohexane ring. This scaffold is a common motif in a variety of biologically active molecules, exhibiting a range of therapeutic properties. The partially saturated cyclohexane ring offers opportunities for further functionalization, making it an attractive starting material for the synthesis of diverse compound libraries.

This guide will dissect three primary synthetic strategies for obtaining 4,5,6,7-tetrahydro-1H-indazole:

  • The Ainsworth Synthesis: A Classic Approach from Cyclohexanone

  • Synthesis from Ethyl 2-Oxocyclohexanecarboxylate: A Two-Step Refinement

  • Catalytic Hydrogenation of 1H-Indazole: A Reductive Pathway

Each method will be evaluated based on yield, reaction conditions, starting material accessibility, and overall efficiency to provide a clear comparative framework.

Method 1: The Ainsworth Synthesis: A Classic and Direct Route

The Ainsworth synthesis, a well-established method for the formation of indazoles, can be adapted to produce 4,5,6,7-tetrahydro-1H-indazole in a straightforward manner from readily available starting materials.[1] This approach involves a two-step, one-pot reaction sequence starting with cyclohexanone.

Causality Behind Experimental Choices

The initial step is a Claisen condensation between cyclohexanone and ethyl formate, facilitated by a strong base such as sodium methoxide. This reaction forms the sodium salt of 2-(hydroxymethylene)cyclohexanone (also known as 2-formylcyclohexanone). The subsequent addition of hydrazine hydrate to this intermediate, without its isolation, leads to a condensation and intramolecular cyclization to form the tetrahydroindazole ring. The use of a high-boiling solvent like ethylene glycol in the presence of a base for the cyclization step is reminiscent of the conditions for a Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate.[2][3][4]

Experimental Protocol

Step 1: Formation of 2-(Hydroxymethylene)cyclohexanone Sodium Salt

  • To a stirred suspension of sodium methoxide (1.0 eq) in anhydrous toluene at 0-5 °C, a solution of cyclohexanone (1.0 eq) and ethyl formate (1.1 eq) in toluene is added dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 12-16 hours.

  • The resulting precipitate, the sodium salt of 2-(hydroxymethylene)cyclohexanone, is collected by filtration, washed with anhydrous ether, and dried under vacuum.

Step 2: Synthesis of 4,5,6,7-Tetrahydro-1H-indazole

  • The dried sodium salt of 2-(hydroxymethylene)cyclohexanone (1.0 eq) is suspended in ethylene glycol.

  • Hydrazine hydrate (1.2 eq) is added to the suspension.

  • The mixture is heated to reflux (approximately 140-150 °C) for 2-4 hours.

  • After cooling to room temperature, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure 4,5,6,7-tetrahydro-1H-indazole.

Visualizing the Ainsworth Synthesis

Ainsworth_Synthesis Cyclohexanone Cyclohexanone Intermediate 2-(Hydroxymethylene)cyclohexanone Sodium Salt Cyclohexanone->Intermediate EthylFormate Ethyl Formate EthylFormate->Intermediate Base NaOCH₃ Base->Intermediate Claisen Condensation Product 4,5,6,7-Tetrahydro-1H-indazole Intermediate->Product Hydrazine Hydrazine Hydrate Hydrazine->Product Condensation & Cyclization

Caption: The Ainsworth synthesis of 4,5,6,7-tetrahydro-1H-indazole.

Method 2: Synthesis from Ethyl 2-Oxocyclohexanecarboxylate

This method provides an alternative route that also begins with a cyclohexanone derivative, but involves the synthesis of a more complex intermediate, ethyl 2-oxocyclohexanecarboxylate. This intermediate is then reacted with hydrazine to yield the target molecule.

Causality Behind Experimental Choices

This pathway begins with the acylation of cyclohexanone with diethyl oxalate in the presence of a base to form ethyl 2-oxo-1-cyclohexaneglyoxylate. This intermediate is then decarbonylated to give ethyl 2-oxocyclohexanecarboxylate. The subsequent reaction with hydrazine proceeds via the formation of a hydrazone at the more reactive ketone carbonyl, followed by intramolecular cyclization and dehydration to form the pyrazole ring.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-Oxocyclohexanecarboxylate

  • Cyclohexanone (1.0 eq) and diethyl oxalate (1.1 eq) are added to a solution of sodium ethoxide (1.1 eq) in ethanol at room temperature.

  • The mixture is stirred for 24 hours, during which a solid precipitate forms.

  • The reaction is quenched with dilute acid, and the product, ethyl 2-oxo-1-cyclohexaneglyoxylate, is extracted with ether.

  • The crude glyoxylate is then heated with powdered glass to effect decarbonylation, yielding ethyl 2-oxocyclohexanecarboxylate, which can be purified by distillation.

Step 2: Synthesis of 4,5,6,7-Tetrahydro-1H-indazole

  • Ethyl 2-oxocyclohexanecarboxylate (1.0 eq) is dissolved in ethanol.

  • Hydrazine hydrate (1.2 eq) is added, and the mixture is refluxed for 4-6 hours.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with an organic solvent.

  • The organic extracts are dried and concentrated, and the crude product is purified by chromatography or recrystallization.

Visualizing the Synthesis from Ethyl 2-Oxocyclohexanecarboxylate

Two_Step_Synthesis Cyclohexanone Cyclohexanone Intermediate1 Ethyl 2-Oxo-1-cyclohexaneglyoxylate Cyclohexanone->Intermediate1 DiethylOxalate Diethyl Oxalate DiethylOxalate->Intermediate1 Base1 NaOEt Base1->Intermediate1 Intermediate2 Ethyl 2-Oxocyclohexanecarboxylate Intermediate1->Intermediate2 Decarbonylation Decarbonylation Heat Product 4,5,6,7-Tetrahydro-1H-indazole Intermediate2->Product Hydrazine Hydrazine Hydrate Hydrazine->Product Condensation & Cyclization

Caption: A two-step synthesis of 4,5,6,7-tetrahydro-1H-indazole.

Method 3: Catalytic Hydrogenation of 1H-Indazole

For laboratories where 1H-indazole is readily available, catalytic hydrogenation offers a direct route to the desired saturated analog. This method avoids the handling of hydrazine, which is a significant advantage in terms of safety.

Causality Behind Experimental Choices

This method relies on the reduction of the aromatic benzene ring of the indazole scaffold. A heterogeneous catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), is used to facilitate the addition of hydrogen across the double bonds of the benzene ring under pressure. The choice of solvent and reaction conditions (temperature and pressure) can influence the rate and selectivity of the reduction.

Experimental Protocol
  • 1H-Indazole (1.0 eq) is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • A catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%) is added to the solution.

  • The reaction mixture is placed in a hydrogenation apparatus (e.g., a Parr hydrogenator).

  • The apparatus is purged with hydrogen gas, and the reaction is carried out under a hydrogen atmosphere (typically 50-100 psi) at room temperature or slightly elevated temperatures (e.g., 50 °C) for 12-24 hours.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification is typically achieved by recrystallization or column chromatography.

Visualizing the Catalytic Hydrogenation

Hydrogenation Indazole 1H-Indazole Product 4,5,6,7-Tetrahydro-1H-indazole Indazole->Product Hydrogen H₂ Hydrogen->Product Catalyst Pd/C Catalyst->Product Hydrogenation

Caption: Catalytic hydrogenation of 1H-indazole.

Head-to-Head Performance Comparison

To facilitate a direct comparison, the following table summarizes the key performance indicators for each synthetic method. The data presented are typical and may vary based on specific experimental conditions and scale.

ParameterMethod 1: Ainsworth SynthesisMethod 2: From Ethyl 2-OxocyclohexanecarboxylateMethod 3: Catalytic Hydrogenation
Starting Materials Cyclohexanone, Ethyl Formate, Hydrazine HydrateCyclohexanone, Diethyl Oxalate, Hydrazine Hydrate1H-Indazole, Hydrogen Gas
Number of Steps 2 (one-pot)31
Typical Yield 60-75%50-65%85-95%
Reaction Time 14-20 hours28-32 hours12-24 hours
Temperature 0 °C to 150 °CRoom Temperature to RefluxRoom Temperature to 50 °C
Key Reagents Sodium Methoxide, Hydrazine HydrateSodium Ethoxide, Hydrazine HydratePalladium on Carbon, Hydrogen
Safety Considerations Use of strong base and toxic/explosive hydrazine.Use of strong base and toxic/explosive hydrazine.Handling of flammable hydrogen gas under pressure and pyrophoric catalyst.
Advantages Readily available starting materials, one-pot procedure.Avoids the direct formylation of cyclohexanone.High yield, avoids hydrazine.
Disadvantages Use of hazardous hydrazine, moderate yield.Multi-step, moderate overall yield, use of hydrazine.Requires specialized hydrogenation equipment, cost of catalyst and 1H-indazole.

Conclusion and Recommendations

The choice of the most appropriate synthesis method for 4,5,6,7-tetrahydro-1H-indazole depends on the specific needs and resources of the laboratory.

  • For large-scale synthesis where cost and readily available starting materials are the primary drivers, the Ainsworth Synthesis (Method 1) is a strong contender. Its one-pot nature simplifies the workflow, although the use of hydrazine requires stringent safety protocols.

  • The synthesis from ethyl 2-oxocyclohexanecarboxylate (Method 2) offers an alternative for those who may have this intermediate readily available or prefer to avoid the direct formylation step. However, its multi-step nature and moderate overall yield make it less efficient than the Ainsworth method.

  • For laboratories equipped with hydrogenation equipment and where high purity and yield are critical, Catalytic Hydrogenation (Method 3) is the superior choice. The avoidance of hydrazine is a significant safety benefit, and the high yields can offset the higher initial cost of the starting material and catalyst.

Ultimately, a thorough evaluation of the available equipment, safety infrastructure, and project-specific requirements for yield and purity will guide the selection of the optimal synthetic route. This guide provides the foundational data and protocols to make an informed decision, empowering researchers to proceed with confidence in their synthesis of this important heterocyclic building block.

References

  • Ainsworth, C. The Synthesis of Indazoles from o-Hydroxy- and o-Aminoketones. J. Am. Chem. Soc.1957, 79 (19), 5242–5245.
  • Todd, D. The Wolff-Kishner Reduction. Org. React.1948, 4, 378–422.
  • BYJU'S. Wolff Kishner Reduction Mechanism. [Link]

  • Wikipedia. Wolff–Kishner reduction. [Link]

  • Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • Pharmaguideline. Wolff Kishner Reduction. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Cellular Specificity of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Instead of presenting a simple datasheet, this guide is structured as an experimental journey. We will proceed from a primary hypothesis, based on existing knowledge of the indazole scaffold, through a multi-tiered validation strategy. This approach is designed not only to confirm the on-target activity but also to proactively identify potential off-targets, thereby building a complete specificity profile.

The Primary Hypothesis: A Nitric Oxide Synthase Inhibitor?

The indazole ring is a privileged scaffold in medicinal chemistry, found in numerous compounds with diverse biological activities.[1] Notably, substituted indazoles, such as 7-nitroindazole (7-NI), are well-characterized inhibitors of nitric oxide synthases (NOS), often with selectivity for the neuronal isoform (nNOS).[2][3][4][5][6][7] This provides a strong, logical starting point for our investigation of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride.

Nitric oxide (NO) is a critical signaling molecule produced by three distinct NOS isoforms:

  • Neuronal NOS (nNOS or NOS1): Primarily found in neural tissue, it plays a key role in neurotransmission.[8][9][10]

  • Endothelial NOS (eNOS or NOS3): Expressed in the vascular endothelium, it is crucial for regulating blood pressure and vascular tone.[11][12][13][14][15]

  • Inducible NOS (iNOS or NOS2): Its expression is induced in immune cells like macrophages in response to inflammatory stimuli.[16][17][18]

Given the structural similarity of our compound of interest to known NOS inhibitors, we will proceed with the primary hypothesis that 4,5,6,7-Tetrahydro-1H-indazole hydrochloride inhibits one or more NOS isoforms. The canonical signaling pathway initiated by NOS activity is depicted below.

Nitric_Oxide_Signaling_Pathway cluster_NOS_Activation NO Production cluster_Downstream_Signaling Downstream Effects L-Arginine L-Arginine NOS NOS (nNOS, eNOS, iNOS) L-Arginine->NOS + O2, NADPH NO Nitric Oxide (NO) NOS->NO L-Citrulline L-Citrulline NOS->L-Citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Physiological_Response Physiological Response (e.g., Vasodilation) PKG->Physiological_Response

Caption: Canonical Nitric Oxide (NO) signaling pathway.

A Multi-Tiered Strategy for Specificity Profiling

To build a robust and reliable specificity profile, a sequential, multi-tiered approach is essential. This workflow ensures that we first validate the primary hypothesis with high-quality biochemical data before moving to more complex and resource-intensive cellular and proteome-wide assays.

Specificity_Profiling_Workflow Start Start Tier1 Tier 1: In Vitro Profiling Biochemical NOS Isoform Assays Start->Tier1 Hypothesis-Driven Tier2 Tier 2: Cellular Validation Target Engagement (CETSA) Functional Activity (NO Production) Tier1->Tier2 Confirm On-Target Activity Tier3 Tier 3: Off-Target Screening Kinome Profiling Chemical Proteomics Tier2->Tier3 Assess Broader Selectivity Profile Comprehensive Specificity Profile Tier3->Profile Synthesize Data

Caption: A multi-tiered workflow for compound specificity evaluation.

Tier 1: In Vitro Target Engagement and Isoform Selectivity

Expertise & Experience: The foundational step is to determine if the compound directly interacts with its hypothesized targets and to quantify its potency and isoform selectivity. Biochemical assays using purified enzymes provide the cleanest system for this initial assessment, free from the complexities of cellular uptake, metabolism, and pathway feedback loops.[19] We will compare our test compound against a known non-selective inhibitor (L-NAME) and a known nNOS-selective inhibitor (7-Nitroindazole).

Experimental Protocol: Biochemical NOS Activity Assay

This protocol is adapted from commercially available colorimetric assay kits that measure NOS activity by tracking the conversion of L-arginine to L-citrulline and NO. The subsequent oxidation of NO to nitrite is detected using the Griess reagent.[20][21][22][23]

  • Reagent Preparation:

    • Prepare purified recombinant human nNOS, eNOS, and iNOS enzymes in NOS assay buffer.

    • Prepare a reaction mixture containing L-arginine (substrate) and necessary cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin).[20]

    • Prepare a 10-point serial dilution of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride, L-NAME, and 7-Nitroindazole (e.g., from 100 µM to 1 nM) in assay buffer. Include a DMSO vehicle control.

  • Assay Execution (96-well plate format):

    • To appropriate wells, add 20 µL of each inhibitor dilution or vehicle control.

    • Add 20 µL of the purified enzyme (nNOS, eNOS, or iNOS) to the respective wells.

    • Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 60 µL of the reaction mixture.

    • Incubate the plate at 37°C for 60 minutes.

  • Nitrite Detection (Griess Assay):

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound against each NOS isoform.

Data Presentation: Hypothetical In Vitro NOS Inhibition

CompoundnNOS IC50 (nM)eNOS IC50 (nM)iNOS IC50 (nM)nNOS vs eNOS SelectivitynNOS vs iNOS Selectivity
4,5,6,7-Tetrahydro-1H-indazole HCl 50 1,500 2,500 30-fold 50-fold
L-NAME (Non-selective control)15394,4002.6-fold293-fold
7-Nitroindazole (nNOS-selective)470>10,000>10,000>21-fold>21-fold

Note: Data for control compounds are illustrative and based on literature values.[24] Data for the test compound are hypothetical for the purpose of this guide.

Tier 2: Cellular Target Engagement and On-Target Activity

Expertise & Experience: Positive results from in vitro assays are encouraging, but they do not guarantee that a compound will be active in a cellular environment. Factors like cell permeability, efflux, and metabolism can prevent the compound from reaching its target.[25][26] Therefore, the next critical step is to confirm both target engagement (the compound physically binding to its target inside the cell) and on-target functional activity (the intended biological consequence of that binding).

Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that assesses target engagement in intact cells or cell lysates. It is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.

  • Cell Treatment:

    • Culture a relevant cell line (e.g., a neuronal cell line like SH-SY5Y that expresses nNOS) to ~80% confluency.

    • Treat cells with a high concentration (e.g., 10-20 µM) of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride or a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffered saline solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble protein fraction (containing non-denatured, stabilized protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection:

    • Collect the supernatant and analyze the amount of soluble nNOS protein at each temperature point by Western blotting using a specific anti-nNOS antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble nNOS relative to the non-heated control against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the compound-treated sample confirms target engagement.

Experimental Protocol 2: Cellular Nitric Oxide Production Assay

This functional assay measures the downstream consequence of NOS inhibition—a reduction in cellular NO production. This can be achieved using fluorescent NO-sensitive dyes or by measuring stable NO metabolites (nitrite/nitrate) with the Griess assay.[27][28][29][30][31]

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HEK 293T cells overexpressing nNOS, or an endothelial cell line for eNOS) in a 96-well plate.[25]

    • Treat the cells with a serial dilution of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride for 1-2 hours.

  • Stimulation of NO Production:

    • For nNOS or eNOS, which are Ca2+-dependent, stimulate the cells with a calcium ionophore like A23187 to activate the enzyme.[25]

    • For iNOS, cells would typically be pre-treated with inflammatory stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression.[18]

  • NO Detection (using Griess Reagent):

    • After a 30-60 minute stimulation period, carefully collect 50 µL of the cell culture supernatant from each well.

    • Perform the Griess assay on the supernatant as described in the Tier 1 protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition of NO production for each concentration relative to the stimulated vehicle control.

    • Plot the data and determine the cellular EC50 value. This value should ideally be within a reasonable range (e.g., <10-fold) of the biochemical IC50 to confirm that the compound's cellular activity is consistent with its in vitro potency.

Tier 3: Unbiased Off-Target Profiling

Expertise & Experience: Demonstrating potent and selective activity against the target of interest in cellular assays is a major milestone. However, to build a truly comprehensive specificity profile, we must actively search for unintended targets ("off-targets"). An inhibitor's utility as a chemical probe is significantly diminished if its observed phenotype is caused by the modulation of an unknown protein.[32][33] Indazole-containing compounds have been reported to interact with various other targets, including kinases and cannabinoid receptors, making a broader screen particularly important.[34][35][36]

Recommended Approaches:

  • Kinome Profiling: Given that many inhibitors target ATP-binding sites, it is prudent to screen the compound against a large panel of kinases. Commercial services offer screening against hundreds of human kinases, providing a broad view of potential kinase-related off-targets. The compound should be tested at a concentration at least 10-fold higher than its on-target cellular EC50.

  • Chemical Proteomics for Target Deconvolution: For a truly unbiased view, techniques like Capture Compound Mass Spectrometry (CCMS) or proteome-wide Cellular Thermal Shift Assay (CETSA-MS) can be employed. These methods allow for the identification of compound-binding partners across the entire proteome without prior hypotheses, providing the most comprehensive assessment of selectivity.

Conclusion: Synthesizing the Data into a Complete Profile

The successful execution of this multi-tiered strategy provides the necessary data to confidently classify 4,5,6,7-Tetrahydro-1H-indazole hydrochloride. By integrating the results from biochemical potency and selectivity assays (Tier 1), cellular target engagement and functional activity assays (Tier 2), and broad off-target screens (Tier 3), a researcher can build a complete specificity profile.

References

  • Inducible nitric oxide synthase is a major intermediate in signaling pathways for the survival of plasma cells. Nature Immunology. [Link]

  • Regulation of endothelial nitric oxide synthase activity and gene expression. PubMed. [Link]

  • Mechanisms of endothelial nitric oxide synthase (eNOS) uncoupling... ResearchGate. [Link]

  • Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries. PubMed. [Link]

  • Molecular mechanisms of neuronal nitric oxide synthase in cardiac function and pathophysiology. PubMed Central. [Link]

  • eNOS Signaling. GeneGlobe. [Link]

  • Regulation of Inducible Nitric Oxide Synthase (iNOS) and its Potential Role in Insulin Resistance, Diabetes and Heart Failure. PubMed Central. [Link]

  • Endothelial nitric oxide synthase in the vascular wall: Mechanisms regulating its expression and enzymatic function. Atlantis Press. [Link]

  • Endothelial nitric oxide synthase-derived nitric oxide in the regulation of metabolism. PubMed Central. [Link]

  • Inducible nitric oxide synthase (iNOS): More than an inducible enzyme? Rethinking the classification of NOS isoforms. PubMed Central. [Link]

  • Nitric oxide synthase. Wikipedia. [Link]

  • Video: Nitric Oxide Signaling Pathway. JoVE. [Link]

  • Nitric Oxide Assays. Cell Biolabs, Inc.. [Link]

  • On the selectivity of 7-nitroindazole as an inhibitor of neuronal nitric oxide synthase. PubMed. [Link]

  • EnzyChrom™ Nitric Oxide Synthase Assay Kit. BioAssay Systems. [Link]

  • Nitric Oxide Synthase Assay Kits. Biocompare. [Link]

  • Neuronal Nitric Oxide Synthase in Vascular Physiology and Diseases. Frontiers. [Link]

  • Intracellular Nitric Oxide Assay. Cell Biolabs, Inc.. [Link]

  • Ultra Sensitive Assay for Nitric Oxide Synthase. Oxford Biomedical Research. [Link]

  • Intracellular Nitric Oxide (NO) Assay Kit. Antibodies-online.com. [Link]

  • Nitric oxide signalling in the brain and its control of bodily functions. PubMed Central. [Link]

  • Dichotomy of cellular inhibition by small-molecule inhibitors revealed by single-cell analysis. PubMed Central. [Link]

  • Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11. National Institutes of Health. [Link]

  • (PDF) Assays for Nitric Oxide Expression. ResearchGate. [Link]

  • Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. PubMed. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. [Link]

  • Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. PubMed Central. [Link]

  • Small Molecule Hit Identification and Validation. Broad Institute. [Link]

  • 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat. PubMed. [Link]

  • A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. [Link]

  • Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia. PubMed. [Link]

  • Small molecule tool compound validation – BioCurate's perspective. BioCurate. [Link]

  • Cannabimimetic effects of abused indazole-carboxamide synthetic cannabinoid receptor agonists AB-PINACA, 5F-AB-PINACA and 5F-ADB-PINACA in mice: Tolerance, dependence and withdrawal. PubMed. [Link]

  • Inhibitory Effect of AB-PINACA, Indazole Carboxamide Synthetic Cannabinoid, on Human Major Drug-Metabolizing Enzymes an... OUCI. [Link]

  • 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase. PubMed. [Link]

  • (PDF) 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. ResearchGate. [Link]

  • 4,5,6,7-tetrahydro-1H-indazole. PubChem. [Link]

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility with 4,5,6,7-Tetrahydro-1H-indazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Consistency with a Privileged Scaffold

In the landscape of modern medicinal chemistry, 4,5,6,7-Tetrahydro-1H-indazole and its hydrochloride salt have emerged as invaluable building blocks. As partially saturated bioisosteres of indole, these scaffolds introduce a desirable three-dimensional character into molecules, a key feature for enhancing binding affinity and exploring complex protein pockets.[1] The indazole core itself is a well-established "privileged scaffold," present in numerous compounds undergoing clinical evaluation, lauded for its ability to interact with a wide array of biological targets and often conferring superior metabolic stability and oral bioavailability compared to its indole counterpart.[2][3]

However, the very chemical nature that makes this compound so versatile also presents significant challenges to experimental reproducibility. Seemingly minor, undocumented variations in reagent quality, reaction setup, or even analytical interpretation can lead to inconsistent yields, purity profiles, and ultimately, divergent biological data. This guide, written from the perspective of a senior application scientist, moves beyond simple protocols to dissect the causality behind these inconsistencies. We will explore the critical factors governing reproducibility, provide self-validating experimental frameworks, and compare the scaffold to relevant alternatives, empowering researchers to generate reliable and scalable results. The principles discussed here are rooted in a broader scientific imperative to address the well-documented issues of fluctuating reproducibility in experimental science, which often stem from a lack of standardization and transparency in published methods.[4][5]

Section 1: Physicochemical Profile and Inherent Chemical Complexities

Understanding the fundamental properties of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride is the first step toward controlling its behavior in chemical reactions.

PropertyValueSource(s)
CAS Number 18161-11-0[6]
Molecular Formula C₇H₁₁ClN₂[6]
Molecular Weight 158.63 g/mol [6]
Appearance Solid (form may vary)General Knowledge
Melting Point 80-84 °C (for free base)[7]
Boiling Point 140-142 °C @ 2 mmHg (for free base)[7]

Beyond these basic metrics, a critical, often overlooked, aspect of indazole chemistry is tautomerism. The indazole ring exists in two primary tautomeric forms: the 1H- and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable and thus predominates.[3][8] While the energetic difference is significant, reaction conditions can influence the equilibrium or favor the reaction of the minor, more reactive tautomer, leading to mixtures of N1- and N2-substituted products. This is a primary source of irreproducibility, especially in alkylation or arylation reactions.

Reagent_QC_Workflow start Receive Reagent (e.g., Indazole HCl) doc Document Lot #, Supplier, Date start->doc qc Perform Incoming QC (¹H NMR, HPLC-MS) doc->qc decision Purity > 98% and Structure Confirmed? qc->decision pass Release for Experimental Use decision->pass Yes fail Quarantine & Contact Supplier or Purify decision->fail No caption Fig. 2: Workflow for incoming reagent quality control.

Caption: Fig. 2: Workflow for incoming reagent quality control.

Pillar 2: Meticulous Control of Reaction Conditions

Subtle changes in the physical environment of a reaction can have profound effects on the outcome.

  • Atmosphere: For many cross-coupling or metal-catalyzed reactions, maintaining an inert atmosphere (Nitrogen or Argon) is critical to prevent catalyst degradation and side reactions.

  • Temperature: Reaction temperature must be precisely controlled and monitored internally. A reaction run at "room temperature" can vary by several degrees, impacting kinetics and selectivity. For exothermic reactions, controlled addition rates are essential to prevent thermal runaways.

  • Mixing and Stirring: Inadequate mixing can lead to localized concentration gradients and temperature differentials, promoting side reactions and causing inconsistent results. [9]This is especially true for heterogeneous mixtures. Research has shown that even the position of a vial on a magnetic stir plate can significantly affect reaction rate and yield due to variations in the magnetic field strength. [4][9]Standardizing the vessel geometry, stir bar size/shape, and stirring speed (RPM) is crucial. [9]

Pillar 3: Rigorous Analytical Verification

A result is only as reliable as its analysis. Relying on a single analytical technique is insufficient.

  • Structure Confirmation: ¹H and ¹³C NMR are essential for confirming the chemical structure of the product and identifying isomers (e.g., N1 vs. N2 substitution).

  • Purity Assessment: HPLC with UV and MS detection is the gold standard for determining the purity of the final compound. It can resolve the desired product from starting materials, byproducts, and isomers.

  • Mass Verification: High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental composition of the product.

Pillar 4: Understanding the Mechanism

Knowing the likely reaction mechanism allows you to anticipate potential failure modes. For instance, in a Suzuki coupling, understanding the importance of the transmetalation step highlights the need for a base that is strong enough but does not degrade the catalyst or starting materials. This knowledge transforms a protocol from a mere recipe into a controllable process.

Section 3: Comparative Analysis with Alternative Scaffolds

While 4,5,6,7-Tetrahydro-1H-indazole is an excellent scaffold, alternative heterocyclic amines may be more suitable for certain applications. The choice of scaffold impacts not only biological activity but also synthetic tractability and reproducibility.

ScaffoldStructure (Example)Key FeaturesCommon Reproducibility Issues
4,5,6,7-Tetrahydro-1H-indazole Bicyclic, Saturated RingGood 3D spatial arrangement; bioisostere of indole. [1]Tautomerism leading to N1/N2 mixtures; potential for over-oxidation of the tetrahydro ring under harsh conditions.
1H-Indazole Bicyclic, AromaticPlanar structure; well-established in medicinal chemistry. [3]Tautomerism is a significant issue, often requiring protecting groups for selective functionalization.
3-Amino-5-methylisoxazole Monocyclic, AromaticDifferent electronics and H-bonding patterns; often synthetically straightforward.Ring-opening under strongly nucleophilic or reductive conditions.
7-Azaindole Bicyclic, AromaticBioisostere of indole with an additional H-bond acceptor (pyridine N).Site-selectivity in functionalization can be challenging (indole N vs. pyridine N).

Section 4: Gold-Standard Experimental Protocols

These protocols are designed to be self-validating, with integrated QC steps to ensure the integrity of the results.

Protocol 1: Incoming Quality Control of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride
  • Visual Inspection: Note the color and consistency of the material.

  • ¹H NMR Spectroscopy:

    • Dissolve ~5 mg of the compound in 0.6 mL of DMSO-d₆ or D₂O.

    • Acquire a standard ¹H NMR spectrum.

    • Validation: Confirm the presence of characteristic peaks for the tetrahydro-indazole core (aliphatic protons in the 1.5-3.0 ppm range and the pyrazole C-H proton around 7.5 ppm). [8]Integrate all peaks and verify the absence of significant impurities (>2%). Check for residual solvents.

  • LC-MS Analysis:

    • Prepare a ~1 mg/mL solution in methanol or acetonitrile/water.

    • Inject onto a reverse-phase C18 column with a suitable gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid). [10] * Validation: The UV chromatogram should show a single major peak (>98% area). The mass spectrum should show the correct [M+H]⁺ ion for the free base (C₇H₁₀N₂) at m/z ≈ 123.09. [11]

Protocol 2: Reproducible N1-Selective Suzuki-Miyaura Cross-Coupling

This protocol details the coupling with 4-bromotoluene as a representative aryl halide.

  • Reagent Preparation:

    • 4,5,6,7-Tetrahydro-1H-indazole hydrochloride (1.0 eq, validated by Protocol 1).

    • 4-Tolylboronic acid (1.2 eq).

    • Potassium Carbonate (K₂CO₃), finely ground and dried in an oven (3.0 eq).

    • PdCl₂(dppf)·DCM adduct (0.02 eq).

    • 1,4-Dioxane/Water (4:1 v/v), degassed by sparging with argon for 30 minutes.

  • Reaction Setup:

    • To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add the indazole hydrochloride, tolylboronic acid, K₂CO₃, and catalyst.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

  • Execution & Monitoring:

    • Stir the mixture at a consistent rate (e.g., 400 RPM).

    • Heat the reaction to 90 °C (internal temperature) using an oil bath.

    • After 4 hours, take a small aliquot, dilute with ethyl acetate, filter, and analyze by LC-MS to check for consumption of starting material.

  • Workup & Purification:

    • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.

  • Final Validation:

    • Combine pure fractions and evaporate the solvent.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm structure, purity, and identity. The N1-isomer will have distinct NMR shifts compared to the N2-isomer.

Section 5: Troubleshooting Irreproducible Results

When experiments fail to reproduce, a logical diagnostic process is essential.

Troubleshooting cluster_check Initial Checks cluster_analysis Problem Analysis start Inconsistent Result (e.g., Low Yield, Impure Product) check_sm Re-run QC on Starting Material (NMR, LC-MS) start->check_sm check_reagents Check Solvents & Reagents (Anhydrous? Freshly opened?) start->check_reagents check_setup Review Reaction Setup (Inert gas? Stirring rate?) start->check_setup sm_fail SM Impure? -> Purify or new batch check_sm->sm_fail reagent_fail Reagent Suspect? -> Use fresh, validated reagents check_reagents->reagent_fail param_issue Byproduct Profile Changed? -> Indicates parameter drift (Temp, Mixing) check_setup->param_issue isomer_issue Isomer Mixture? -> Re-evaluate base/catalyst for selectivity param_issue->isomer_issue caption Fig. 3: Decision tree for troubleshooting.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4,5,6,7-Tetrahydro-1H-indazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: Hazard Profile and Initial Assessment

Before any disposal procedure can commence, a thorough understanding of the chemical's properties and hazards is paramount. 4,5,6,7-Tetrahydro-1H-indazole hydrochloride is classified as an irritant.[1][2] The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

This hazard profile dictates the necessary personal protective equipment (PPE) and handling precautions that must be in place before beginning the disposal process.

Table 1: Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassificationGHS PictogramRequired Personal Protective Equipment (PPE)
Skin Irritant (Category 2)Exclamation MarkNitrile gloves, Lab coat
Eye Irritant (Category 2)Exclamation MarkSafety glasses with side shields or chemical goggles
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationExclamation MarkUse in a well-ventilated area or chemical fume hood

The causality behind these PPE choices is straightforward: to prevent the irritant nature of the compound from affecting the skin, eyes, and respiratory system of the handler.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride is not a singular action but a workflow designed to manage the chemical waste from its point of generation to its final collection by a licensed disposal service.

DisposalWorkflow cluster_prep Phase 1: Preparation & Segregation cluster_handling Phase 2: Waste Collection cluster_final Phase 3: Final Disposal A 1. Designate a Satellite Accumulation Area (SAA) B 2. Select a Compatible Waste Container A->B Proximity to generation C 3. Properly Label the Waste Container B->C Chemical compatibility D 4. Wear Appropriate PPE C->D Clear identification E 5. Transfer Waste to Container D->E Personnel safety F 6. Securely Close the Container E->F Prevent spills G 7. Store Container in SAA F->G Safe storage H 8. Request Waste Pickup G->H Regulatory compliance

Sources

A Senior Application Scientist's Guide to Handling 4,5,6,7-Tetrahydro-1H-indazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for the Forefront of Research and Development

As scientists dedicated to advancing drug discovery, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides a comprehensive, experience-driven framework for the safe handling of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride. Moving beyond a simple checklist, we will explore the rationale behind each safety protocol, empowering you to work confidently and securely. This document is built on the foundational principles of risk assessment, hazard mitigation, and procedural integrity, ensuring that safety is an integral component of your research, not an afterthought.

Hazard Identification: Understanding the Compound

Before any handling, a thorough understanding of the material's toxicological profile is paramount. 4,5,6,7-Tetrahydro-1H-indazole hydrochloride and its parent compound are classified with specific hazards that dictate our handling procedures. The primary risks are associated with irritation and acute toxicity upon ingestion.[1][2][3]

Table 1: GHS Hazard Classification

Hazard Class Category Signal Word Hazard Statement
Skin Corrosion/Irritation Category 2 Warning H315: Causes skin irritation[1][2][4]
Serious Eye Damage/Irritation Category 2A Warning H319: Causes serious eye irritation[1][2][4]
Specific Target Organ Toxicity (Single Exposure) Category 3 Warning H335: May cause respiratory irritation[1][2][4]

| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed[1][3] |

These classifications are the cornerstone of our safety strategy. The potential for skin, eye, and respiratory irritation necessitates robust engineering controls and personal protective equipment to create a reliable barrier between the researcher and the chemical.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following equipment is mandatory for all personnel handling 4,5,6,7-Tetrahydro-1H-indazole hydrochloride.

Table 2: Required Personal Protective Equipment

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant gloves Specification: Nitrile or neoprene gloves.[5] Rationale: Provides a primary barrier against skin contact, mitigating the risk of skin irritation (H315).[4] Gloves must be inspected for integrity before each use and changed every 30-60 minutes or immediately upon known or suspected contact.[6]
Eyes & Face Safety goggles with side shields or a face shield Specification: Compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[4][7] Rationale: Protects against accidental splashes of solutions or airborne particles of the solid compound, preventing serious eye irritation (H319).[4] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[5]
Body Laboratory coat Specification: Standard, properly fitting lab coat. Rationale: Protects skin and personal clothing from contamination.[5]

| Respiratory | NIOSH-approved respirator with particle filter | Specification: Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[5] Rationale: Prevents the inhalation of airborne particles, which can cause respiratory tract irritation (H335).[4] |

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized workflow is critical for minimizing exposure and ensuring reproducible, safe outcomes.

Step 1: Preparation and Engineering Controls
  • Designated Area: All work with solid 4,5,6,7-Tetrahydro-1H-indazole hydrochloride must be conducted within a certified chemical fume hood to control airborne particles.[5]

  • Surface Preparation: Before beginning, ensure the work surface is clean and clear of unnecessary equipment. Line the work area with absorbent, disposable bench paper.

  • PPE Donning: Put on all required PPE as detailed in Table 2 before bringing the chemical into the work area.

Step 2: Handling and Weighing the Compound
  • Minimize Dust: Handle the solid material carefully to avoid the formation of dust.[4] Use appropriate tools, such as chemical spatulas, for transfers.

  • Static Control: Where possible, use anti-static equipment, as fine powders can be susceptible to electrostatic charge.[1]

  • Container Management: Keep the primary container tightly closed when not in use to prevent contamination and accidental release.[4]

Step 3: Post-Handling Decontamination
  • Tool Cleaning: Thoroughly clean all non-disposable equipment (spatulas, glassware) after use.

  • Surface Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by water. Dispose of the contaminated bench paper as chemical waste.

  • PPE Removal: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water after all work is complete.[4]

Emergency Procedures: Immediate and Effective Response

In the event of an exposure or spill, a rapid and correct response is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing and seek medical attention if irritation persists.[1][4]

  • Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[4] If symptoms develop, call a poison center or doctor.[4]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and then drink plenty of water.[4] Seek immediate medical attention.

  • Small Spill: For small spills within a fume hood, carefully sweep up the solid material, avoiding dust generation. Place it into a sealed, labeled container for disposal.[5] Clean the area as described in the decontamination protocol.

Disposal Plan: Responsible Waste Management

All waste generated from handling 4,5,6,7-Tetrahydro-1H-indazole hydrochloride must be treated as hazardous chemical waste.

  • Solid Waste: This includes any unused compound and grossly contaminated materials (e.g., weigh boats, contaminated paper towels). Place these items in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a sealed bag and disposed of in the solid chemical waste stream.

  • Final Disposal: All waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[4]

Visualization of Safe Handling Workflow

The following diagram illustrates the critical steps and decision points in the safe handling workflow for 4,5,6,7-Tetrahydro-1H-indazole hydrochloride.

G Safe Handling Workflow for 4,5,6,7-Tetrahydro-1H-indazole HCl cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Post-Handling cluster_disposal Phase 4: Disposal A 1. Conduct Risk Assessment B 2. Prepare Fume Hood & Work Area A->B C 3. Don Required PPE B->C D 4. Handle/Weigh Solid Compound (Minimize Dust) C->D E 5. Prepare Solution (If applicable) D->E F 6. Decontaminate Tools & Surfaces E->F G 7. Segregate & Label Waste F->G H 8. Doff PPE Correctly G->H J 10. Transfer Waste to Approved Disposal Facility G->J I 9. Wash Hands Thoroughly H->I

Caption: Safe handling workflow for 4,5,6,7-Tetrahydro-1H-indazole HCl.

References

  • SAFETY DATA SHEET for 4,5,6,7-Tetrahydro-1H-indazole. Fisher Scientific.

  • SAFETY DATA SHEET for Indazole. Fisher Scientific.

  • Safety Data Sheet for 3-FORMYL-1H-INDAZOLE-6-CARBOXYLIC ACID. CymitQuimica.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • 4,5,6,7-tetrahydro-1H-indazole | C7H10N2. PubChem, National Center for Biotechnology Information.

  • Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole. Benchchem.

  • Personal Protective Equipment for Handling Pesticides. UF/IFAS EDIS.

  • Safety Data Sheet. Angene Chemical.

  • 4,5,6,7-Tetrahydro-1H-indazole. BLDpharm.

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.